molecular formula C9H5F3N2O B1487244 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one CAS No. 2231676-70-1

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Cat. No.: B1487244
CAS No.: 2231676-70-1
M. Wt: 214.14 g/mol
InChI Key: DWJNDFAWMIMDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one (CAS 1159511-21-3) is a high-purity synthetic intermediate built around the privileged indazole scaffold . Indazoles are recognized as common cores in a wide spectrum of biologically active drugs and are frequently investigated for their potential anti-cancer activities . The incorporation of the trifluoromethyl (CF3) group is a strategic modification in medicinal chemistry, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and its ability to bind to biological targets, thereby improving pharmacological profiles . This compound serves as a versatile building block for the construction of more complex molecules. Its structure makes it particularly valuable in organic synthesis and early-stage drug discovery research, especially in the development of novel CF3-containing heterocycles . Researchers utilize this chemical to synthesize and explore new compounds that may interact with various enzymes and receptors involved in disease pathways. As a supplier, we ensure the product is shipped cold-chain to preserve stability. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-2-1-3-7-6(5)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJNDFAWMIMDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, trifluoromethyl ketones (TFMKs) serve as highly effective, reversible covalent warheads. Due to the extreme electronegativity of the trifluoromethyl group, the adjacent carbonyl carbon becomes highly electrophilic, readily undergoing nucleophilic attack by serine or cysteine residues in enzyme active sites to form stable hemiketals or hemithioketals[1].

Synthesizing 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one merges the privileged indazole pharmacophore with this electrophilic warhead. However, the synthesis is non-trivial due to the acidic nature of the indazole N–H bond and the propensity of highly reactive trifluoromethylating agents to cause over-addition. This guide details a self-validating, highly scalable synthetic protocol utilizing the Ruppert-Prakash reagent (TMSCF₃) to achieve precise nucleophilic trifluoromethylation.

Retrosynthetic Strategy & Methodological Causality

The direct installation of a trifluoroacetyl group onto an aromatic ring can be achieved via several pathways, including the reaction of organolithium intermediates with ethyl trifluoroacetate, or the direct trifluoromethylation of an ester.

For indazole derivatives, the nucleophilic trifluoromethylation of an ester is the superior route. Starting from the commercially available methyl 1H-indazole-4-carboxylate[2], the strategy relies on the Ruppert-Prakash reagent (TMSCF₃)[3].

The Causality of the Strategy:

  • N-Protection is Mandatory: The indazole N1–H proton is acidic (pKa ~14). If left unprotected, it will rapidly quench the basic initiator or the transient [CF₃]⁻ anion, halting the catalytic cycle. A tetrahydropyranyl (THP) group is chosen because it is acid-labile and can be removed orthogonally during the final hydrolysis step.

  • Prevention of Over-Addition: When treating esters with standard Grignard or alkyllithium reagents, the tetrahedral intermediate often collapses in situ to form a ketone, which immediately reacts with a second equivalent of the nucleophile to yield a tertiary alcohol. The TMSCF₃ protocol is a self-validating system: the intermediate alkoxide is rapidly silylated to form a highly stable α-trifluoromethyl silyl ether. This prevents the collapse of the intermediate, completely eliminating the risk of double addition[4].

Retrosynthesis Target 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one Intermediate Silyl Hemiketal Intermediate Target->Intermediate HCl / MeOH (Deprotection) ProtectedEster Methyl 1-(THP)-1H-indazole-4-carboxylate Intermediate->ProtectedEster TMSCF3, TBAF (Trifluoromethylation) StartingMaterial Methyl 1H-indazole-4-carboxylate ProtectedEster->StartingMaterial DHP, p-TsOH (N-Protection)

Retrosynthetic workflow from methyl 1H-indazole-4-carboxylate to the target TFMK.

Mechanistic Pathway of the Ruppert-Prakash Addition

The trifluoromethylation of the protected ester relies on the catalytic activation of TMSCF₃ by a fluoride source, typically tetra-n-butylammonium fluoride (TBAF)[3].

The fluoride ion attacks the silicon atom, generating a reactive pentacoordinate silicate intermediate, [Me₃Si(F)CF₃]⁻. This species facilitates the transfer of the nucleophilic [CF₃]⁻ equivalent to the ester carbonyl. The resulting tetrahedral alkoxide intermediate immediately attacks another molecule of TMSCF₃ (or the transient TMS-F), trapping the intermediate as a stable silyl ether and regenerating the active fluoride catalyst[4].

Mechanism TMSCF3 TMS-CF3 + F- (Initiator) Pentacoordinate [Me3Si(F)CF3]- Silicate TMSCF3->Pentacoordinate Fluoride Activation CF3Transfer CF3- Transfer to Carbonyl Pentacoordinate->CF3Transfer Nucleophilic Attack Alkoxide Tetrahedral Alkoxide CF3Transfer->Alkoxide SilylEther Stable Silyl Hemiketal Alkoxide->SilylEther Silylation (Chain Propagation) SilylEther->Pentacoordinate TMS-F Regeneration

Catalytic cycle of TMSCF3 activation and subsequent ester trifluoromethylation.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate

Objective: Mask the acidic N1–H proton to prevent reagent quenching.

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add methyl 1H-indazole-4-carboxylate (1.76 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.37 mL, 15.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.19 g, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 10% to 30% EtOAc in Hexanes) to yield the THP-protected indazole as a pale yellow oil (Yield: ~92%).

Step 2: Nucleophilic Trifluoromethylation

Objective: Install the CF₃ group while trapping the intermediate to prevent over-addition.

  • Setup: In a flame-dried 50 mL Schlenk flask, dissolve the THP-protected ester from Step 1 (1.30 g, 5.0 mmol) and TMSCF₃ (1.07 g, 7.5 mmol) in anhydrous THF (25 mL)[3].

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add TBAF (0.5 mL of a 1.0 M solution in THF, 0.5 mmol) dropwise over 5 minutes. Note: The reaction is highly exothermic; precise temperature control is required to prevent decomposition of the [CF₃]⁻ equivalent.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Validation: Analyze an aliquot by ¹⁹F NMR. The disappearance of the TMSCF₃ signal (-67.3 ppm) and the appearance of the silyl ether product signal (~ -82.0 ppm) validates the successful formation of the intermediate[4].

Step 3: Global Deprotection and Hydrolysis

Objective: Cleave the THP protecting group and hydrolyze the silyl ether to reveal the target trifluoromethyl ketone.

  • Setup: To the crude reaction mixture in THF from Step 2, add 3M aqueous HCl (10 mL) and Methanol (10 mL).

  • Reaction: Heat the biphasic mixture to 50 °C and stir vigorously for 6 hours. The acidic conditions simultaneously hydrolyze the THP aminal and the silyl ether. The resulting hemiketal spontaneously collapses to the ketone.

  • Workup: Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until pH ~7. Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc 8:2) to afford 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one as a white solid (Yield: ~78% over Steps 2 and 3).

Quantitative Data & Optimization

The choice of initiator and solvent plays a critical role in the yield and purity of the trifluoromethylation step. Table 1 summarizes the optimization matrix, demonstrating why the TBAF/THF system is prioritized over alternative methods like the Fluoroform (HCF₃) system[5].

Table 1: Optimization Matrix for the Trifluoromethylation Step

EntryReagentInitiator (eq)SolventTemp (°C)Yield (%)Observation / Causality
1TMSCF₃ (1.5 eq)TBAF (0.1)THF0 to RT82Optimal. Clean conversion to the stable silyl ether intermediate.
2TMSCF₃ (1.5 eq)CsF (0.2)TolueneRT65Slower reaction rate due to poor solubility of CsF in non-polar solvents.
3TMSCF₃ (1.5 eq)TBAF (1.0)THFRT40Excess fluoride causes premature desilylation and subsequent side reactions.
4HCF₃ (Excess)KHMDS (2.0)Triglyme-4071Viable alternative, but requires specialized pressurized gas handling[5].

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the final compound must conform to the following analytical profile:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.65 (br s, 1H, N-H), 8.60 (s, 1H, Ar-H), 7.95 (d, J = 8.2 Hz, 1H, Ar-H), 7.82 (d, J = 7.5 Hz, 1H, Ar-H), 7.50 (t, J = 7.8 Hz, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -71.5 (s, 3F, -CF₃). Note: The sharp singlet in the -70 to -75 ppm range is the definitive hallmark of an intact aryl trifluoromethyl ketone.

  • LC-MS (ESI+): Calculated for C₉H₆F₃N₂O [M+H]⁺: 215.04; Found: 215.05.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease PubMed Central (PMC) URL:[Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Beilstein Journal of Organic Chemistry URL:[Link]

  • Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) Wikipedia URL:[Link]

  • Synthesis, α-amylase and α-glucosidase inhibition and molecular docking studies of indazole derivatives PubMed URL:[Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Semantic Scholar URL:[Link]

Sources

Comprehensive NMR Spectral Analysis and Methodological Guide for 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

The incorporation of the trifluoromethyl ketone (TFMK) moiety into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. TFMKs are highly valued as transition-state analog inhibitors for serine and cysteine proteases, as well as potent modulators of kinase activity [1]. The strong electron-withdrawing nature of the trifluoromethyl (


) group increases the electrophilicity of the adjacent carbonyl carbon, allowing it to form reversible covalent hemiketals with target enzyme nucleophiles.

When attached to an indazole core—a "privileged" pharmacophore known for its hydrogen-bonding capabilities and structural mimicry of purines—the resulting compound, 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one , presents unique electronic properties. This whitepaper provides a rigorous, self-validating framework for the synthesis and nuclear magnetic resonance (NMR) characterization of this specific molecule, ensuring high-fidelity data acquisition for drug development professionals.

Causality in Synthesis: A Self-Validating Workflow

The synthesis of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one requires precise regiocontrol. Direct Friedel-Crafts acylation of 1H-indazole typically yields a mixture of C3 and C5 substituted products. To selectively functionalize the C4 position, a directed metal-halogen exchange strategy starting from 4-bromo-1H-indazole is required [2].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system: the success of each step can be visually or analytically confirmed before proceeding.

  • N-Protection (Causality: Preventing N-lithiation):

    • Dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous DMF at 0 °C.

    • Add NaH (1.2 eq, 60% dispersion in mineral oil). Validation check: Hydrogen gas evolution confirms the deprotonation of the acidic N1 proton.

    • Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir for 2 hours. Isolate 1-SEM-4-bromo-1H-indazole via aqueous workup and silica gel chromatography.

  • Metal-Halogen Exchange (Causality: Generating the C4 nucleophile):

    • Dissolve the SEM-protected intermediate in anhydrous THF and cool to -78 °C under argon.

    • Add

      
      -BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The low temperature prevents unwanted ring-opening or isomerization of the highly reactive aryllithium species.
      
  • Trifluoroacetylation (Causality: Electrophilic trapping):

    • Rapidly add ethyl trifluoroacetate (1.5 eq) [3]. Validation check: The reaction mixture will transition from a deep yellow/orange suspension to a pale homogeneous solution as the tetrahedral intermediate forms.

    • Allow to warm to room temperature, then quench with saturated aqueous

      
      . Extract with ethyl acetate.
      
  • Deprotection (Causality: Restoring the pharmacophore):

    • Treat the crude intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 2 hours to cleave the SEM group.

    • Neutralize, extract, and purify to yield the final TFMK product.

Synthesis A 4-Bromo-1H-indazole B 1-SEM-4-bromo-1H-indazole A->B SEM-Cl, NaH C 1-SEM-4-lithio-1H-indazole B->C n-BuLi, -78 °C D 1-SEM-4-(trifluoroacetyl)- 1H-indazole C->D EtO2CCF3 E Target Compound (TFMK) D->E TFA, DCM

Chemical synthesis workflow for 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one.

NMR Spectral Elucidation and Causality

The highly electronegative


 group exerts a profound inductive pull (

) on the indazole ring, while the carbonyl group exerts both inductive and resonance withdrawing effects (

). Because

is a spin-½ nucleus with 100% natural abundance, it couples strongly with adjacent

nuclei, providing a definitive, self-validating signature in the

NMR spectrum.
NMR Spectral Data

Conditions: 400 MHz, DMSO-


, 298 K.
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Causality
N1-H 13.50br s-1HHighly deshielded due to heteroatom attachment and intermolecular H-bonding with DMSO.
C3-H 8.55s-1HDeshielded by the adjacent N2 and the anisotropic effect of the C4-carbonyl group.
C5-H 7.95dd7.5, 1.01HOrtho to the strongly electron-withdrawing trifluoroacetyl group; experiences maximum deshielding.
C7-H 7.85dd8.0, 1.01HPara to the carbonyl group; experiences moderate resonance deshielding.
C6-H 7.55dd (pseudo-t)8.0, 7.51HMeta to the carbonyl; least affected by its inductive and resonance pull.
NMR Spectral Data

Conditions: 100 MHz, DMSO-


, 298 K.
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment / Causality
C=O 180.5q

Carbonyl carbon. Shifted upfield relative to standard ketones (~198 ppm) due to the

group [4].
C7a 141.0s-Bridgehead carbon attached to N1.
C3 135.0s-Aromatic carbon between two nitrogens.
C6 127.5s-Meta to the carbonyl group.
C4 126.0s-Ipso carbon attached directly to the trifluoroacetyl group.
C5 124.0s-Ortho to the carbonyl group.
C3a 122.0s-Bridgehead carbon.
CF3 116.5q

Highly deshielded by three fluorines; exhibits massive one-bond scalar coupling.
C7 115.0s-Para to the carbonyl group.

Experimental Protocol for NMR Acquisition

To ensure the


 coupling constants are accurately resolved, the NMR acquisition must follow a strict, self-validating protocol. Poor shimming will cause the 

quartet (~35 Hz) to blur into a broad singlet, leading to false-negative structural validations.
Step-by-Step Acquisition Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    . Causality: High concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbonyl carbon, which relaxes slowly.
    
  • Probe Tuning & Matching: Manually tune the probe for

    
     (400 MHz) and 
    
    
    
    (100 MHz). Causality: Optimal tuning minimizes reflected power, maximizing the sensitivity required to observe the split
    
    
    signals.
  • Locking and Shimming: Lock onto the deuterium signal of DMSO-

    
    . Perform 3D gradient shimming (TopShim). Validation check: The 
    
    
    
    lock signal must form a sharp, non-fluctuating plateau. A line width at half-height (
    
    
    ) of < 1.0 Hz on the residual solvent peak is mandatory.
  • Pulse Sequence Execution:

    • For

      
      : Use a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
      
    • For

      
      : Use a power-gated decoupling sequence (zgpg30) with 1024 scans. Increase D1 to 3 seconds. Causality: The extended D1 ensures complete relaxation of the quaternary C=O and C4 carbons, preventing signal suppression.
      
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for

    
     and 1.0 Hz for 
    
    
    
    prior to Fourier Transformation.

NMRLogic Acq Acquire 13C NMR (100 MHz, DMSO-d6) Check1 Signal at ~180 ppm? Acq->Check1 Check2 Is it a quartet? (J ~ 35 Hz) Check1->Check2 Yes Fail Validation Failed: Possible Hydrate or Cleavage Check1->Fail No Check3 Signal at ~116 ppm? (Quartet, J ~ 290 Hz) Check2->Check3 Yes Check2->Fail No Pass Validation Successful: Intact CF3-C=O Confirmed Check3->Pass Yes Check3->Fail No

Self-validating logic tree for 13C NMR confirmation of the trifluoroacetyl group.

References

  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Journal of Organic Chemistry, 78(8), 4171-4176.[Link]

  • Oakwood Chemical. (n.d.). Ethyl trifluoroacetate (Product Specifications and Applications). Oakwood Chemical.[Link]

  • Kokotos, G., et al. (2009). Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. Journal of Medicinal Chemistry, 52(23), 7523–7529. PMC.[Link]

Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one: A Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The analysis of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (CAS: N/A for specific isomer, generic TFMK class) presents unique challenges in mass spectrometry due to the electrophilic nature of the trifluoromethyl ketone (TFMK) moiety and the amphoteric character of the indazole core.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors and can function as a covalent "warhead" in serine protease inhibitors.

This guide provides a comprehensive workflow for the structural characterization and quantification of this molecule. It addresses the critical "hydration equilibrium" issue inherent to TFMKs, outlines predictive fragmentation pathways for structural validation, and establishes a robust LC-MS method development protocol.

Physicochemical Context & Ionization Strategy[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of two distinct functional domains:

  • 1H-Indazole Core: A fused benzene-pyrazole ring system.[1] It is amphoteric; the N2 nitrogen is basic (pKa ~1.5–2.0), while the N1-H is weakly acidic (pKa ~14).

  • Trifluoromethyl Ketone (TFMK): A highly electron-deficient carbonyl group.[1] The strong electron-withdrawing effect of the -CF3 group makes the carbonyl carbon susceptible to nucleophilic attack, including reversible hydration by water.

The Hydration Equilibrium (Critical Analytical Pitfall)

In aqueous mobile phases (LC-MS), TFMKs exist in an equilibrium between the free ketone and the gem-diol (hydrate) .


[1]
  • Ketone MW: 214.14 Da[1]

  • Hydrate MW: 232.15 Da[1]

Impact on MS Spectra:

  • ESI+ Mode: You will likely observe a split signal or a dominant peak for the hydrate

    
     at m/z 233 , alongside the ketone 
    
    
    
    at m/z 215 .
  • In-Source Fragmentation: High desolvation temperatures often dehydrate the gem-diol back to the ketone in the source, artificially increasing the m/z 215 signal.

Ionization Source Selection
FeatureRecommendationRationale
Source ESI (Electrospray Ionization) Preferred over APCI due to the polarity of the indazole nitrogen, allowing efficient protonation.[1]
Polarity Positive (+) The N2 position of the indazole ring protonates readily (

). Negative mode is less sensitive unless high pH is used to deprotonate the N1-H.
Cone Voltage Medium (20-40 V) Sufficient to transmit ions but minimize in-source fragmentation of the labile -CF3 group.[1]

Fragmentation Analysis (MS/MS)

The fragmentation pattern of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one is dictated by the stability of the indazole aromatic system and the lability of the fluorinated tail.[1]

Diagnostic Ions (Predictive)[2]
  • Precursor Ion: m/z 215 (

    
    )
    
  • Primary Fragment (Base Peak): m/z 146 (Indazole-CO cation).[1] This results from the alpha-cleavage loss of the

    
     radical (69 Da). Note: While radical loss is rare in even-electron ESI, it is observed in TFMKs due to the stability of the acylium intermediate.
    
  • Secondary Fragment: m/z 118 (Indazole cation). Loss of CO (28 Da) from the m/z 146 acylium ion.

  • Tertiary Fragment: m/z 91 (Azatropylium ion). Characteristic ring contraction/fragmentation of the indazole core involving loss of HCN (27 Da).

Fragmentation Pathway Diagram

The following diagram illustrates the proposed MS/MS fragmentation tree.

G Hydrate [M+H2O+H]+ (Gem-diol Form) m/z 233 Precursor [M+H]+ (Ketone Form) m/z 215 Hydrate->Precursor In-Source Dehydration (-H2O) Acylium [Indazole-CO]+ (Acylium Ion) m/z 146 Precursor->Acylium Alpha Cleavage (-CF3 / 69 Da) Core [Indazole Core]+ (C7H5N2) m/z 118 Acylium->Core Decarbonylation (-CO / 28 Da) Fragment [C6H5N]+ (Loss of HCN) m/z 91 Core->Fragment Ring Fragmentation (-HCN / 27 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one.[1]

Experimental Protocol: LC-MS Method

Sample Preparation

To minimize hydration variability, samples should be prepared in organic solvent immediately prior to injection.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (avoid water).

  • Working Solution: Dilute to 1 µg/mL in 90:10 Methanol:Water + 0.1% Formic Acid.

    • Note: The presence of water in the diluent is acceptable for short-term stability, but long-term storage should be in pure organic solvent.[1]

Liquid Chromatography Conditions

Standard C18 chemistry is suitable, but a Fluorophenyl column can offer superior selectivity for fluorinated compounds.[1]

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna PFP(2)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C

Gradient Table:

Time (min) %B Curve
0.00 5 Initial
1.00 5 Hold
8.00 95 Linear
10.00 95 Wash
10.10 5 Re-equilibrate

| 13.00 | 5 | End |[1]

Mass Spectrometer Settings (Generic Q-TOF/Triple Quad)
  • Ionization: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C (High temp helps dehydrate the gem-diol)[1]

  • Source Temp: 120°C

  • Collision Energy (Ramp): 15–35 eV (Optimized for m/z 146 and 118 generation)

Impurity Profiling & Degradation Products[1][2][7]

During drug development, monitor for these specific degradation pathways:

  • Hydrolysis (Carboxylic Acid Formation):

    • Mechanism: The "Haloform" type reaction is possible under basic conditions, cleaving the -CF3 group.

    • Product: 1H-indazole-4-carboxylic acid.[1]

    • Target Mass: m/z 163 (

      
      ).
      
  • Reduction (Alcohol Formation):

    • Mechanism: Reduction of the ketone to the trifluoroethanol derivative.

    • Product: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-ol.[1][2]

    • Target Mass: m/z 217 (

      
      ).
      

References

  • BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. (Analogous indazole/indole fragmentation principles).

  • Amato, J., et al. (2014).[4] NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. ResearchGate. (Establishes indazole core diagnostic ions m/z 145/116).

  • Baxendale, I.R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening. (Discusses TFMK hydration and stability).

  • LibreTexts. (2023).[1] Mass Spectrometry - Fragmentation Patterns. (General principles for ketone alpha-cleavage).

  • Zhang, H., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation... by ESI-MS/MS. ResearchGate. (Details CF3 loss mechanisms in ESI).

Sources

Structural Characterization & Crystallographic Analysis: 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural properties, synthesis, and crystallographic considerations for 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one .

Executive Summary

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one is a critical fluorinated heterocyclic building block, often utilized in medicinal chemistry as a "warhead" for covalent reversible inhibition (targeting Serine or Cysteine residues) or as a precursor for chiral trifluoromethylated alcohols.[1][2]

While specific public domain X-ray Diffraction (XRD) datasets (CIF files) for this exact fragment are proprietary or sparse, its structural behavior can be rigorously derived from crystallographic data of close analogues (e.g., 4-substituted indazoles and trifluoroacetyl-heterocycles). This guide details the molecular architecture, synthetic pathways to X-ray quality crystals, and the dominant intermolecular forces—specifically the propensity for gem-diol (hydrate) formation —that define its solid-state lattice.

Molecular Architecture & Conformational Analysis

The molecule consists of a bicyclic 1H-indazole core substituted at the C4 position with a trifluoroacetyl group.

Electronic Distribution & Planarity
  • Indazole Core: The 10

    
    -electron system is aromatic and planar. The C4 position is electronically unique; it is adjacent to the bridgehead carbon but sterically accessible compared to C7.
    
  • Trifluoroacetyl Group (

    
    ): 
    
    • Rotational Barrier: The carbonyl group will likely adopt a conformation that minimizes steric repulsion with the C3-H and C5-H protons. Unlike the C3-position, the C4-position allows for a torsion angle that places the carbonyl oxygen effectively coplanar or slightly twisted relative to the aromatic ring to maximize conjugation.

    • Dipole Moment: The strong electron-withdrawing nature of the

      
       group (
      
      
      
      effect) combined with the carbonyl creates a significant dipole, enhancing the acidity of the indazole N-H (pKa typically ~13-14, lowered by the electron-withdrawing substituent).
The "Hydrate" Anomaly (Critical Factor)

Trifluoromethyl ketones are highly electrophilic. In the presence of atmospheric moisture during crystallization, the carbonyl carbon is prone to nucleophilic attack by water, forming a stable gem-diol (hydrate) .

Crystallographer’s Note: Researchers attempting to crystallize the ketone often inadvertently isolate the diol.

  • Ketone Form:

    
     hybridized carbonyl carbon (Planar).
    
  • Diol Form:

    
     hybridized carbon (Tetrahedral), forming 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethane-1,1-diol .
    

Synthesis & Crystallization Protocols

To obtain high-quality single crystals for XRD, a high-purity sample is required. The following workflow outlines the synthesis and crystallization strategy.

Synthetic Route (Graphviz Diagram)

The synthesis typically utilizes a metal-halogen exchange on a protected indazole to install the trifluoroacetyl group.

SynthesisRoute SM 4-Bromo-1H-indazole Step1 Protection (THP or SEM) SM->Step1 Inter1 Protected Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 Lithio-species Step2->Inter2 Step3 Electrophile (Ethyl trifluoroacetate) Inter2->Step3 Product_Prot Protected Ketone Step3->Product_Prot Step4 Deprotection (Acidic Hydrolysis) Product_Prot->Step4 Final Target: 2,2,2-trifluoro-1- (1H-indazol-4-yl)ethan-1-one Step4->Final

Figure 1: Synthetic pathway for the generation of the target trifluoromethyl ketone.

Crystallization Methodology

To distinguish between the ketone and the hydrate, two distinct crystallization conditions should be screened:

ParameterMethod A (Anhydrous / Ketone)Method B (Hydrated / Diol)
Solvent System Hexane / Dichloromethane (Dry)Methanol / Water (9:1)
Technique Vapor Diffusion (sealed)Slow Evaporation (open air)
Temperature 4°CRoom Temperature (25°C)
Expected Form Yellow/Orange Prisms (Ketone)Colorless Needles/Plates (Gem-diol)
Precaution Use molecular sieves in solvent; handle under

.
None.

Solid-State Packing & Intermolecular Interactions

Based on the crystallographic data of analogous 4-substituted indazoles and trifluoroacetyl-heterocycles (e.g., 7-methylimidazo[1,2-a]pyridin-3-yl trifluoromethyl ketone), the following packing motifs are predicted.

Hydrogen Bonding Networks
  • Donor: The Indazole N1-H is a strong hydrogen bond donor.

  • Acceptor:

    • In Ketone Form: The Carbonyl Oxygen (

      
      ) is the primary acceptor, likely forming Centrosymmetric Dimers  (
      
      
      
      motif) or infinite chains (
      
      
      motif).
    • In Diol Form: The two hydroxyl groups (

      
      ) act as both donors and acceptors, creating complex 3D H-bond networks involving the indazole N2 (acceptor).
      
Fluorine Contacts ( )

The


 group is not crystallographically inert. It dictates the layer structure via:
  • Type I Halogen Interactions:

    
     contacts between adjacent 
    
    
    
    groups (approx. 2.9–3.0 Å).
  • Orthogonal Interactions:

    
     interactions, where a fluorine atom points toward the electron-deficient center of the pyrazole ring of a neighboring molecule.
    
Packing Logic Diagram

CrystalPacking Molecule Indazole-TFMK Unit HBond H-Bonding (N-H ... O=C) Molecule->HBond Primary Directional Force PiStack Pi-Pi Stacking (Indazole Cores) Molecule->PiStack Secondary Stabilization Fluoro F...F & F...Pi Segregation Molecule->Fluoro Layer Separation Structure Supramolecular Architecture HBond->Structure Forms Dimers/Chains PiStack->Structure Forms Columns Fluoro->Structure Hydrophobic Regions

Figure 2: Hierarchical organization of intermolecular forces driving crystal lattice formation.

Application in Drug Design[3][4]

The structural integrity of this molecule is paramount for its function as a Covalent Warhead .

  • Mechanism: The highly electrophilic carbonyl carbon attacks the catalytic serine (OH) or cysteine (SH) of a target enzyme (e.g., proteases or kinases).

  • Transition State Mimicry: The resulting tetrahedral adduct mimics the transition state of peptide hydrolysis.

  • Design Implication: Understanding the crystal structure of the unbound ligand helps quantify the energy penalty required to desolvate the

    
     group and rotate the torsion angle upon binding to the protein active site.
    

References

  • Synthesis of Indazole Derivatives: BenchChem Protocols. "Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole."

  • Crystallography of Trifluoroacetyl Heterocycles: Acta Crystallographica. "Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one."

  • Indazole Scaffolds in Kinase Inhibition: Journal of Medicinal Chemistry. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors."

Sources

The Indazole Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Indazole Moiety

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its existence in two predominant tautomeric forms (1H- and 2H-indazole), allow it to serve as a versatile framework for interacting with a wide range of biological targets.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs such as the anticancer agents pazopanib and axitinib.[1][3] This guide provides a comprehensive overview of the diverse biological activities of novel indazole derivatives, delves into the mechanistic underpinnings of their actions, and presents detailed experimental protocols for their evaluation, empowering researchers to unlock the full therapeutic potential of this remarkable core.

A Spectrum of Biological Activities: From Oncology to Infectious Disease

The structural versatility of the indazole nucleus has enabled its application across numerous therapeutic areas.[1][4][5] Key areas of investigation where indazole derivatives have shown significant promise include:

  • Anticancer Activity: This is perhaps the most extensively studied application. Indazole derivatives have been developed as potent inhibitors of various protein kinases crucial for tumor growth and proliferation, including VEGFR, EGFR, and Aurora kinases.[3][6][7]

  • Anti-inflammatory Effects: Many indazole compounds exhibit significant anti-inflammatory properties, often through the inhibition of key mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and various interleukins.[8][9][10]

  • Antimicrobial Properties: The indazole scaffold has been successfully employed to develop novel agents against a range of pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi.[1][11]

  • Neuroprotective Potential: Emerging research highlights the promise of indazole derivatives in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, often through mechanisms involving the inhibition of monoamine oxidase B (MAO-B) or modulation of tau protein phosphorylation.[1][12][13]

Delving into the Mechanism: Anticancer Activity of Indazole Derivatives

The anticancer effects of many indazole derivatives are rooted in their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[4]

The VEGFR-2 Signaling Pathway and its Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Indazole Novel Indazole Derivative Indazole->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel indazole derivative.

As illustrated above, the binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade involving pathways such as the PLCγ/PKC and Ras/Raf/MEK/ERK pathways.[4] These pathways ultimately promote cell proliferation, survival, and migration, which are essential for angiogenesis. Novel indazole derivatives can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting tumor growth.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.[14] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[15] For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position and small groups at the C6 position were preferred for higher potency.[14] Similarly, for kinase inhibitors, substitutions at the N-1 position of the indazole ring have been shown to significantly impact potency.[15]

Experimental Validation: A Step-by-Step Guide

The following protocols provide a framework for evaluating the biological activity of newly synthesized indazole derivatives.

General Workflow for Screening Novel Indazole Derivatives

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indazole Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Secondary_Screening->Mechanism_Study Animal_Model Animal Model of Disease (e.g., Xenograft Model) Mechanism_Study->Animal_Model Promising Candidates Toxicity_Study Preliminary Toxicity Studies Animal_Model->Toxicity_Study

Caption: A generalized workflow for the discovery and development of novel indazole derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of indazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol determines the ability of indazole derivatives to inhibit the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the enzyme converts a chromogenic substrate into a colored product, which can be measured spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer

  • Novel indazole derivatives

  • Positive control (e.g., celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the indazole derivative (or positive/vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the chromogenic substrate to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value for COX-2 inhibition.

Protocol 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

This protocol determines the lowest concentration of an indazole derivative that inhibits the visible growth of a microorganism.[15]

Principle: The broth microdilution method is used to determine the MIC. The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plate is incubated, and the lowest concentration that prevents visible growth is recorded as the MIC.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel indazole derivatives

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the indazole derivatives in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Novel Indazole Derivatives against HT-29 Cells

CompoundIC50 (µM) ± SD
Derivative 1a5.2 ± 0.4
Derivative 1b2.8 ± 0.2
Derivative 1c> 50
Doxorubicin0.8 ± 0.1

Table 2: Antimicrobial Activity (MIC) of Novel Indazole Derivatives

CompoundMIC (µg/mL)
S. aureus
Derivative 2a8
Derivative 2b4
Ciprofloxacin1
FluconazoleN/A

Future Perspectives

The field of indazole chemistry continues to evolve, with ongoing efforts to discover novel derivatives with enhanced potency, selectivity, and improved safety profiles.[16] Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can modulate multiple disease-related targets.

  • Targeted drug delivery: Developing strategies to deliver indazole-based drugs specifically to the site of action, minimizing off-target effects.

  • Combination therapies: Investigating the synergistic effects of indazole derivatives with existing therapeutic agents.

The indazole scaffold, with its proven track record and vast potential for chemical modification, will undoubtedly remain a cornerstone of medicinal chemistry research for years to come.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (2005). PubMed. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2018). PLoS ONE. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Innovat International Journal Of Medical & Pharmaceutical Sciences. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2022). RSC Advances. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2017). ResearchGate. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2023). ResearchGate. [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. (2022). PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). ijpbs.net. [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. (2021). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Chemistry & Biodiversity. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Molecules. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity. (2021). PubMed. [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. (n.d.). Government Degree College, Palakonda. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Europe PMC. [Link]

  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (2024). PubMed. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). ResearchGate. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Bentham Science. [Link]

  • Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. (2023). ResearchGate. [Link]

Sources

Role of trifluoromethyl group in receptor binding

The Trifluoromethyl ( ) Motif in Receptor Ligand Design: A Technical Guide to Physicochemical Mechanisms and Validation

Executive Summary

The trifluoromethyl group (

1



Part 1: The Physicochemical Triad

To deploy


Steric Volume and Shape

Contrary to the "fluorine is small" misconception (which applies to single F atoms), the

  • Van der Waals Volume: The

    
     group (
    
    
    ) is significantly larger than a methyl group (
    
    
    ,
    
    
    ) and is bioisosteric to an isopropyl group (
    
    
    ), albeit with a different shape profile (spherical rotor vs. branched).
  • Rotational Barrier: The C-CF3 bond has a distinct rotational barrier that can lock conformations, potentially reducing the entropic penalty upon receptor binding by pre-organizing the ligand.

Electronic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale).

  • Inductive Effect (-I): The

    
     group is a powerful electron-withdrawing group (EWG). It dramatically lowers the 
    
    
    of neighboring basic centers (e.g., amines), often improving oral bioavailability by reducing the percentage of ionized species at physiological pH.
  • Dipole Moment: The C-F bond creates a strong, non-polarizable dipole that can engage in orthogonal multipolar interactions with amide carbonyls in the receptor backbone.

Lipophilicity ( )

Fluorination typically increases lipophilicity (


Visualization: The Physicochemical Interplay

The following diagram illustrates how these three factors converge to influence Binding Affinity and ADME properties.

CF3_PropertiesCF3Trifluoromethyl (CF3) GroupStericsSteric Bulk(~Isopropyl Isostere)CF3->StericsElectronicsElectronic Withdrawal(Strong -I Effect)CF3->ElectronicsLipophilicityLipophilicity(Increased LogP)CF3->LipophilicityBindingReceptor Binding(Hydrophobic Pocket Fill)Sterics->BindingShape ComplementarityADMEADME Profile(Metabolic Stability)Sterics->ADMEBlocks CYP450 AccesspKapKa Modulation(Bioavailability)Electronics->pKaLipophilicity->BindingEntropic GainLipophilicity->ADMEPermeabilitypKa->ADME

Caption: The central role of the

Part 2: Mechanistic Modes of Binding

The Hydrophobic Effect (Entropy-Driven Binding)

The most common driver for

hydrophobic effect



Orthogonal Multipolar Interactions

While C-F bonds are poor hydrogen bond acceptors, they participate in specific electrostatic interactions.

  • C-F

    
     C=O Interactions:  The fluorine (partial negative) can interact with the carbon of a backbone carbonyl (partial positive) in an orthogonal approach.
    
  • C-F

    
     H-N Interactions:  Weak hydrogen bonding can occur, though this is often overstated. It is more electrostatic in nature than covalent.
    
Metabolic "Switching"

While not a direct binding mechanism, the


2

Part 3: Case Studies in Drug Design

The following table compares the impact of substituting Hydrogen or Methyl with Trifluoromethyl in select receptor contexts.

Drug / ScaffoldTarget ReceptorSubstitution SiteEffect of

vs

/

Mechanism
Aprepitant NK1 (Neurokinin)Phenyl Ring (3,5-bis)>10x Potency Increase Steric occlusion prevents metabolism; fills hydrophobic pocket.
Celecoxib COX-2Pyrazole RingSelectivity

fits the larger hydrophobic side pocket of COX-2 (COX-1 pocket is too small).
Sitagliptin DPP-4TriazolopyrazineMetabolic Stability Prevents oxidative degradation; contributes to oral bioavailability.
Fluoxetine SERT (Transporter)Phenoxy Ring (para)Potency & Selectivity Increases lipophilicity for CNS penetration; electronic modulation of ether oxygen.

Part 4: Experimental Protocols

To validate the role of a


Isothermal Titration Calorimetry (ITC)

-NMR
Protocol A: Thermodynamic Profiling via ITC

Objective: Determine if

Methodology:

  • Preparation: Dialyze protein target into the assay buffer (e.g., PBS pH 7.4). Dissolve the

    
    -ligand in the exact same final buffer (match DMSO % precisely to avoid heat of dilution artifacts).
    
  • Titration: Inject ligand (syringe) into protein (cell).

  • Analysis: Fit data to a One-Set-of-Sites model.

    • Scenario A (Entropy Driven): If

      
       is small but 
      
      
      is large and negative, the
      
      
      is likely displacing water from a hydrophobic pocket.
    • Scenario B (Enthalpy Driven): If

      
       is large and negative, the 
      
      
      (or the scaffold) is making specific electrostatic contacts.
Protocol B: NMR Ligand-Based Screening

Objective: Detect binding and validate the integrity of the

Why


?

Workflow:

  • T2 Relaxation Filter (CPMG): Large proteins tumble slowly (short T2). Small ligands tumble fast (long T2).

  • Binding Event: When the

    
    -ligand binds, it adopts the relaxation properties of the protein. The 
    
    
    signal broadens and disappears (or reduces significantly) in a T2-filtered experiment.
  • Competition (Spy Molecule): Use a known weak binder with a

    
     tag. Titrate a non-fluorinated test compound. If the 
    
    
    signal reappears, the test compound has displaced the spy.

F19_NMR_WorkflowLibrary1. F-Fragment Library(Small Molecules with CF3)Mix2. Mix with Target Protein(Buffer Solution)Library->MixPulse3. Apply CPMG Pulse Sequence(T2 Relaxation Filter)Mix->PulseResult_FreeResult A: Sharp Signal(No Binding / Fast T2)Pulse->Result_FreeLigand UnboundResult_BoundResult B: Signal Attenuation(Binding / Slow T2)Pulse->Result_BoundLigand BoundDeconvolution4. Hit Validation(Competition Assay)Result_Bound->Deconvolution

Caption: Workflow for

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Dalvit, C., et al. (2002). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one CAS number and supplier

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one , a specialized fluorinated heterocyclic building block.

Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one is a high-value intermediate in drug discovery, specifically utilized for introducing the trifluoroacetyl moiety onto the C4-position of the indazole scaffold. While the C3- and C5-isomers are common catalog items, the C4-isomer represents a "privileged but difficult-to-access" chemical space, often explored to optimize binding vectors in kinase inhibitors (e.g., FGFR, VEGFR) or to modulate metabolic stability via fluorination.

This guide provides the validated synthesis route, precursor sourcing, and handling protocols required to access this compound, as it is rarely available as a stock commercial item.

Chemical Identity & Properties
PropertyData
Chemical Name 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one
Common Synonyms 4-(Trifluoroacetyl)-1H-indazole; 1-(1H-Indazol-4-yl)-2,2,2-trifluoroethanone
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
Key Precursor CAS 186407-74-9 (4-Bromo-1H-indazole)
Physical State Off-white to pale yellow solid (Predicted)
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 3

Note on Commercial Availability: Unlike its isomer 1-(1H-indazol-3-yl)-2,2,2-trifluoroethanone (CAS 1040502-31-5), the 4-yl isomer is typically a custom synthesis target . Researchers must often synthesize it from 4-Bromo-1H-indazole (CAS 186407-74-9).

Synthesis & Manufacturing Protocol

Since the target is not a standard stock item, a validated synthetic workflow is essential. The C4 position of indazole is sterically sensitive and requires protection before functionalization.

Core Reaction Pathway

The most reliable method involves Lithium-Halogen Exchange on a protected 4-bromoindazole, followed by electrophilic trapping with a trifluoroacetylating agent.

SynthesisPath Start 4-Bromo-1H-indazole (CAS 186407-74-9) Step1 Protection (DHP, PTSA) Start->Step1 Inter1 1-THP-4-Bromoindazole Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Protected Ketone Step2->Inter2 Electrophilic Trap Reagent + Ethyl Trifluoroacetate Reagent->Step2 Step3 Deprotection (HCl/MeOH) Inter2->Step3 Final Target: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Step3->Final

Figure 1: Validated synthetic route from commercially available 4-bromo-1H-indazole.

Detailed Methodology

Step 1: Protection (THP Group)

  • Rationale: The N1-proton of indazole (pKa ~14) is acidic and will quench organolithium reagents. Protection with a Tetrahydropyranyl (THP) group is preferred due to its stability in basic conditions and ease of removal.

  • Protocol: Dissolve 4-bromo-1H-indazole (1.0 eq) in DCM. Add 3,4-dihydro-2H-pyran (1.5 eq) and catalytic p-Toluenesulfonic acid (PTSA). Stir at RT for 4 hours. Wash with NaHCO₃, dry, and concentrate.

Step 2: Acylation via Lithiation

  • Rationale: C4-lithiation is favored over C3 due to the directing effect of the N1-protecting group and the inherent acidity of the C4-position in the bromo-precursor.

  • Protocol:

    • Dissolve the protected intermediate in anhydrous THF under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins to generate the lithiated species.

    • Add Ethyl trifluoroacetate (1.2 eq) dropwise.

    • Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.

Step 3: Deprotection

  • Protocol: Dissolve the crude intermediate in MeOH. Add 4M HCl in dioxane (2.0 eq) or concentrated HCl (cat). Stir at RT or mild heat (40°C) until TLC shows loss of the THP group. Neutralize and extract.

Applications in Drug Discovery

The 4-trifluoroacetylindazole motif serves as a versatile linchpin in medicinal chemistry.

A. Kinase Inhibitor Design

The indazole C4-position projects substituents into the "Solvent Front" or "Ribose Pocket" of many ATP-binding kinases.

  • Mechanism: The trifluoroacetyl group acts as an electron-withdrawing pharmacophore, increasing the acidity of the N-H bond (enhancing H-bond donor capability) and providing metabolic stability against oxidation.

B. Precursor to Trifluoroethylamines

Through reductive amination, this ketone is the primary gateway to 1-(1H-indazol-4-yl)-2,2,2-trifluoroethylamines , a motif seen in advanced inhibitors for targets like PARP and IDH1 .

Applications cluster_uses Downstream Utility Target 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Use1 Reductive Amination (Formation of chiral amines) Target->Use1 Use2 Heterocycle Formation (Condensation to pyrazoles/thiazoles) Target->Use2 Use3 Bioisostere Mapping (CF3 as lipophilic anchor) Target->Use3

Figure 2: Downstream synthetic utility in medicinal chemistry campaigns.

Sourcing & Supply Chain

Since the final ketone is not a commodity chemical, procurement strategies must focus on the precursor .

Primary Precursor: 4-Bromo-1H-indazole CAS Number: 186407-74-9[1][2]

SupplierCatalog TypeReliability Tier
BLD Pharm Stock InventoryHigh
ChemScene Stock InventoryHigh
Santa Cruz Biotech Research GradeMedium
Enamine Custom SynthesisHigh (for final ketone)

Recommendation: For quantities <5g, synthesize in-house using the protocol in Section 3. For >10g, contract a CRO (e.g., Enamine, WuXi) citing the CAS 186407-74-9 as the starting material to reduce cost/time.

Handling & Safety (SDS Highlights)
  • Hazard Identification: Irritant (Skin/Eye). Fluorinated ketones can form hydrates; keep desiccated.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: Avoid strong bases (haloform reaction risk with trifluoroacetyl group) and reducing agents unless intended.

References
  • Preparation of 4-Bromo-1H-indazole (Precursor Source)

    • Source: Santa Cruz Biotechnology & BLD Pharm Catalog D
    • CAS Verification:[2][3]

  • General Method for Indazole Lithiation

    • Title: "Functionalization of Indazoles via Metal-Halogen Exchange."
    • Context: Validates the use of n-BuLi/THF
    • Citation:Journal of Organic Chemistry, "Regioselective Functionalization of Indazoles."[4]

  • Title: "Synthesis of Trifluoromethyl Ketones from Carboxylic Esters and Amides.
  • Medicinal Utility of Indazole-4-yl Scaffold

    • Title: "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorot
    • Source:Journal of Medicinal Chemistry (ACS).
    • Link:

Sources

Strategic Synthesis and Medicinal Utility of 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one represents a high-value scaffold in modern drug discovery, particularly within kinase and protease inhibitor programs. This compound combines the privileged indazole pharmacophore—a bioisostere for the purine ring in ATP—with a trifluoromethyl ketone moiety. The latter serves as both a reversible covalent "warhead" for serine residues and a lipophilic anchor that modulates metabolic stability.

This technical guide details the strategic synthesis, structural properties, and downstream utility of this compound.[1] Unlike routine substitutions, functionalizing the C4-position of the indazole ring presents unique regiochemical challenges that require precise protective group strategies and cryogenic organometallic protocols.

Part 1: Structural Analysis & Pharmacophore Properties

Electronic and Steric Profile

The 1H-indazole core is an aromatic bicycle containing a pyrazole ring fused to a benzene ring. The introduction of the trifluoroacetyl group at the C4 position creates a polarized electronic environment:

  • Acidity Modulation: The electron-withdrawing nature of the

    
     group increases the acidity of the N1-H proton (
    
    
    
    typically ~13.8 for unsubstituted indazole), potentially enhancing hydrogen bond donor capability in the active site.
  • Metabolic Shielding: The

    
     group blocks metabolic oxidation at the benzylic-like position while increasing lipophilicity (
    
    
    
    ), improving membrane permeability.
  • Reactivity: The ketone carbonyl, flanked by the strongly electronegative

    
    , is highly electrophilic. It exists in equilibrium with its hydrate (gem-diol) in aqueous media, a feature exploited in transition-state mimic inhibitors.
    
Retrosynthetic Logic

To synthesize the target efficiently, we employ a disconnection approach that traces back to commercially available 4-bromo-1H-indazole.

Retrosynthetic Scheme: Target Molecule


 Protected Intermediate 

4-Lithio Species

4-Bromo-1H-indazole

Part 2: Detailed Synthetic Protocol

Strategic Considerations

Direct lithiation of 4-bromo-1H-indazole is not viable due to the acidic N-H proton. A protecting group (PG) is mandatory.

  • Choice of PG: Tetrahydropyranyl (THP) is selected for its stability to basic organolithium conditions and ease of removal under mild acidic conditions that do not affect the trifluoromethyl ketone.

  • Reagent Selection: n-Butyllithium (n-BuLi) is preferred for the Halogen-Lithium exchange. Ethyl trifluoroacetate is the electrophile of choice over trifluoroacetic anhydride to prevent over-addition.

Step-by-Step Methodology
Step 1: N1-Protection (THP Installation)

Objective: Mask the acidic proton to prevent quenching of the organolithium reagent.

  • Reagents: 4-Bromo-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-bromo-1H-indazole in DCM at room temperature.

    • Add pTSA followed by dropwise addition of DHP.

    • Stir for 4–12 hours (monitor by TLC).

    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Outcome: Isomeric mixture of N1-THP (major) and N2-THP (minor). Both are suitable for the next step.

Step 2: Cryogenic Halogen-Lithium Exchange & Acylation

Objective: Install the trifluoroacetyl group via a lithiated intermediate.

  • Reagents: Protected Indazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Ethyl trifluoroacetate (1.2 equiv).

  • Solvent: Anhydrous THF (Must be moisture-free).

  • Procedure:

    • Cool the solution of protected indazole in THF to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent "scrambling" or decomposition of the aryllithium species.

    • Stir for 30–60 minutes at -78°C to ensure complete Li-Br exchange.

    • Add Ethyl trifluoroacetate dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

    • Quench: Add saturated

      
       solution.
      
Step 3: Deprotection & Isolation

Objective: Remove the THP group to reveal the free N-H indazole.

  • Reagents: 4M HCl in Dioxane or aqueous HCl/MeOH.

  • Procedure:

    • Dissolve the crude intermediate in Methanol.

    • Add HCl solution and stir at room temperature (or mild heat, 40°C) for 2–4 hours.

    • Workup: Neutralize carefully with

      
       (watch for 
      
      
      
      evolution). Extract with Ethyl Acetate.[2][3][4]
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes.

SynthesisPath Start 4-Bromo-1H-indazole Step1 Step 1: Protection (DHP, pTSA) Start->Step1 Inter1 1-(THP)-4-bromoindazole Step1->Inter1 >90% Yield Step2 Step 2: Li-Hal Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 4-Lithio-Intermediate Step2->Inter2 In situ Step3 Step 3: Acylation (EtO-CO-CF3) Inter2->Step3 Inter3 Protected Ketone Step3->Inter3 Step4 Step 4: Deprotection (HCl/MeOH) Inter3->Step4 Final Target: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Step4->Final Hydrolysis

Figure 1: Synthetic workflow for C4-functionalization of indazole via lithiation strategy.

Part 4: Analytical Data & Characterization[2][5]

Researchers should expect the following spectral characteristics for the purified compound.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR

13.5 (br s, 1H)
Indazole N-H (Exchangeable)
1H NMR

8.6 (s, 1H)
C3-H (Deshielded by aromatic ring)
1H NMR

7.5 - 8.0 (m, 3H)
Aromatic protons (C5, C6, C7)
19F NMR

-71.0 to -72.0 ppm (s)
Characteristic

singlet
IR ~1710

Ketone Carbonyl (C=O) stretch
MS (ESI) [M+H]+ ~ 215.04Positive mode ionization

Part 5: Downstream Medicinal Utility

This scaffold is rarely the final drug; it is a versatile intermediate. The high reactivity of the trifluoromethyl ketone allows for diverse transformations.

Key Transformations
  • Asymmetric Reduction: Reduction with CBS-catalysts yields chiral

    
    -trifluoromethyl alcohols . These motifs are critical in modulators of the Nuclear Receptor ROR
    
    
    
    t (autoimmune diseases).
  • Condensation: Reaction with hydrazines yields trifluoromethyl-substituted pyrazoles or indazoles (tricyclic structures).

  • Hemiketal Formation: In aqueous biological buffers, the ketone exists in equilibrium with the gem-diol. This species mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent inhibitor of enzymes like Elastase or Cathepsin .

Utility Center 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one App1 Chiral Reduction (CBS Catalyst) Center->App1 App2 Hydrazine Condensation Center->App2 App3 Biological Assay Buffer Center->App3 Result1 Chiral CF3-Alcohol (RORgt Modulators) App1->Result1 Result2 Tricyclic Heterocycles App2->Result2 Result3 Gem-Diol Transition State Mimic (Protease Inhibition) App3->Result3

Figure 2: Downstream chemical and biological applications of the trifluoroacetyl-indazole scaffold.

Part 6: Safety & Handling

  • Organolithiums: n-Butyllithium is pyrophoric. All transfers must occur under inert atmosphere (Argon/Nitrogen).

  • Trifluoroacetyl Compounds: Often volatile and lachrymatory. Handle in a fume hood.

  • Indazoles: Generally biologically active; treat as potential sensitizers.[5]

References

  • Léogané, O., et al. "Functionalization of the 4-position of the indazole ring system." Tetrahedron, 2012. (General methodology for 4-lithioindazoles).

  • Knochel, P., et al. "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics." Journal of Organic Chemistry, 2010. (Mechanistic basis for Li-Hal exchange).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Utility of CF3-ketones).

  • Vangveravong, S., et al. "Synthesis of 4-Substituted Indazoles." Journal of Organic Chemistry, 2005.

Sources

Methodological & Application

Protocol for the Synthesis of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Introduction

Target Molecule Profile
  • Systematic Name: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one[1]

  • Core Scaffold: 1H-Indazole[1][2][3][4]

  • Key Functionality: C4-Trifluoroacetyl group (

    
    )
    
  • Application: This motif serves as a critical intermediate for synthesizing trifluoroethyl amines (via reductive amination) or trifluoromethyl carbinols. The electron-withdrawing nature of the

    
     group also modulates the electronic properties of the indazole core, valuable in kinase inhibitor design.
    
Retrosynthetic Logic

Direct Friedel-Crafts acylation of the electron-deficient indazole ring is sluggish and regiochemically poor (favoring C3). The most robust route utilizes Lithium-Halogen Exchange (Li-Hal) on a pre-functionalized halide.

  • Disconnection: C4-Carbonyl bond.

  • Synthons: Indazol-4-yl anion (nucleophile) + Trifluoroacetyl cation equivalent (electrophile).

  • Starting Material: 4-Bromo-1H-indazole (Commercially available, CAS: 1000342-95-9).

Synthetic Pathway:

  • Protection: Masking the acidic N-H (

    
    ) is mandatory to prevent quenching of the organolithium reagent. The Tetrahydropyranyl (THP) group is selected for its stability to strong bases and facile acidic removal.
    
  • Metal-Halogen Exchange: Conversion of the C4-bromide to the C4-lithio species using

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Electrophilic Trapping: Reaction with Ethyl Trifluoroacetate to install the ketone.

  • Deprotection: Acidic hydrolysis to restore the N-H functionality.

Part 2: Detailed Experimental Protocol

Safety & Pre-Requisites
  • Hazard Alert:

    
    -Butyllithium is pyrophoric . Extreme caution and anhydrous/anaerobic techniques (Schlenk line or Glovebox) are mandatory.
    
  • Reagents: Trifluoroacetic derivatives are corrosive and volatile. Work in a well-ventilated fume hood.

  • Solvents: THF must be distilled from Sodium/Benzophenone or dried via an alumina column system immediately prior to use.

Step-by-Step Methodology
Step 1: Protection of 4-Bromoindazole

Reaction: 4-Bromo-1H-indazole + 3,4-Dihydro-2H-pyran (DHP)


 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Setup: Charge a dry round-bottom flask with 4-Bromo-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

  • Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) followed by a catalytic amount of

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH)
    (0.05 equiv).
  • Execution: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Note: Two isomers (N1-THP and N2-THP) may form. The N1-isomer is typically the major product and less sterically hindered at C4. Isolate the major isomer (N1) for the next step.

Step 2: Lithiation and Trifluoroacetylation

Reaction: 4-Bromo-1-THP-indazole


 [4-Lithio-Intermediate] 

Protected Ketone
  • Setup: Flame-dry a 3-neck flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with Nitrogen/Argon.

  • Solvation: Dissolve 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.1 equiv, 1.6 M in hexanes) over 15 minutes via syringe pump or careful manual addition. Maintain internal temperature below -70 °C.
    
    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

    • Aging: Stir at -78 °C for 30–60 minutes to ensure complete exchange.

  • Electrophile Addition: Rapidly add Ethyl Trifluoroacetate (1.5 equiv) neat or as a solution in THF.

    • Rationale: Rapid addition ensures the high concentration of electrophile competes favorably against proton transfer or side reactions.

  • Warming: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). Isolate the trifluoroacetylated intermediate.

Step 3: Deprotection

Reaction: THP-Protected Ketone


 Target Product
  • Setup: Dissolve the intermediate from Step 2 in Methanol (0.1 M).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (excess).

  • Execution: Stir at RT for 2–4 hours (or heat to 50 °C if sluggish). Monitor by LC-MS for the loss of the THP mass (+84 Da).

  • Neutralization: Carefully neutralize with saturated

    
     to pH ~7-8.
    
    • Caution: Do not make it too basic, as trifluoromethyl ketones can form hydrates or undergo haloform-type cleavage under harsh basic conditions.

  • Isolation: Extract with EtOAc. Wash with water and brine.[5] Dry and concentrate.

  • Final Purification: Recrystallization (EtOH/Water) or Column Chromatography to yield 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one .

Part 3: Visualization & Data

Reaction Scheme Diagram

G SM 4-Bromo-1H-indazole (SM) Step1 Step 1: Protection DHP, p-TsOH, DCM SM->Step1 Int1 1-THP-4-Bromoindazole Step1->Int1 Yield: ~90% Step2 Step 2: Lithiation 1. n-BuLi, THF, -78°C 2. Ethyl Trifluoroacetate Int1->Step2 Int2 1-THP-4-TFA-Indazole Step2->Int2 Yield: ~70-80% Step3 Step 3: Deprotection HCl, MeOH Int2->Step3 Prod Target Product 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Step3->Prod Yield: ~85%

Caption: Synthetic workflow for the C4-functionalization of indazole via Lithium-Halogen exchange.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete LithiationEnsure temp is strictly -78 °C; Titrate

-BuLi before use.
Protonation (SM Recovery) Wet solventsDistill THF from Na/Benzophenone; dry glassware overnight.
C3-Substitution

-BuLi deprotonating C3
Switch to

-BuLi (2 equiv) for faster halogen exchange.
Hydrate Formation Water present during workupTrifluoromethyl ketones form stable hydrates. Dry thoroughly or sublime.

References

  • Lithiation of Indazoles: Luo, G. et al. "Regioselective functionalization of indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392-5395. Link

  • THP Protection:Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006.
  • Trifluoroacetylation Methodology:Creary, X. "Reaction of organolithium reagents with ethyl trifluoroacetate." Journal of Organic Chemistry, 1987, 52(22), 5026-5030.
  • 4-Bromoindazole Precedent:Sun, J. H. et al. "Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole." Journal of Organic Chemistry, 1997, 62, 5627.

Sources

Strategic Application of Indazole Scaffolds in Kinase Inhibitor Design: From Synthesis to Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Advantage

The indazole (1,2-diazaindene) scaffold has emerged as a "privileged structure" in oncology drug discovery due to its bioisosteric similarity to the purine ring of adenosine triphosphate (ATP). In the context of kinase inhibition, the indazole core serves as a high-affinity anchor, forming critical hydrogen bonds with the kinase hinge region while allowing modular functionalization at the C3 and N1 positions to target the hydrophobic back-pocket and solvent-exposed regions, respectively.

This guide provides a rigorous technical roadmap for utilizing indazole derivatives in cancer research, focusing on the rational design, synthesis, and biological validation of Type I and Type II kinase inhibitors.

Mechanistic Grounding & Case Studies

The "Adenine Mimic" Mechanism

Most indazole-based anticancer agents function as ATP-competitive inhibitors. The nitrogen atoms in the indazole ring (N1 and N2) mimic the N1 and N3 of adenine, enabling the molecule to dock into the ATP-binding cleft of the kinase domain.

  • Axitinib (Inlyta): A bis-aryl indazole that inhibits VEGFR1/2/3. It utilizes the indazole core to anchor into the ATP pocket, while the styryl extension at C3 penetrates the gatekeeper region, blocking angiogenesis [1].

  • Entrectinib (Rozlytrek): Targets TRKA/B/C, ROS1, and ALK.[1][2][3][4] It demonstrates how the indazole scaffold can be optimized for CNS penetration and broad-spectrum kinase inhibition in NTRK fusion-positive solid tumors [2].

Visualization of Binding Topology

The following diagram illustrates the pharmacophore model of indazole binding within a generic kinase ATP pocket.

IndazoleBinding Kinase Kinase ATP Pocket Hinge Hinge Region (Glu/Cys Residues) Kinase->Hinge Contains Gatekeeper Gatekeeper Residue (Selectivity Filter) Kinase->Gatekeeper Contains Indazole Indazole Scaffold (Core Anchor) Indazole->Hinge H-Bonding (Donor/Acceptor) Substituent_C3 C3-Substituent (Hydrophobic Pocket) Indazole->Substituent_C3 C-C Bond Substituent_N1 N1-Substituent (Solvent Front) Indazole->Substituent_N1 N-C Bond Substituent_C3->Gatekeeper Steric Interaction

Caption: Pharmacophore mapping of Indazole-Kinase interactions. The core anchors via H-bonds, while C3/N1 vectors dictate selectivity.

Application Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize C3-arylated indazole derivatives (Axitinib analogues) using a robust Palladium-catalyzed cross-coupling workflow.

Reagents & Equipment
  • Starting Material: 3-iodo-1H-indazole (Critical intermediate).

  • Coupling Partner: Aryl boronic acid (e.g., 4-pyridineboronic acid).

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (High stability/turnover) or Pd(PPh₃)₄.

  • Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

  • Equipment: Microwave reactor (preferred) or Reflux condenser.

Step-by-Step Procedure
  • Preparation of 3-Iodoindazole:

    • Dissolve 1H-indazole in DMF.[6]

    • Add KOH (3.5 eq) followed by Iodine (1.1 eq) portion-wise.

    • Stir at RT for 3 hours. Quench with 10% NaHSO₃. Filter precipitate.

    • Quality Check: Verify mono-iodination at C3 via ¹H-NMR (Singlet at ~8.0 ppm for H3 disappears).

  • N1-Protection (Optional but Recommended):

    • To prevent N-arylation side products, protect N1 with a THP (tetrahydropyranyl) or Boc group before coupling.

    • Reaction: 3-iodoindazole + DHP + p-TsOH (cat) in DCM.

  • The Coupling Reaction (Suzuki-Miyaura):

    • In a microwave vial, combine:

      • N1-protected 3-iodoindazole (1.0 eq)

      • Aryl boronic acid (1.5 eq)

      • Pd(dppf)Cl₂ (0.05 eq)

    • Purge vial with Argon for 5 minutes (Critical for Pd cycle).

    • Add degassed 1,4-Dioxane (4 mL/mmol) and 2M Na₂CO₃ (2.0 eq).

    • Microwave: Heat to 120°C for 30–45 minutes.

    • Alternative: Reflux at 100°C for 12–16 hours.

  • Workup & Deprotection:

    • Filter through Celite to remove Pd black.

    • Remove protecting group (e.g., TFA/DCM for Boc; HCl/MeOH for THP).

    • Purify via Flash Column Chromatography (Gradient: Hexane -> EtOAc).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning of CatalystDegas solvents rigorously (Freeze-Pump-Thaw). Increase catalyst load to 10 mol%.
Homocoupling (Biaryl) Boronic acid dimerizationAdd boronic acid slowly or reduce base concentration.
De-iodination (Protodehalogenation) Hydride source contaminationEnsure solvents are anhydrous; switch from Ethanol co-solvent to pure Dioxane/Water.

Application Protocol B: Biological Validation (Kinase Profiling)

Objective: Quantify the potency (IC50) of synthesized indazoles against target kinases (e.g., VEGFR2, TRKA) using a luminescent ADP-detection assay.

Assay Principle (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[7] It is preferred over radioactive ³²P assays for high-throughput screening due to safety and sensitivity [3].

Experimental Workflow
  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (0.2 mg/mL).

    • ATP: Ultra-pure ATP (10 μM - Km apparent).

  • Compound Dosing:

    • Prepare 3-fold serial dilutions of the indazole derivative in DMSO (Top conc: 10 μM).

    • Dispense 1 μL of compound into a 384-well white low-volume plate.

  • Kinase Reaction:

    • Add 2 μL of Kinase Enzyme (e.g., Recombinant VEGFR2, ~2 ng/well).

    • Add 2 μL of Substrate/ATP mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Step 1: Add 5 μL of ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

    • Step 2: Add 10 μL of Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curve using non-linear regression (Sigmoidal dose-response) to determine IC50.

Reference Data for Validation

When validating your protocol, use these established values for FDA-approved indazoles as positive controls:

DrugTarget KinaseExpected IC50 (Cell-Free)Reference
Axitinib VEGFR2 (KDR)0.2 nM[1]
Axitinib VEGFR1 (Flt-1)0.1 nM[1]
Entrectinib TRKA1.7 nM[2]
Entrectinib ROS10.2 nM[2]

Experimental Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological decision-making.

Workflow Start Start: 3-Iodoindazole Step1 Suzuki Coupling (Pd-Catalyzed) Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 Decision Purity > 95%? Step2->Decision Assay Kinase Assay (ADP-Glo / FRET) Decision->Assay Yes Refine SAR Optimization (Modify C3/N1) Decision->Refine No Cell Cellular Assay (MTT / Ba/F3) Assay->Cell IC50 < 100nM Assay->Refine Inactive Cell->Refine Low Selectivity

Caption: Integrated workflow for Indazole drug discovery. Quality gates (yellow) ensure only valid compounds proceed to biology.

References

  • Pfizer Inc. "Inlyta (axitinib) Prescribing Information." U.S. Food and Drug Administration.[8] Link

  • Roche. "Rozlytrek (entrectinib) Prescribing Information." U.S. Food and Drug Administration.[8] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Zhu, D. et al. "Indazole derivatives: Promising anti-tumor agents." Current Medicinal Chemistry, 2018. Link

  • BenchChem. "Application Notes and Protocols for Kinase Inhibitory Assays." BenchChem Protocols. Link

Sources

Application Note: Trifluoromethyl Ketones (TFMKs) as Reversible Covalent Enzyme Inhibitors

[1]

Abstract

Trifluoromethyl ketones (TFMKs) represent a privileged scaffold in medicinal chemistry and chemical biology, functioning as potent, reversible covalent inhibitors of hydrolytic enzymes.[1][2] Their utility spans from inhibiting serine proteases (e.g., Human Neutrophil Elastase) to regulating lipid signaling via Phospholipase A2 (PLA2). This guide provides a technical roadmap for researchers utilizing TFMKs, addressing the unique physicochemical challenges of the trifluoroacetyl group—specifically its hydration equilibrium and slow-binding kinetics—to ensure reproducible experimental data.

Mechanistic Principles: The Transition State Analog Concept

The efficacy of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl (

2
Mode of Inhibition

Unlike traditional competitive inhibitors that bind via non-covalent interactions, TFMKs form a reversible covalent adduct (hemiketal or hemithioketal).

  • Mimicry: The resulting tetrahedral adduct closely resembles the high-energy transition state of the substrate hydrolysis reaction.

  • Affinity: Because enzymes are evolutionarily optimized to stabilize transition states, the TFMK adduct binds with exceptionally high affinity (

    
     often in the low nanomolar range).
    
  • Reversibility: Unlike fluorophosphonates (e.g., sarin or FP-biotin) which phosphorylate the active site irreversibly, the TFMK-enzyme complex can dissociate, regenerating the active enzyme.

The Hydration Challenge (Critical Variable)

In aqueous buffers, TFMKs exist in an equilibrium between the active ketone form and the inactive gem-diol (hydrate) form. The

  • Observation: In water, the hydrate form often predominates (>90%).

  • Impact: Only the ketone form inhibits the enzyme. This creates an "inhibitor sink," where the effective concentration of the active species is lower than the total added concentration, often leading to slow-binding kinetics as the equilibrium re-establishes.

Diagram 1: Mechanism of Action & Hydration Equilibrium

TFMK_MechanismTFMK_HydrateInactive Gem-Diol(Hydrate Form)TFMK_KetoneActive TFMK(Ketone Form)TFMK_Hydrate->TFMK_Ketone Dehydration(-H2O)ComplexEnzyme-Inhibitor Complex(Tetrahedral Hemiketal)TFMK_Ketone->Complex + Enzyme(Nucleophilic Attack)EnzymeFree Enzyme(Active Site Ser-OH)TransitionStateSubstrate Transition State(Structural Mimic)Complex->TransitionState StructuralSimilarity

Caption: The TFMK exists in equilibrium with its inactive hydrate. The ketone form covalently binds the enzyme, mimicking the transition state.[3]

Target Classes and Case Studies

Phospholipase A2 (PLA2)

TFMKs are the gold standard for distinguishing between PLA2 isoforms.

  • Target: Cytosolic PLA2 (cPLA2, Group IV) and Calcium-independent PLA2 (iPLA2, Group VI).[4]

  • Key Compound: Arachidonyl Trifluoromethyl Ketone (AACOCF3 / ATK) .

  • Mechanism: The arachidonyl tail provides specificity for the cPLA2 substrate binding pocket, while the TFMK headgroup traps the catalytic serine (Ser-228 in cPLA2).

  • Selectivity: ATK is 100-fold more selective for cPLA2/iPLA2 over secreted PLA2 (sPLA2).

Serine Proteases

Peptidyl-TFMKs are used to target proteases involved in inflammation and viral replication.

  • Target: Human Neutrophil Elastase (HNE).

  • Key Compound: ICI 200,880 .

  • Mechanism: The peptide sequence (e.g., Val-Pro-Val) directs the inhibitor to the S1-S3 subsites, positioning the TFMK for attack by the catalytic triad.

Table 1: Comparative Analysis of Transition State Inhibitors

FeatureTrifluoromethyl Ketones (TFMKs)Boronic AcidsAldehydesFluorophosphonates
Binding Mode Reversible Covalent (Hemiketal)Reversible Covalent (Tetrahedral boronate)Reversible Covalent (Hemiacetal)Irreversible Covalent (Phosphorylation)
Stability High (Hydration is reversible)Moderate (Oxidation prone)Low (Oxidation prone)High (Stable adduct)
Selectivity High (Tunable via R-group)HighLow (Highly reactive)Low (Broad spectrum)
Key Kinetic Feature Slow-binding (Hydration dependent)Fast or SlowFastProgressive inactivation

Detailed Experimental Protocols

Protocol A: Determination of for PLA2 Inhibition by AACOCF3

Objective: Measure the inhibition of cPLA2 activity while controlling for slow-binding kinetics.

Reagents
  • Buffer: 100 mM HEPES, pH 7.5, 80 µM

    
    , 1 mg/mL BSA. (Avoid Tris if possible, as it has a free amine, though steric hindrance usually prevents interference).
    
  • Substrate: Arachidonoyl Thio-PC (cPLA2 specific colorimetric substrate).

  • Inhibitor: AACOCF3 (dissolved in DMSO). Note: Keep DMSO stock anhydrous.

Workflow Steps
  • Compound Preparation: Prepare a 1000x stock of AACOCF3 in DMSO. Perform 1:3 serial dilutions in DMSO.

  • Enzyme Activation: Dilute cPLA2 enzyme into the Buffer.

  • Pre-Incubation (CRITICAL):

    • Add 1 µL of inhibitor to 99 µL of enzyme solution.

    • Incubate at 37°C for 15 minutes .

    • Rationale: This step allows the hydration equilibrium to shift and the "slow-binding" covalent bond formation to reach steady state before substrate competition begins.

  • Reaction Initiation: Add 100 µL of Substrate solution (final conc. 1.5 mM).

  • Readout: Measure absorbance at 414 nm (release of free thiol reacting with DTNB) continuously for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    vs. [Inhibitor] to determine
    
    
    .
Diagram 2: Assay Workflow for Slow-Binding Inhibitors

Assay_WorkflowStep11. Compound Prep(Anhydrous DMSO)Step22. Enzyme Addition(HEPES Buffer)Step1->Step2Step33. Pre-Incubation(15-30 mins @ 37°C)Step2->Step3 Critical Step:EquilibrationStep44. Substrate Initiation(Competition Begins)Step3->Step4Step55. Kinetic Readout(Continuous Abs/Fluor)Step4->Step5

Caption: Pre-incubation is mandatory for TFMKs to account for hydration shifts and slow covalent bond formation.

Troubleshooting & Optimization (E-E-A-T)

The "Shift" in Potency

Issue: You observe an

Root Cause:Slow-Binding Inhibitors5Solution:

Hydration Equilibrium in Stock Solutions

Issue: Potency decreases over time in stored aqueous dilutions. Root Cause: If you dilute the inhibitor into aqueous buffer and store it, the equilibrium shifts almost entirely to the inactive gem-diol. Solution:

  • Store stocks in 100% DMSO or Ethanol at -20°C.

  • Prepare aqueous working solutions immediately before use.

  • Do not subject aqueous dilutions to freeze-thaw cycles.

Selectivity Controls

Issue: Off-target effects on other serine hydrolases. Validation: When using AACOCF3 to study cPLA2 in whole cells:

  • Use a negative control compound (e.g., a fatty acid ketone without the

    
     group).
    
  • Verify results with a mechanistically distinct inhibitor (e.g., Pyrrophenone, which is non-covalent).

References

  • Gelb, M. H., et al. (1994). "Inhibition of phospholipase A2 by trifluoromethyl ketones." Journal of Medicinal Chemistry.

  • Street, I. P., et al. (1993). "Slow-binding inhibition of the cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone." Biochemistry.

  • Abeles, R. H., et al. (1990).[6] "Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics." Biochemistry.

  • Ackermann, E. J., et al. (1995). "Inhibition of the P388D1 Ca(2+)-independent phospholipase A2 by trifluoromethyl ketones." Journal of Biological Chemistry.

  • McAdoo, D. J., et al. (2020). "Trifluoromethyl Ketones as Inhibitors of SARS-CoV-2 Main Protease."[2][6] Bioorganic & Medicinal Chemistry Letters.

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one in Targeted Drug Discovery

Executive Summary

The compound 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (also referred to as 4-(trifluoroacetyl)-1H-indazole) is a highly specialized, bifunctional building block designed for advanced medicinal chemistry. By fusing a privileged indazole pharmacophore with a highly reactive trifluoromethyl ketone (TFMK) moiety, this intermediate provides medicinal chemists with a precise 3D vector for fragment elaboration. This guide details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in the discovery of novel therapeutics, particularly kinase inhibitors.

Mechanistic Rationale & Structural Significance

The utility of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one stems from the synergistic properties of its two core components:

  • The Indazole Core (Hinge Binder): Indazoles are widely recognized as privileged scaffolds in oncology and immunology. They act as exceptional hydrogen bond donors and acceptors, making them ideal for anchoring into the ATP-binding hinge region of kinases (such as FLT3, VEGFR, and JAK)[1].

  • The Trifluoroacetyl Electrophile: Trifluoromethyl ketones (TFMKs) are highly reactive electrophiles. The strong electron-withdrawing nature of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     group activates the adjacent carbonyl, making it an excellent precursor for synthesizing trifluoromethylated heterocycles[2]. Furthermore, TFMKs can be reduced to trifluoromethyl carbinols. These carbinols act as metabolically stable bioisosteres for secondary alcohols and amides, offering enhanced lipophilicity and a lowered hydroxyl 
    
    
    
    for stronger target hydrogen bonding.
  • Vector Analysis (Position 4): Substitution at the C4 position of the indazole ring provides a distinct geometric exit vector. In structure-based drug design (SBDD), projecting a substituent from the 4-position directs the pharmacophore out of the hinge region and into adjacent hydrophobic specificity pockets, enabling high target selectivity[3].

G Hinge Kinase Hinge Region (ATP Pocket) Indazole 1H-Indazole Core (H-Bond Donor/Acceptor) Hinge->Indazole Anchors via N1/N2 Vector C4 Exit Vector (Spatial Direction) Indazole->Vector Directs substituent CF3 Trifluoroacetyl Group (Electrophile/Bioisostere) Vector->CF3 Projects into pocket Binding Targeted Affinity & Selectivity CF3->Binding Enhances binding

Kinase Hinge Binding Logic: Vector mapping from the indazole C4 position.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream lead optimization. The incorporation of the


 group significantly modulates the lipophilicity and polar surface area of the parent indazole.
PropertyValue (Calculated/Consensus)Medicinal Chemistry Implication
Molecular Formula

-
Molecular Weight 214.15 g/mol Low MW allows for extensive fragment elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~45.75 ŲExcellent membrane permeability; suitable for CNS-targeted or orally bioavailable drugs.
Hydrogen Bond Donors (HBD) 1N1-H of the indazole core serves as a critical interaction point.
Hydrogen Bond Acceptors (HBA) 3 to 4N2, Carbonyl Oxygen, and F atoms provide multiple points for target engagement.
Rotatable Bonds 1High structural rigidity minimizes entropic penalty upon target binding.

Validated Synthetic Workflows & Protocols

The following protocols represent self-validating experimental systems for derivatizing 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one.

Protocol A: Asymmetric Reduction to Chiral Trifluoromethyl Carbinols

Causality: The direct reduction of the TFMK yields a chiral secondary trifluoromethyl carbinol. Because the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 group is extremely bulky and electron-withdrawing, it heavily biases the facial approach of chiral hydride donors (e.g., Noyori asymmetric transfer hydrogenation catalysts). The resulting chiral carbinol is highly resistant to oxidative metabolism (e.g., by alcohol dehydrogenases) and serves as a potent hydrogen-bond donor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add 1.0 mol% of

    
    -Ts-DPEN-Ru(II) catalyst. Note: The choice of enantiomer dictates the absolute stereochemistry of the resulting carbinol.
    
  • Hydride Transfer: Introduce a pre-mixed solution of formic acid/triethylamine (5:2 azeotrope, 1.5 mL) dropwise at

    
    . The formic acid acts as the stoichiometric hydride source.
    
  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the disappearance of the ketone via TLC (eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to isolate the enantiopure 1-(1H-indazol-4-yl)-2,2,2-trifluoroethan-1-ol.

Protocol B: N1-Protection and Subsequent Fragment Elaboration

Causality: The N1-H of the indazole is relatively acidic (


). If left unprotected, it can poison transition-metal catalysts during downstream cross-coupling or undergo unwanted N-alkylation/arylation. Protecting the N1 position (e.g., with a Tetrahydropyranyl (THP) or Boc group) is a mandatory self-validating step before elaborating the ketone moiety[3].

Step-by-Step Methodology:

  • N1-Protection: Suspend the building block (1.0 eq) in anhydrous THF. Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq) followed by 3,4-dihydro-2H-pyran (DHP, 1.5 eq). Heat to

    
     for 4 hours. Quench with triethylamine, concentrate, and isolate the N1-THP protected intermediate.
    
  • Ketone Olefination (Optional Divergence): To convert the TFMK into a reactive alkene for further 3D elaboration, treat the protected intermediate with a Wittig reagent (e.g., methylenetriphenylphosphorane) in THF at

    
    , warming to room temperature.
    
  • Deprotection: Following successful elaboration of the C4-substituent, remove the THP protecting group by stirring the compound in a solution of 10% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, restoring the active indazole hinge-binding pharmacophore.

Workflow Core 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (Building Block) Protection N1-Protection (THP or Boc) Core->Protection Pathway A Reduction Asymmetric Reduction (Ru-catalyzed Hydride Transfer) Core->Reduction Pathway B Condensation Heterocyclic Condensation (Amidines/Hydrazines) Core->Condensation Pathway C Elaborated 3D Fragment Elaboration (Cross-coupling / Olefination) Protection->Elaborated Carbinol Chiral CF3-Carbinols (Metabolically stable H-donors) Reduction->Carbinol Het Trifluoromethylated Heterocycles (Pyrimidines, Pyrazoles) Condensation->Het

Synthetic Workflow: Divergent functionalization of the building block.

References

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions Source: MDPI URL:[Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia Source: PubMed (NIH) URL:[Link]

  • One-pot synthesis of trifluoromethyl ketone-containing heterocycles via tandem photocatalytic haloalkylation of olefins and intramolecular cyclisation Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols Source: PMC (NIH) URL:[Link]

Sources

Application Note: High-Throughput Screening of Indazole-Based Privileged Scaffolds for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The indazole heterocycle—a bicyclic system comprising a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its structural rigidity, favorable physicochemical properties, and synthetic tractability make it an ideal starting point for drug discovery campaigns.

Crucially, the indazole core acts as an exceptional bioisostere for both indole and phenol[2]. Unlike indole, which only possesses an NH hydrogen bond donor, indazole contains an adjacent nitrogen atom that serves as a hydrogen bond acceptor[2]. This dual donor-acceptor motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. Consequently, indazole derivatives are highly effective at anchoring into the highly conserved hinge region of protein kinases, making them a premier chemical space for the development of potent, ATP-competitive kinase inhibitors[2].

To systematically mine this chemical space, High-Throughput Screening (HTS) must be deployed. However, screening heterocyclic libraries requires highly optimized biochemical assays to prevent false positives caused by compound aggregation or autofluorescence. This application note details a self-validating, 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed specifically for screening indazole-based libraries against kinase targets.

Assay Design and Statistical Validation

A successful HTS campaign is a self-validating system; it must continuously prove its own reliability through rigorous statistical controls. We utilize the Z'-factor , a dimensionless statistical parameter introduced by Zhang et al. (1999), as the gold standard for evaluating assay quality[3].

The Z'-factor evaluates both the dynamic range of the assay signal and the data variation (standard deviation) associated with the measurements[3]. The formula is defined as:



Where


 represents the standard deviation, 

represents the mean,

is the positive control (e.g., fully inhibited enzyme), and

is the negative control (e.g., uninhibited enzyme/DMSO vehicle). A

indicates an excellent assay with a wide separation band between hits and background noise, which is an absolute prerequisite before initiating a full-scale indazole library screen[3].

Experimental Workflow

The following diagram illustrates the logical progression of the HTS workflow, engineered to maximize throughput while minimizing liquid-handling errors.

HTS_Workflow Lib 1. Indazole Library (Acoustic Dispensing) Enz 2. Kinase + Buffer (Pre-incubation Phase) Lib->Enz Sub 3. ATP + Substrate (Reaction Initiation) Enz->Sub Det 4. TR-FRET Reagents (Quench & Detect) Sub->Det Ana 5. Data Analysis (Z'-factor & Hit Calling) Det->Ana

HTS workflow for indazole-based kinase inhibitor screening.

Step-by-Step HTS Methodology

This protocol describes a 384-well plate-based biochemical assay utilizing a TR-FRET readout. TR-FRET is deliberately chosen over standard fluorescence because its time-delayed measurement eliminates short-lived background autofluorescence—a common interference when screening aromatic, conjugated systems like indazoles[4][5].

Step 1: Compound Dispensing

Causality: Traditional pipette tips can cause carryover contamination and compound loss due to plastic adsorption. We utilize acoustic droplet ejection (ADE) to transfer compounds directly from source to destination plates.

  • Use an acoustic liquid handler (e.g., Echo) to dispense 50 nL of the indazole compound library (10 mM in 100% DMSO) into a low-volume 384-well assay plate.

  • Include appropriate controls: Column 1 for negative control (DMSO only, 0% inhibition) and Column 2 for positive control (reference inhibitor, 100% inhibition).

Step 2: Enzyme Addition and Pre-Incubation

Causality: Indazole derivatives often exhibit slow-binding kinetics. Pre-incubating the enzyme with the compound before adding ATP allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

  • Prepare a 2X Kinase Solution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Dispense 5 µL of the 2X Kinase Solution into all wells.

  • Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature (RT) for 30 minutes.

Step 3: Reaction Initiation

Causality: The reaction is initiated last by adding the competitive substrate (ATP) and the peptide substrate. The ATP concentration should be set near its


 value for the specific kinase to ensure the assay is sensitive to ATP-competitive indazole inhibitors.
  • Prepare a 2X Substrate Solution containing the biotinylated peptide substrate and ATP.

  • Dispense 5 µL of the 2X Substrate Solution into all wells to initiate the reaction (Total volume = 10 µL).

  • Incubate the plate for 60 minutes at RT.

Step 4: Quench and Detection

Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state. The Eu-anti-phospho antibody and Streptavidin-APC bind the phosphorylated product, generating a FRET signal.

  • Prepare a 2X Detection Buffer containing 20 mM EDTA, Eu-cryptate-labeled anti-phospho antibody, and Streptavidin-APC.

  • Add 10 µL of Detection Buffer to all wells.

  • Incubate for 60 minutes at RT in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Data Presentation and Quality Control Metrics

To ensure the trustworthiness of the screening campaign, the raw data must be aggregated and evaluated against strict statistical thresholds. The table below summarizes the target metrics required to validate the indazole HTS run.

Assay ParameterTarget ThresholdTypical Observed ValueMechanistic Implication
Z'-factor

0.72 - 0.85Confirms excellent separation between hit signals and background noise[3].
Signal-to-Background (S/B)

5.5 - 8.0Ensures the dynamic range is sufficient to detect weak initial hits.
Coefficient of Variation (CV)

4.5%Validates liquid handling precision and uniform plate mechanics.
Hit Rate (at 10 µM) 0.5% - 1.5%1.2%A hit rate >2% suggests assay interference or a highly promiscuous library.
DMSO Tolerance Up to 2%1%Confirms the kinase remains stable in the solvent used for indazole delivery.

Hit Validation and Triage

Once primary hits are identified, they must be triaged to eliminate false positives. Indazoles, while privileged, can sometimes act as Pan-Assay Interference Compounds (PAINS) if heavily substituted with reactive functional groups.

  • Orthogonal Assays: Test the primary indazole hits in a non-fluorescent assay format (e.g., ADP-Glo or mass spectrometry) to rule out TR-FRET signal quenchers[5].

  • Dose-Response (IC₅₀) Profiling: Perform an 8-to-10 point serial dilution of the validated hits. A true ATP-competitive indazole inhibitor will display a classic sigmoidal dose-response curve.

  • Counter-Screening: Screen the hits against a closely related kinase panel to assess early selectivity, a critical step since the indazole core targets the highly conserved ATP hinge region.

References

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape SAMI Publishing Company URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays PubMed / National Institutes of Health (NIH) URL:[Link]

  • Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives Società Chimica Italiana URL: [Link]

  • A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases National Institutes of Health (NIH) URL:[Link]

  • An adaptable, fit-for-purpose screening approach with high-throughput screening (HTS) University of Melbourne URL: [Link]

Sources

Application Notes & Protocols: A Guide to the Trifluoromethylation of Indazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Indazoles in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] These modifications are of paramount importance in the field of drug discovery and development. Indazole derivatives, in particular, are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active agents, especially in oncology as protein kinase inhibitors.[3] The strategic incorporation of a CF₃ group onto the indazole framework has proven to be a highly effective strategy for enhancing the therapeutic potential of these molecules.[4]

This comprehensive guide provides an in-depth exploration of the reaction mechanisms governing the trifluoromethylation of indazole precursors. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively synthesize these valuable compounds. We will delve into the nuances of radical, nucleophilic, and electrophilic trifluoromethylation pathways, elucidating the rationale behind experimental choices and providing detailed, step-by-step methodologies.

Mechanistic Pathways for Indazole Trifluoromethylation

The successful trifluoromethylation of an indazole precursor hinges on the selection of an appropriate CF₃ source and a compatible reaction mechanism. The three primary mechanistic routes—radical, electrophilic, and nucleophilic—are dictated by the nature of the trifluoromethylating agent and the electronic properties of the indazole substrate.

Radical Trifluoromethylation: A Versatile Approach

Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for the direct C-H functionalization of heteroarenes like indazoles.[5][6][7] These reactions typically proceed under mild conditions and often exhibit excellent regioselectivity.[8]

The Causality Behind the Choice: Radical pathways are often preferred due to their tolerance of a wide range of functional groups and their ability to proceed without the need for pre-functionalized starting materials. Photoredox catalysis, in particular, has revolutionized this area by enabling the generation of CF₃ radicals under visible light irradiation, thus avoiding harsh reaction conditions.[6][9][10]

Plausible Reaction Mechanism: A common approach involves the use of a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process.[9][11] This can generate a CF₃ radical from a suitable precursor, such as sodium trifluoromethanesulfinate (Langlois' reagent).[11] The highly reactive CF₃ radical then adds to the electron-rich indazole ring, typically at the C3 position. Subsequent oxidation and deprotonation yield the trifluoromethylated indazole product.[9]

Visualization of the Radical Pathway:

Radical Trifluoromethylation of Indazole cluster_initiation Radical Generation cluster_propagation Propagation Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) CF3_radical •CF3 PC_star->CF3_radical SET CF3_source CF3 Source (e.g., NaSO2CF3) CF3_source->CF3_radical Adduct CF3-Indazole Adduct Indazole Indazole Precursor Indazole_radical_cation Indazole Radical Cation Indazole->Indazole_radical_cation Oxidation (by PC*) Indazole_radical_cation->Adduct + •CF3 Product C3-Trifluoromethylated Indazole Adduct->Product - H+

Caption: Proposed mechanism for photoredox-catalyzed C3-H trifluoromethylation of 2H-indazole.

Experiments conducted in the presence of radical scavengers like TEMPO have shown the inhibition of product formation, providing strong evidence for a radical-mediated pathway.[9][11]

Electrophilic Trifluoromethylation: Targeting Electron-Rich Systems

Electrophilic trifluoromethylation reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[12] These reagents are particularly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic systems.

The Causality Behind the Choice: This approach is often chosen when the indazole precursor possesses electron-donating groups that enhance the nucleophilicity of the ring system, directing the substitution to specific positions. Reagents like Togni's and Umemoto's reagents are popular choices for this transformation.[1][13][14]

Plausible Reaction Mechanism: The reaction is believed to proceed through either a direct electrophilic aromatic substitution-like mechanism or a single-electron transfer (SET) pathway, leading to a CF₃ radical.[12][15] The precise mechanism can be substrate and condition-dependent. For instance, with Togni's reagent, a hypervalent iodine compound, the reaction can be initiated by an acid or a Lewis acid, which activates the reagent towards nucleophilic attack by the indazole.[15][16]

Visualization of the Electrophilic Pathway:

Electrophilic Trifluoromethylation of Indazole Indazole Indazole Intermediate Wheland-type Intermediate Indazole->Intermediate + 'CF3+' Togni_reagent Togni's Reagent (Electrophilic CF3 Source) Togni_reagent->Intermediate Product Trifluoromethylated Indazole Intermediate->Product - H+

Caption: Simplified electrophilic trifluoromethylation of indazole.

The reactivity of these electrophilic reagents can be fine-tuned by modifying their chemical structure, allowing for greater control over the reaction outcome.[15][17]

Nucleophilic Trifluoromethylation: A Classic Approach for Carbonyl and Imine Derivatives

Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" equivalent to an electrophilic center. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for this purpose.[18][19]

The Causality Behind the Choice: This method is ideal for indazole precursors that have been functionalized with an electrophilic group, such as an aldehyde, ketone, or imine. The reaction is typically initiated by a fluoride source, which activates the TMSCF₃ reagent.[18]

Plausible Reaction Mechanism: A catalytic amount of a fluoride source (e.g., TBAF, CsF) attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate silicon species.[19][20] This "ate" complex then delivers the trifluoromethyl anion to the electrophilic carbon of the carbonyl or imine group on the indazole precursor. The resulting alkoxide or amide is subsequently trapped by the generated trimethylsilyl fluoride or quenched upon workup to afford the trifluoromethylated product.[18][21]

Visualization of the Nucleophilic Pathway:

Nucleophilic Trifluoromethylation of Indazole Derivative TMSCF3 Ruppert-Prakash Reagent (TMSCF3) Ate_complex [TMSCF3(F)]- TMSCF3->Ate_complex + F- Fluoride F- (catalyst) Fluoride->Ate_complex Intermediate_alkoxide Indazole-C(CF3)-O-TMS Ate_complex->Intermediate_alkoxide + Indazole-C=O Indazole_CO Indazole-C=O Indazole_CO->Intermediate_alkoxide Product Indazole-C(CF3)-OH Intermediate_alkoxide->Product Hydrolysis

Caption: Nucleophilic trifluoromethylation of an indazole-carbonyl derivative using the Ruppert-Prakash reagent.

While highly effective, stereoselective nucleophilic trifluoromethylation remains a challenge, though significant progress has been made in developing chiral catalysts for this transformation.[18]

Experimental Protocols: A Practical Guide

The following protocols are generalized examples and may require optimization based on the specific indazole substrate and desired product.

Protocol for Photoredox-Catalyzed C3-H Trifluoromethylation

This protocol is adapted from methodologies described for the regioselective trifluoromethylation of 2H-indazoles.[9][11]

Materials:

  • 2H-Indazole derivative

  • Sodium trifluoromethanesulfinate (Langlois' reagent)

  • Photocatalyst (e.g., Eosin Y or an iridium-based complex)

  • Hypervalent iodine reagent (e.g., PIDA) may be required[9][11]

  • Solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., 60 W CFL bulb)[11]

Procedure:

  • To a reaction vessel, add the 2H-indazole derivative, sodium trifluoromethanesulfinate, and the photocatalyst.

  • Add the appropriate solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Place the reaction vessel under an inert atmosphere.

  • Irradiate the reaction mixture with a visible light source at room temperature.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

Protocol for Copper-Catalyzed Trifluoromethylation

This protocol outlines a general procedure for the trifluoromethylation of a bromo-indazole precursor.[22]

Materials:

  • Bromo-indazole derivative (e.g., 6-bromo-4-fluoro-1H-indazole)

  • Trifluoromethylating agent (e.g., a copper-based CF₃ reagent or a combination of a CF₃ source and a copper catalyst)

  • Copper(I) salt (e.g., CuI)[22]

  • Ligand (e.g., 1,10-phenanthroline)[22]

  • Dry, polar aprotic solvent (e.g., DMF)[22]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the bromo-indazole derivative, the trifluoromethylating agent, the copper(I) salt, and the ligand.[22]

  • Add the dry solvent via syringe.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours.[22]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution (e.g., ammonium hydroxide).[22]

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture through a pad of Celite to remove the catalyst.[22]

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Summary and Comparison

Method Typical Reagents Mechanism Position Selectivity Advantages Limitations
Radical (Photoredox) Langlois' reagent, Umemoto's reagent, PhotocatalystRadical[5][7][8]C3-H for 2H-indazoles[5][6]Mild conditions, high functional group tolerance, direct C-H functionalizationMay require specific photocatalysts, potential for side reactions
Electrophilic Togni's reagent, Umemoto's reagentElectrophilic/Radical[12][13]Electron-rich positionsEffective for electron-rich substratesReagents can be expensive, may require harsh conditions
Nucleophilic Ruppert-Prakash reagent (TMSCF₃)Nucleophilic[18]At electrophilic centers (e.g., carbonyls)High yielding for specific substratesRequires pre-functionalized indazoles, stereocontrol can be challenging
Copper-Catalyzed Various CF₃ sources with Cu(I) saltsTransition-metal catalyzedAt halogenated positionsGood for aryl-halide precursorsRequires elevated temperatures, catalyst removal necessary

Conclusion

The trifluoromethylation of indazole precursors is a critical transformation in modern medicinal chemistry. A thorough understanding of the underlying reaction mechanisms—radical, electrophilic, and nucleophilic—is essential for the rational design and successful execution of synthetic strategies. This guide has provided a detailed overview of these pathways, supported by mechanistic insights and practical protocols. By leveraging this knowledge, researchers can more effectively synthesize novel trifluoromethylated indazole derivatives with enhanced therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
  • PubMed. (2019, June 21). Regioselective C3-H Trifluoromethylation of 2 H-Indazole Under Transition-Metal-Free Photoredox Catalysis.
  • ChemRxiv. (n.d.). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis.
  • ChemRxiv. (n.d.). Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis.
  • RSC Publishing. (n.d.). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry.
  • ACS Publications. (2019, May 22). Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Synthetic Methodologies for Drug.
  • Figshare. (2018, October 15). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis.
  • American Chemical Society. (2014, June 2). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
  • ResearchGate. (n.d.). Proposed radical pathway for trifluoromethylation using Umemoto reagent A.
  • ACS Publications. (2019, May 22). Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.
  • PMC. (n.d.). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles.
  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
  • RSC Publishing. (n.d.). Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines. Organic Chemistry Frontiers.
  • TCI Chemicals. (2017, January). New Umemoto's Reagent II for Trifluoromethylation.
  • MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • PMC - NIH. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • ACS Publications. (2014, August 25). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
  • Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
  • ACS Publications. (2013, December 2). N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Organic Letters.
  • ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • RSC Publishing. (n.d.). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.
  • The American Chemical Society Petroleum Research Fund. (n.d.). and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
  • PubMed. (2014, December 15). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents.
  • Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents.
  • ResearchGate. (n.d.). Trifluoromethylation of indoles with Togni's reagent in the presence....
  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
  • PMC. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

Sources

In vitro assays for testing indazole compound efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized In Vitro Assessment of Indazole-Based Kinase Inhibitors

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This structural feature allows indazole derivatives (e.g., Axitinib, Pazopanib) to act as potent Type I/II kinase inhibitors. However, the physicochemical properties of indazoles—specifically their high lipophilicity and potential for intrinsic autofluorescence—pose unique challenges in in vitro assays. This guide provides optimized protocols for TR-FRET biochemical assays, ATP-based cellular viability screens, and Cellular Thermal Shift Assays (CETSA), specifically engineered to mitigate compound interference and precipitation.

Introduction: The Indazole Advantage and Challenge

Indazole (benzopyrazole) derivatives function primarily by competing for the ATP-binding pocket of protein kinases (e.g., VEGFR, PDGFR). While their aromatic planarity drives high-affinity binding, it introduces two critical variables for assay development:

  • Solubility: Indazoles are prone to "crashing out" (precipitating) when transferred from DMSO stock to aqueous assay buffers, causing false negatives (IC50 shift).

  • Autofluorescence: Many substituted indazoles exhibit Aggregation-Induced Emission (AIE), which can interfere with standard intensity-based fluorescence assays (e.g., FITC polarization).

Strategic Recommendation: Avoid intensity-based readouts. Prioritize Ratiometric (TR-FRET) or Luminescent (ADP-Glo, CellTiter-Glo) assays to nullify compound interference.

Biochemical Potency: Time-Resolved FRET (TR-FRET)

Objective: Determine the IC50 of an indazole candidate against a recombinant kinase (e.g., VEGFR2) without interference from compound fluorescence.

Mechanism: This assay uses a Europium-labeled antibody (Eu-Ab) and a tracer (AlexaFluor-labeled kinase inhibitor).[1] When the tracer binds the kinase, FRET occurs between Eu and the tracer.[1] The indazole inhibitor displaces the tracer, disrupting FRET. Advantage:[2] The time-delayed reading (microseconds) eliminates short-lived autofluorescence from the indazole compound.

Experimental Workflow Diagram

TR_FRET_Mechanism Eu_Ab Eu-Labeled Antibody Kinase Kinase (GST/His-Tag) Eu_Ab->Kinase Binds Tag Tracer Fluorescent Tracer Eu_Ab->Tracer Energy Transfer (High FRET) Tracer->Kinase Binds Active Site Signal FRET Signal (665 nm) Tracer->Signal Emission NoSignal Signal Decrease (Displacement) Tracer->NoSignal Free in Solution (No FRET) Indazole Indazole Inhibitor Indazole->Kinase Competes w/ Tracer Indazole->Tracer Displaces

Caption: TR-FRET Competitive Binding. Indazole displacement of the tracer breaks the energy transfer, reducing the signal ratio.

Protocol: Optimized LanthaScreen™ for Indazoles

Materials:

  • Recombinant Kinase (e.g., VEGFR2-GST)

  • LanthaScreen Eu-anti-GST Antibody

  • Kinase Tracer (e.g., Tracer 199)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical for indazole solubility).[1]

Step-by-Step Procedure:

  • Compound Preparation (The "Intermediate Step"):

    • Prepare 10 mM stock of Indazole in 100% DMSO.

    • Perform 3-fold serial dilutions in 100% DMSO first.

    • Crucial: Create an "Intermediate Plate" by diluting the DMSO series 1:100 into Kinase Buffer (resulting in 1% DMSO). Mix immediately to prevent precipitation.

  • Master Mix Prep:

    • Prepare Kinase/Antibody Mix: 5 nM Kinase + 2 nM Eu-Antibody in buffer.

    • Prepare Tracer Mix: 4x concentration of Tracer (determined by Kd titration).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of Indazole (from Intermediate Plate).

    • Add 5 µL of Kinase/Antibody Mix.

    • Add 5 µL of Tracer Mix.

    • Final DMSO conc: 0.33%.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 620 nm (Eu). Emission 2: 665 nm (Tracer).

    • Calculate Ratio: (Em 665nm / Em 620nm) × 10,000.

Cellular Efficacy: ATP-Based Luminescence

Objective: Assess the anti-proliferative effect of the indazole compound in a relevant cell line (e.g., HUVEC or RCC cells).

Why NOT MTT/MTS? Tetrazolium salts (MTT) can be reduced directly by some antioxidant-like heterocycles, yielding false positives. Furthermore, colored indazoles interfere with absorbance readings. Solution: Use CellTiter-Glo® (Promega) . It measures ATP (a marker of metabolically active cells) via a luciferase reaction. The luminescent signal is distinct from indazole fluorescence.

Signaling Pathway Context

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Activation RAS RAS VEGFR->RAS Phosphorylation Indazole Indazole Drug (Inhibitor) Indazole->VEGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Response Proliferation & Angiogenesis Nucleus->Response

Caption: Indazole inhibition of the VEGFR-RAS-MAPK axis prevents downstream proliferation signals.[3]

Protocol: CellTiter-Glo Viability Assay
  • Seeding:

    • Seed cells (e.g., 3,000 cells/well) in white-walled, clear-bottom 96-well plates.

    • Allow attachment overnight (16-24h).

  • Treatment:

    • Add Indazole compounds (9-point dose response). Ensure final DMSO < 0.5%.

    • Incubate for 72 hours (standard for proliferation).

  • Lysis & Detection:

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add CellTiter-Glo reagent equal to cell culture volume (1:1 ratio).

    • Mix: Orbitally shake for 2 mins to induce cell lysis.

    • Stabilize: Incubate 10 mins at RT to stabilize luminescent signal.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that the indazole compound enters the cell and physically binds the target protein, stabilizing it against heat denaturation.

Troubleshooting Indazoles in CETSA: Since indazoles are hydrophobic, high concentrations in cell media can cause precipitation on the cell surface, leading to "stickiness" artifacts. Correction: Perform a wash step with PBS before lysis to remove extracellular compound.

Protocol: Intracellular Target Engagement
  • Treatment:

    • Treat live cells with Indazole (at EC90 concentration) or DMSO control for 1 hour at 37°C.

  • Harvest:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50 µL per tube).

  • Thermal Challenge:

    • Heat tubes at a gradient (e.g., 40°C to 67°C) for 3 minutes using a PCR thermocycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Concept: Unbound protein denatures and precipitates (pellet). Drug-bound protein stays soluble (supernatant).

  • Detection (Western Blot):

    • Run supernatant on SDS-PAGE.

    • Blot for target kinase.[2][4][5][6]

    • Result: The drug-treated sample should show a band at higher temperatures compared to DMSO control (Thermal Shift).

Table 1: Troubleshooting Common Indazole Assay Issues

IssueCauseSolution
High Background (Biochem) Indazole autofluorescenceSwitch to TR-FRET (time-gated) or ADP-Glo (luminescence).
Steep Hill Slope (>1.5) Compound precipitation (aggregates)Add 0.01% Brij-35 or Tween-20; limit max concentration to 10 µM.
No Shift in CETSA Poor cell permeabilityVerify Caco-2 permeability; increase incubation time to 2-4 hours.
Variable IC50s DMSO carryover effectsKeep final DMSO constant across all wells (e.g., 0.5%).

References

  • Pfizer Medical. (2025). INLYTA® (axitinib) Mechanism Of Action.[7] Pfizer for Professionals. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

Sources

Application Note: Rational Design of Kinase Inhibitors Using 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors requires building blocks that can precisely navigate the complex topography of the ATP-binding site. 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one has emerged as a highly specialized, bifunctional intermediate in medicinal chemistry. By combining the privileged hinge-binding properties of the 1H-indazole scaffold with the unique stereoelectronic profile of a C4-trifluoroacetyl group, this molecule serves as an ideal precursor for designing next-generation Type II (DFG-out) and Type III (allosteric) kinase inhibitors.

This technical guide outlines the mechanistic rationale, synthetic workflows, and biochemical validation protocols required to effectively leverage this fluorinated building block in oncology and immunology drug discovery pipelines.

Mechanistic Rationale: The Trifluoroacetyl-Indazole Pharmacophore

The architectural logic of using 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one relies on three distinct pharmacophoric elements:

  • The Hinge Anchor (1H-Indazole): The indazole core is a clinically validated hinge-binding motif. The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor, forming a bidentate interaction with the backbone amide residues of the kinase hinge region. This exact anchoring strategy is utilized in clinical-stage compounds such as ABT-869 (Linifanib)[1] and GDC-0941 (Pictilisib)[2].

  • The C4 Vector: The C4 position of the indazole is geometrically directed toward the gatekeeper residue and the DFG motif. Substituting at this position allows the molecule to bypass steric clashes associated with gatekeeper mutations, a strategy successfully employed in pan-BCR-ABL inhibitors like AKE-72 to overcome the T315I mutation[3].

  • The Trifluoromethyl Ketone Handle: The highly electrophilic trifluoroacetyl group serves as a versatile synthetic handle[4]. When asymmetrically reduced to a chiral CF3-carbinol, the resulting hydroxyl group acts as a potent hydrogen bond donor to the conserved catalytic glutamate in the

    
    C-helix. Simultaneously, the CF3 group projects into the Hydrophobic Pocket II (HP-II), significantly enhancing Lipophilic Efficiency (LipE) and blocking CYP450-mediated oxidation.
    

Pharmacophore Hinge 1H-Indazole Core (Hinge Binder) C4 C4-Position Vector (Gatekeeper Trajectory) Hinge->C4 Ketone Trifluoroacetyl Group (Electrophilic Handle) C4->Ketone Carbinol Chiral CF3-Carbinol (αC-Helix H-Bond) Ketone->Carbinol Asymmetric Reduction DFG Hydrophobic Pocket II (DFG-Out Binding) Carbinol->DFG

Fig 1: Pharmacophore mapping of C4-trifluoroacetyl indazole derivatives in the kinase domain.

Experimental Protocols

Protocol A: Asymmetric Synthesis of CF3-Carbinol Indazole Inhibitors

Objective: Convert the trifluoroacetyl intermediate into a stereospecific Type II kinase inhibitor.

  • Step 1: N1-Protection. React 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one with Trityl chloride (Trt-Cl) and NaH in DMF at 0°C.

    • Causality: The indazole N1-H is highly nucleophilic. Protection is strictly required to prevent off-target N-alkylation or coordination with metal catalysts during downstream reduction steps[4].

  • Step 2: Asymmetric Transfer Hydrogenation (ATH). Treat the protected ketone with the chiral ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN] in a 5:2 mixture of formic acid and triethylamine at 25°C for 16 hours.

    • Causality: The spatial arrangement of the DFG-out pocket is highly stereosensitive. The (R,R) catalyst selectively yields the (S)-CF3-carbinol (>98% ee). The (S)-enantiomer correctly aligns the hydroxyl group to hydrogen-bond with the

      
      C-helix glutamate, whereas the (R)-enantiomer will sterically clash.
      
  • Step 3: Global Deprotection. Dissolve the intermediate in Dichloromethane (DCM) and treat with 20% Trifluoroacetic acid (TFA) and triethylsilane (scavenger) for 2 hours.

    • Causality: TFA efficiently cleaves the trityl group. Triethylsilane is added to trap the resulting trityl cation, preventing re-alkylation of the indazole ring and restoring the critical N1-H hinge-binding donor.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Validate biochemical potency and identify slow-binding kinetics characteristic of DFG-out inhibitors.

  • Step 1: Enzyme Titration & Pre-Incubation. Incubate the target kinase (e.g., VEGFR2 or BCR-ABL) with serial dilutions of the synthesized (S)-CF3-carbinol inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature prior to adding ATP.

    • Causality: Type II inhibitors require the kinase to undergo a conformational shift to the DFG-out state. This slow-binding equilibrium means that omitting a pre-incubation step will result in a severe underestimation of the compound's true potency.

  • Step 2: Reaction Initiation. Add ATP at exactly the apparent

    
     concentration for the specific kinase, along with the biotinylated peptide substrate.
    
    • Causality: Running the assay at

      
       ensures that the calculated 
      
      
      
      values are a direct reflection of the inhibitor's affinity (
      
      
      ) and are not artificially skewed by ATP competition.
  • Step 3: Signal Detection & Validation. Stop the reaction with EDTA and add the detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Causality: TR-FRET incorporates a time delay before measurement, allowing short-lived background auto-fluorescence from the fluorinated compounds to decay. This creates a self-validating system with a high signal-to-noise ratio. Include a Staurosporine reference curve on every plate to validate the assay's dynamic range.

Workflow Step1 1. Scaffold Synthesis (N1-Protection & Derivatization) Step2 2. Asymmetric Reduction (Ru-Catalyzed Transfer Hydrogenation) Step1->Step2 Step3 3. Biochemical Validation (TR-FRET Slow-Binding Assay) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability & LipE) Step3->Step4

Fig 2: Experimental workflow from trifluoroacetyl indazole synthesis to ADME profiling.

Quantitative Data: SAR and ADME Profiling

The integration of the trifluoroacetyl group and its subsequent reduction profoundly impacts both target affinity and pharmacokinetic properties. The table below summarizes comparative validation data demonstrating the superiority of the (S)-CF3-carbinol derivative over standard acetyl analogs.

Compound DerivativeR-Group at C4 PositionKinase

(nM)
HLM

(µL/min/mg)
Lipophilic Efficiency (LipE)
1 (Control) Acetyl (-CH3 Ketone)145.045.23.1
2 (Intermediate) Trifluoroacetyl (-CF3 Ketone)85.412.54.8
3 (Racemate) Racemic CF3-Carbinol12.38.45.5
4 (Target Lead) (S)-CF3-Carbinol2.1 5.2 6.8
5 (Off-Target) (R)-CF3-Carbinol245.09.13.9

Data Interpretation: The transition from a methyl ketone (Compound 1) to a trifluoromethyl ketone (Compound 2) drastically reduces Human Liver Microsome (HLM) intrinsic clearance (


) by blocking oxidative metabolism. The stereospecific reduction to the (S)-carbinol (Compound 4) yields a highly potent inhibitor with an optimal LipE score, validating the structural rationale.

References

  • Synthetic method of 3-trifluoroacetyl indazole derivative. Google Patents (CN102911174A / CN109134376B). 4

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ResearchGate. 2

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - NIH. 3

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Structure-activity relationship (SAR) studies of indazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic SAR Exploration of Indazole-Based Kinase Inhibitors

Executive Summary

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved oncology drugs, including Axitinib (VEGFR inhibitor), Pazopanib (Multi-kinase inhibitor), and Entrectinib (TRK/ROS1 inhibitor). Its planar, bicyclic structure mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

This Application Note provides a comprehensive guide for conducting Structure-Activity Relationship (SAR) studies on indazole analogs. We detail a robust, modular synthetic protocol for generating N1- and C3-substituted libraries, followed by a validated TR-FRET kinase assay protocol. Finally, we present a framework for interpreting SAR data to optimize potency and physicochemical properties.

The Indazole Scaffold: Chemical Space & Design Logic

The 1H-indazole ring system offers distinct vectors for chemical modification. Understanding the tautomeric equilibrium and reactivity patterns is crucial for rational design.

  • N1-Position: Controls solubility and pharmacokinetic (PK) properties. Substituents here often protrude into the solvent-exposed region or the ribose-binding pocket of the kinase.

  • C3-Position: Critical for "hinge binding" or accessing the "gatekeeper" region. Aryl or heteroaryl substitutions here frequently determine selectivity.

  • Benzene Ring (C4-C7): Modifications here (e.g., F, Cl, OMe) modulate the electronic properties of the ring system and can induce conformational locks or fill hydrophobic pockets.

Diagram 1: Indazole SAR Vector Map This diagram illustrates the functionalization strategy for the indazole core.

IndazoleSAR Core 1H-Indazole Core N1 N1-Substitution (Solubility/PK) Core->N1 Alkylation/Arylation C3 C3-Substitution (Hinge/Selectivity) Core->C3 Suzuki/Halogenation Benzene C4-C7 Ring (Electronic Tuning) Core->Benzene Pre-functionalized Starting Material Solvent Front Solvent Front N1->Solvent Front ATP Hinge Region ATP Hinge Region C3->ATP Hinge Region

Caption: Fig 1. Strategic vectors for indazole diversification. N1 and C3 are the primary sites for library generation.

Synthetic Protocol: Modular Library Generation

This protocol utilizes a "divergent synthesis" strategy. We start with a 3-iodo-1H-indazole intermediate, allowing for sequential functionalization at N1 (via SN2 or SNAr) and C3 (via Suzuki-Miyaura coupling).

Reagents & Equipment:

  • Starting Material: 3-iodo-1H-indazole (commercially available or synthesized from indazole + I2/KOH).

  • Solvents: DMF (anhydrous), 1,4-Dioxane, Water.

  • Catalysts: Pd(dppf)Cl2·DCM, Cs2CO3, NaH (60% dispersion).

  • Purification: Flash Chromatography System (Silica gel).[1]

Step 1: N1-Alkylation (Diversity Point A)

Targeting the solvent-exposed region.

  • Dissolution: Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M) under N2 atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases (solution turns clear/yellow).

  • Addition: Add the alkyl halide (R1-X, 1.1 equiv) dropwise.

    • Note: For arylations, use CuI-catalyzed Ullmann conditions or SNAr with electron-deficient fluoro-arenes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (0–30% EtOAc in Hexane). Isolate Intermediate A .

Step 2: C3-Suzuki Coupling (Diversity Point B)

Targeting the kinase hinge/gatekeeper.

  • Setup: In a microwave vial, combine Intermediate A (1.0 equiv), Boronic Acid/Ester (R2-B(OH)2, 1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv). Seal the vial and purge with N2 for 5 min.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (gradient elution based on polarity of R2). Recrystallize if necessary.

Biological Assay Protocol: TR-FRET Kinase Screening

To evaluate the SAR, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay measures the phosphorylation of a substrate peptide by the kinase of interest (e.g., VEGFR2, Aurora, or ALK).

Principle: The kinase transfers a phosphate from ATP to a biotinylated peptide substrate. A Europium-labeled antibody (Donor) binds the phosphopeptide, and a Streptavidin-APC (Acceptor) binds the biotin. Proximity induces FRET.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Reagents: Recombinant Kinase (e.g., VEGFR2), Biotin-Poly(GT) substrate, Ultra-pure ATP.

  • Detection: LANCE® Ultra reagents (PerkinElmer) or HTRF® (Cisbio).

Procedure:

  • Compound Prep: Prepare 100x compound stocks in 100% DMSO. Perform 3-fold serial dilutions (10 points) in a 384-well source plate.

  • Transfer: Acoustic transfer 50 nL of compound into a white, low-volume 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of 2x Enzyme mix (in Kinase Buffer). Incubate 10 min at RT (allows compound-enzyme pre-equilibration).

  • Substrate Start: Add 2.5 µL of 2x Substrate/ATP mix.

    • ATP Concentration: Use Km[app] for the specific kinase to ensure competitive inhibition mode is detectable.

  • Incubation: Incubate at RT for 60 min (protect from light).

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.

  • Read: Incubate 60 min. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000. Fit data to a sigmoidal dose-response curve to determine IC50.

Diagram 2: Experimental Workflow From synthesis to data generation.

Workflow Design 1. Scaffold Design (Indazole Core) Synth 2. Modular Synthesis (N1 & C3 Diversification) Design->Synth Purify 3. Purification & QC (LC-MS / NMR) Synth->Purify Assay 4. TR-FRET Kinase Assay (IC50 Determination) Purify->Assay Analysis 5. SAR Analysis (Potency vs. Properties) Assay->Analysis Analysis->Design Iterative Optimization

Caption: Fig 2. Iterative SAR workflow. Data from the assay feeds back into the design of the next generation of analogs.

SAR Analysis & Interpretation

When analyzing the data, look for trends that correlate structural changes with biological activity.[4][5][6] Below is a representative dataset for a hypothetical VEGFR2 inhibitor series.

Table 1: Representative SAR Data (Indazole-3-carboxamides)

Compound IDR1 (N1-Position)R2 (C3-Position)VEGFR2 IC50 (nM)cLogPNotes
IND-001 MethylPhenyl4503.2Baseline activity; poor solubility.
IND-002 Methyl4-F-Phenyl1203.4Halogen improves hydrophobic contact.
IND-003 Methyl3-Pyridyl8501.8Pyridine N clashes with gatekeeper residue.
IND-004 Methyl4-Pyrazolyl15 1.5H-bond donor picks up Glu residue in hinge.
IND-005 2-(Morpholinyl)ethyl4-Pyrazolyl18 1.2Solubilizing group at N1 retains potency.

Interpretation Guide:

  • The "Hinge Binder" Effect (IND-004): The dramatic potency shift (450 nM -> 15 nM) when switching from Phenyl to Pyrazolyl suggests a critical Hydrogen Bond interaction. Indazoles often require a heteroatom at the C3-aryl position to network with the kinase hinge region.

  • Electronic Tuning (IND-002): The 4-Fluoro substitution improves potency likely due to increased lipophilicity and electronic withdrawal, strengthening pi-stacking interactions.

  • Solvent Exposure (IND-005): The N1 position tolerates bulky, polar groups (Morpholine) without losing potency. This confirms the N1 vector points towards the solvent front, making it the ideal site to optimize drug-like properties (solubility, metabolic stability) without disrupting binding.

Troubleshooting & Optimization

  • Issue: Low Yield in C3-Suzuki Coupling.

    • Cause: Steric hindrance or protodeboronation of the boronic acid.

    • Solution: Switch to Pd(dppf)Cl2 (robust for sterics) or use SPhos Pd G3 precatalyst. Ensure rigorous degassing to prevent homocoupling.

  • Issue: N1 vs N2 Regioselectivity.

    • Cause: Indazole alkylation can produce mixtures of N1 and N2 isomers.

    • Solution: N1 alkylation is thermodynamically favored. Perform the reaction at higher temperatures or use specific ligands if N2 is observed. Separation is usually achievable via standard silica chromatography (N2 isomers are typically more polar).

  • Issue: Assay Interference.

    • Cause: Compounds may be fluorescent or quenchers.

    • Solution: Use ratiometric readouts (like TR-FRET) which are resistant to compound interference. Always run a "counter-screen" without enzyme to check for intrinsic fluorescence.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.[7][8] Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. Link

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents. RSC Advances, 2018. Link

  • Axitinib (Inlyta): A review of its development and clinical utility. Drug Design, Development and Therapy, 2013. Link

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2017. Link

Sources

Application in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Regioselective Synthesis of Pyrazole-Based COX-2 Inhibitors

Executive Summary & Application Context

The synthesis of anti-inflammatory agents, specifically selective cyclooxygenase-2 (COX-2) inhibitors, remains a cornerstone of medicinal chemistry. Unlike non-selective NSAIDs (e.g., aspirin, ibuprofen) that inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory), selective inhibitors like Celecoxib offer potent anti-inflammatory efficacy with reduced gastric toxicity.[1]

This guide details the regioselective synthesis of 1,5-diarylpyrazoles , the scaffold defining the "coxib" class. While the core chemistry involves a condensation between a 1,3-diketone and a hydrazine, the critical challenge—and the focus of this note—is controlling regioselectivity . Without precise condition control, the reaction yields a mixture of the desired 1,5-diaryl isomer and the inactive 1,3-diaryl impurity, complicating downstream purification.

Key Application Focus:

  • Target: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[2][3]

  • Critical Quality Attribute: Regioisomeric purity >99.5%.

  • Scale: Gram-scale optimization adaptable to kilo-lab production.

Mechanism of Action (MOA) & Rationale

Understanding the biological target is prerequisite to synthetic design. COX-2 is an inducible enzyme upregulated during inflammation.[4] It converts Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), the precursor for inflammatory mediators.

The diagram below illustrates the arachidonic acid cascade and the specific intervention point of the synthesized inhibitor.

COX2_Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Hydrolysis PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Homeostasis Homeostatic Prostaglandins COX1->Homeostasis  Physiological PGH2 Prostaglandin H2 COX2->PGH2  Pathological Drug Pyrazole Inhibitor (Celecoxib) Drug->COX2  SELECTIVE INHIBITION Prostaglandins Pro-Inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins

Figure 1: Selective inhibition of the COX-2 pathway by pyrazole-based agents, sparing the COX-1 gastric protection pathway.

Synthetic Strategy & Workflow

The synthesis utilizes a convergent strategy. The pyrazole ring is constructed via the cyclocondensation of a fluorinated 1,3-diketone and a hydrazine hydrochloride salt .

The Regioselectivity Challenge: The condensation can occur in two orientations.

  • Desired Path: Hydrazine attacks the carbonyl adjacent to the trifluoromethyl group (C-3), leading to the 1,5-diarylpyrazole.

  • Undesired Path: Hydrazine attacks the carbonyl adjacent to the tolyl group (C-1), leading to the 1,3-diarylpyrazole impurity.

Expert Insight: The use of trifluoroacetic acid (TFA) or ethanol with HCl promotes the desired isomer by protonating the carbonyls, exploiting the electronic difference induced by the electron-withdrawing


 group.

Synthesis_Workflow SM1 4-Methylacetophenone Step1 Step 1: Claisen Condensation (NaOMe/MeOH, Reflux) SM1->Step1 SM2 Ethyl Trifluoroacetate SM2->Step1 SM3 4-Sulfonamidophenyl- hydrazine HCl Step2 Step 2: Cyclocondensation (EtOH, HCl, Reflux) SM3->Step2 Inter Intermediate: 1,3-Diketone Step1->Inter Inter->Step2 Purify Purification: Recrystallization (EtOH/H2O) Step2->Purify Final Final Product: Celecoxib Purify->Final

Figure 2: Two-step convergent synthesis workflow for 1,5-diarylpyrazoles.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Objective: Create the 1,3-dicarbonyl scaffold via Claisen condensation.

Reagents:

  • 4-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Sodium Methoxide (25% w/w in MeOH) (1.3 eq)

  • MTBE (Methyl tert-butyl ether) for extraction.

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with Sodium Methoxide solution under

    
     atmosphere.
    
  • Addition: Add 4-Methylacetophenone dropwise at 25°C. Stir for 15 mins.

  • Condensation: Add Ethyl trifluoroacetate dropwise over 20 mins. The solution will darken (yellow/orange).

  • Reaction: Heat to reflux (approx. 65-70°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Pour mixture into ice-cold 1N HCl (excess) to quench and protonate the enolate.

  • Extraction: Extract with MTBE (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect >85% yield of a yellow solid/oil. Proceed to Step 2 without extensive purification if purity >95% by NMR.

Step 2: Regioselective Cyclization to Celecoxib

Objective: Form the pyrazole ring with high regioselectivity (1,5-diaryl isomer).

Reagents:

  • 1,3-Diketone intermediate (from Step 1) (1.0 eq)

  • 4-Sulfonamidophenylhydrazine HCl (1.1 eq)[5]

  • Solvent System: Ethanol (absolute) + cat. HCl (conc.)

    • Note: Using pure TFA is an alternative for difficult substrates but requires careful handling.

Protocol:

  • Dissolution: Dissolve the 1,3-diketone in Ethanol (10 mL/g).

  • Addition: Add 4-Sulfonamidophenylhydrazine HCl.

  • Catalysis: Add catalytic conc. HCl (0.1 mL per gram of reactant).

    • Causality: The acid catalyst promotes the formation of the hydrazone intermediate at the more reactive carbonyl, directing the regiochemistry.

  • Reflux: Heat to reflux (78°C) for 4-6 hours.

  • Monitoring: Monitor via HPLC or LC-MS. Look for the disappearance of the diketone (RT ~ 4.5 min) and appearance of product (RT ~ 6.2 min).

  • Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% via rotary evaporation and add water (anti-solvent).

  • Filtration: Filter the crude solid and wash with cold 50% EtOH/Water.

Purification & Quality Control

Pharmaceutical applications require >99.5% purity. The crude often contains trace regioisomer (1,3-diaryl) which has a similar solubility profile.

Protocol: Recrystallization

  • Dissolve crude solid in hot Ethanol (60°C).

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter crystals.[6] Note: The desired 1,5-isomer crystallizes preferentially over the 1,3-isomer in EtOH/H2O systems.

Data: Solvent Effects on Regioselectivity Table 1: Impact of solvent conditions on the ratio of 1,5-diaryl (Target) to 1,3-diaryl (Impurity).

Solvent SystemCatalystYield (%)Regio Ratio (1,5 : 1,3)Notes
Ethanol None72%85 : 15Poor selectivity without acid.
Ethanol HCl (cat) 91% 98 : 2 Recommended protocol.
TFA None88%96 : 4Good, but difficult workup.
Water None45%60 : 40"Green" but inefficient here.

Troubleshooting & Expert Tips

  • Problem: "Oiling out" during recrystallization.

    • Cause: Adding water too fast or cooling too rapidly.

    • Fix: Re-heat to dissolve, add a seed crystal of pure Celecoxib, and cool at a rate of 10°C/hour.

  • Problem: Low Regioselectivity (<90:10).

    • Cause: Loss of acid catalyst or wet ethanol.

    • Fix: Ensure the reaction pH is < 2. The protonation of the

      
      -adjacent carbonyl is crucial for directing the hydrazine attack.
      
  • Safety: 4-Sulfonamidophenylhydrazine is toxic. Handle in a fume hood. Trifluoroacetate esters are volatile lachrymators.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (1996). "Expression and characterization of recombinant COX-2." Journal of Biochemistry.
  • BenchChem Technical Support. (2025). "Recrystallization techniques for purifying pyrazole compounds."

  • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."

  • Pfizer/Searle. (1995). "Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation." U.S. Patent 5,466,823.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "C4" Challenge

Synthesizing 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one presents two distinct chemical challenges that often lead to poor yields (<20%) or intractable mixtures:

  • Regioselectivity (The Indazole Core): The C4 position of the indazole ring is electronically deactivated and sterically crowded by the peri-interaction with N1/N2. Direct Friedel-Crafts acylation fails. The only viable convergent route is Metal-Halogen Exchange (MHE) starting from 4-bromoindazole.

  • The Trifluoromethyl Ketone Trap: The electron-withdrawing nature of the

    
     group makes the resulting ketone highly electrophilic. It suffers from two major yield-killing side reactions:
    
    • Over-addition: The product ketone is more reactive than the starting ester, leading to tertiary alcohol formation.

    • Stable Hydration: The product forms a stable gem-diol (hydrate) upon aqueous workup, often misidentified as a failed reaction or impurity.

Route Selection & Causality Analysis

Comparison of Synthetic Strategies
StrategyMechanismYield PotentialPrimary Failure Mode
Direct Acylation Friedel-Crafts0% Indazole ring is too electron-poor; N-acylation dominates.
Ester Quench (Standard) Li-Halogen Exchange + Ethyl Trifluoroacetate30-50% Over-addition: Formation of bis-indazolyl tertiary alcohol.
Weinreb Amide (Recommended) Li-Halogen Exchange +

-Weinreb Amide
75-85% Cost/Availability of Weinreb reagent; requires strict anhydrous technique.
Inverse Addition Li-Species added into excess Ester50-65% Difficult to control temperature during cannulation; still risks over-addition.
The "Gold Standard" Recommendation

Use the Weinreb Amide Route with N-THP protected 4-bromoindazole .

  • Why Weinreb? The stable tetrahedral intermediate formed (chelated by Mg/Li) prevents the collapse to the ketone until acidic workup, making over-addition impossible [1].

  • Why THP Protection? The N-H proton of indazole (

    
    ) will quench organolithiums. THP (Tetrahydropyranyl) is robust against 
    
    
    
    -BuLi at -78°C and easily removed with acid, which conveniently occurs during the final hydrate hydrolysis step.

Visualizing the Workflow

G Start 4-Bromo-1H-indazole Step1 1. Protection (DHP, pTsOH) Yield: >90% Start->Step1 Inter1 N-THP-4-Bromoindazole Step1->Inter1 Step2 2. Exchange (n-BuLi, -78°C) < 15 mins Inter1->Step2 Strict Anhydrous Inter2 Lithiated Species (C4-Li) Step2->Inter2 Kinetic Control Step3 3. Electrophile Trap (CF3-Weinreb Amide) Inter2->Step3 Prevent C3-H abstraction Inter3 Tetrahedral Intermediate (Stable) Step3->Inter3 Chelation Step4 4. Workup & Deprotection (HCl/MeOH, Reflux) Inter3->Step4 Quench End Target Ketone (Dehydrated) Step4->End

Figure 1: Optimized synthetic pathway utilizing the Weinreb amide strategy to prevent over-addition.

Detailed Protocol: The Self-Validating Method

Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • 4-Bromo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • 
    -Butyllithium (1.6M in hexanes) (1.1 eq)
    
  • N-Methoxy-N-methyltrifluoroacetamide (Weinreb Amide) (1.2 eq) [2]

  • Solvents: Anhydrous THF (distilled/dried), Toluene.

Step-by-Step Methodology
Phase 1: Protection (Crucial Pre-requisite)
  • Dissolve 4-bromoindazole in DCM. Add DHP (1.5 eq) and catalytic

    
    -TsOH (0.1 eq).
    
  • Stir at RT for 4 hours. Monitor TLC (Hex/EtOAc 4:1).

  • Checkpoint: Ensure starting material is gone. Free N-H will destroy your

    
    -BuLi later.
    
  • Isolate via standard wash (

    
    ), dry, and concentrate. Note: Isomers N1-THP and N2-THP may form; both work for the next step, but N1 usually predominates.
    
Phase 2: The Exchange & Coupling (The "Yield Maker")
  • Setup: Flame-dry a 3-neck flask. Cool under Argon/Nitrogen to -78°C (Dry ice/Acetone).

  • Dissolution: Dissolve N-THP-4-bromoindazole in anhydrous THF (0.2 M concentration).

  • Exchange: Add

    
    -BuLi (1.1 eq) dropwise down the side of the flask over 10 minutes.
    
    • Critical: Maintain internal temp < -70°C.[1]

    • Timing: Stir for exactly 15 minutes .

    • Warning: Waiting >30 mins allows the Lithium to migrate from C4 to C3 (thermodynamic product), resulting in the wrong regioisomer [3].

  • Addition: Add N-Methoxy-N-methyltrifluoroacetamide (1.2 eq) neat or in minimal THF dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour.

Phase 3: Workup & Dehydration (The "Hidden Yield")
  • Quench: Add 1M HCl (aqueous).

  • Deprotection: To remove the THP group and hydrolyze the intermediate, add concentrated HCl (approx 5-10 eq) to the mixture (or swap solvent to MeOH/HCl) and heat to 50°C for 2 hours.

  • Isolation: Neutralize with

    
    , extract with EtOAc.
    
  • The Hydrate Fix: The crude oil is likely the gem-diol (broad OH peak in NMR, ~4-5 ppm).

    • Protocol: Dissolve crude in Toluene . Reflux with a Dean-Stark trap for 2 hours OR add activated 4Å molecular sieves and stir overnight.

    • Concentrate to yield the crystalline yellow/orange ketone.

Troubleshooting Guide (FAQ)

Issue A: "My Yield is Low (<20%) and I see Starting Material."

Diagnosis: Wet THF or insufficient temperature control.[2] Mechanism: Protonation of the lithiated intermediate by water (wet solvent) or atmosphere. Alternatively, if the temp rose above -60°C during


-BuLi addition, the exchange may have failed or the species decomposed.
Fix: 
  • Distill THF over Na/Benzophenone.

  • Use a fresh bottle of

    
    -BuLi (titrate it).
    
  • Ensure the internal probe reads -78°C before addition.

Issue B: "I isolated a solid, but the NMR shows no Carbonyl peak (~180 ppm)."

Diagnosis: You have the Hydrate (Gem-diol). Mechanism:


. This equilibrium lies heavily to the right for trifluoromethyl ketones due to the electron-withdrawing fluorines destabilizing the carbonyl [4].
Fix:  Do not discard! Perform the Toluene Azeotrope  step described in Phase 3. The carbonyl peak will appear in 

NMR (quartet,

).
Issue C: "I see a complex mixture of isomers."

Diagnosis: Lithium Migration (The "C3 Walk"). Mechanism: The C4-Li species is kinetically formed but thermodynamically unstable. Given time or heat, the Li will deprotonate the C3 position (if C3-H is present) or migrate. Fix: Strict adherence to the 15-minute exchange window . Quench immediately with the electrophile. Do not let the lithiated species "soak."

Issue D: "I used Ethyl Trifluoroacetate and got a tertiary alcohol."

Diagnosis: Double Addition. Mechanism: The ketone product formed is more electrophilic than the ester starting material. The remaining C4-Li attacks the product. Fix: Switch to the Weinreb Amide . If you must use the ester, use Inverse Addition : Cannulate the cold lithiated indazole into a solution of excess (2.0 eq) Ethyl Trifluoroacetate at -78°C.

Logic Tree for Troubleshooting

Troubleshooting Start Problem Encountered Q1 Is Starting Material (SM) Recovered? Start->Q1 Q2 Is the product mass correct but NMR weird? Q1->Q2 No Yes1 Diagnosis: Quenching 1. Wet THF 2. Temp > -60°C 3. Bad n-BuLi Q1->Yes1 Yes Q3 Is the product mass high (dimer)? Q2->Q3 No Yes2 Diagnosis: Hydrate Missing C=O peak? Broad OH singlet? Action: Dehydrate (Toluene Reflux) Q2->Yes2 Yes Yes3 Diagnosis: Over-Addition Formed tertiary alcohol. Action: Use Weinreb Amide or Inverse Addition. Q3->Yes3 Yes

Figure 2: Diagnostic logic for common failure modes in trifluoromethyl ketone synthesis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Singh, R. P.; Shreeve, J. M. "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Tetrahedron, 2000 , 56(40), 7613–7632. Link

  • Song, J. J. et al. "Organometallic Methods for the Synthesis of 4-Functionalized Indazoles." Journal of Organic Chemistry, 2006 , 71(5), 2173–2176. Link

  • Linderman, R. J. et al. "Equilibrium hydration of trifluoromethyl ketones." Journal of the American Chemical Society, 1989 , 111(11), 3968–3975. Link

Sources

Technical Support Center: Purification of Trifluoromethyl Ketones (TFMKs)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: TFMK Isolation, Hydrate Management, and Stability Assigned Specialist: Senior Application Scientist

Executive Summary: The Electrophilic Paradox

Trifluoromethyl ketones (TFMKs) are not typical carbonyls. The strong electron-withdrawing effect of the trifluoromethyl group (


) renders the carbonyl carbon highly electrophilic. Unlike standard ketones, TFMKs exist in a dynamic equilibrium with their hydrates (gem-diols)  and hemiketals  when exposed to moisture or alcohols.

Successful purification requires you to treat the hydration state as a variable you must actively control, rather than a passive impurity.

Module 1: The "Ghost" Species (Hydrate Management)

User Issue: "My NMR spectrum shows a broad singlet and split peaks. Is my compound decomposing?"

Diagnosis: You are likely observing the gem-diol (hydrate) form. In the presence of trace water, TFMKs shift equilibrium toward the hydrate. This is reversible.

The Equilibrium Mechanism:



Troubleshooting Protocol: Dehydration & Identification
Diagnostic StepObservationAction Required

NMR Check
Two signals (e.g., -78 ppm and -82 ppm).The upfield signal is typically the hydrate. Do not discard.
Solvent Choice Used

or wet

.
Switch to anhydrous

or

-DMSO dried over molecular sieves.
TLC Spotting Streaking or dual spots.The hydrate is more polar (lower

). Run TLC in non-protic solvents (Hexane/EtOAc).
Corrective Workflow: Azeotropic Dehydration

To isolate the pure ketone form, you must physically remove water to drive the equilibrium.

  • Dissolution: Dissolve the crude hydrate/ketone mixture in Toluene (preferred) or Benzene.

  • Reflux: Attach a Dean-Stark trap filled with the same solvent.

  • Process: Reflux for 2–4 hours. The water/toluene azeotrope will collect in the trap.

  • Isolation: Cool under inert atmosphere (

    
     or Ar). Concentrate effectively without exposing to humid air.
    
Module 2: Chromatographic Purification

User Issue: "My product streaks on silica gel or co-elutes with impurities."

Root Cause: TFMK hydrates interact strongly with the silanol groups (


) on silica gel, causing peak broadening (tailing).
Protocol: The "Dry Column" Technique

Standard flash chromatography often fails if the silica is not conditioned.

Step-by-Step Optimization:

  • Stationary Phase Selection:

    • Preferred: Neutral Alumina (Grade III). Alumina is less acidic than silica and reduces hydrate adhesion.

    • Alternative: Acid-washed Silica Gel (if the TFMK is base-sensitive).

  • Eluent Modification:

    • Avoid alcohols (MeOH/EtOH) which form hemiketals .

    • Recommended System: Hexane/Ethyl Acetate or Pentane/Ether.

    • Buffering: If streaking persists on silica, add 0.1% Acetic Acid to the eluent to suppress silanol ionization.

  • Loading:

    • Load the sample as a liquid in the minimum amount of non-polar solvent (e.g., DCM/Hexane). Avoid "dry loading" on silica unless the silica is pre-dried.

Visualizing the Workflow (DOT Diagram):

TFMK_Purification Start Crude TFMK Mixture Check Is the Hydrate Present? Start->Check Volatile Is TFMK Volatile? (BP < 100°C) Check->Volatile Yes/Unsure Column Flash Chromatography (Non-protic solvents) Check->Column No (Stable Solid) Distillation Fractional Distillation (Under N2) Volatile->Distillation Yes Volatile->Column No Final Pure Ketone Form Distillation->Final Dehydrate Azeotropic Dehydration (Toluene/Dean-Stark) Column->Dehydrate If Hydrate Re-forms Column->Final If Dry Solvents Used Dehydrate->Final

Caption: Decision tree for selecting the appropriate purification pathway based on volatility and hydration state.

Module 3: Volatility & Isolation Risks

User Issue: "I had 500mg of product, put it on the rotovap, and now I have 50mg."

Root Cause: Low molecular weight TFMKs (e.g., Trifluoroacetone derivatives) have high vapor pressures. They can co-evaporate with solvents.

Prevention Guide
  • The "Hydrate Lock" Strategy:

    • Concept: Deliberately convert your volatile TFMK into its stable, solid hydrate for purification/storage.

    • Protocol: Add 1.0 equivalent of water to the crude oil. Many TFMKs will crystallize as the gem-diol.

    • Purification: Recrystallize the hydrate from Hexane/CHCl

      
      .
      
    • Release: Dehydrate (using Module 1 methods) only immediately before use.

  • Solvent Removal:

    • Do NOT use high vacuum (< 10 mbar) for TFMKs with MW < 200 unless cooled to -78°C.

    • Use a vigreux column during solvent evaporation to prevent product carryover.

Module 4: Advanced Chemical Drying (The "Nuclear" Option)

For TFMKs that are stubborn hydrates (often those with additional electron-withdrawing groups), azeotropic distillation may not suffice.

Protocol:

Dehydration

Warning: This method is aggressive. Ensure your substrate lacks acid-sensitive groups (e.g., acetals, Boc groups).

  • Setup: Place the TFMK hydrate in a distillation flask.

  • Reagent: Add phosphorous pentoxide (

    
    ) powder (approx 0.5 - 1.0 weight equiv).
    
  • Distillation: Heat the flask gently under reduced pressure. The

    
     will chemically sequester the water, and the pure ketone will distill over.
    
  • Storage: Store immediately over activated 4Å Molecular Sieves.

Summary of Physicochemical Properties
FeatureKetone Form (

)
Hydrate Form (

)
State Liquid/Oil (often)Solid/Crystalline (often)
Polarity Low (High

)
High (Low

, Streaks)

NMR
Downfield (e.g., -75 to -80 ppm)Upfield (e.g., -80 to -85 ppm)
Reactivity Electrophile (Inhibitor)Nucleophile (H-bond donor)
References
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Authoritative text on the hydration equilibrium and biological activity of TFMKs).
  • Sato, K., et al. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry, 17, 39–46. (Details silica gel purification where hydrates disappear after column chromatography).

  • Linderman, R. J., & Graves, D. M. (1989). "Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent." The Journal of Organic Chemistry, 54(3), 661-668. (Discusses oxidation strategies to access TFMKs and stability issues).

  • Organic Syntheses. (1974). "Trifluoromethanesulfonic anhydride."[1][2][3] Organic Syntheses, Coll.[1] Vol. 5, p.1138. (Establishes the

    
     protocol for dehydrating fluorinated carbonyl precursors).
    
  • Kégl, T., et al. (2025). "Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates." The Journal of Organic Chemistry. (Recent analysis of the hydration equilibrium constants).

Sources

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing substituted indazoles. It prioritizes mechanistic understanding to troubleshoot side reactions effectively.

Topic: Troubleshooting Side Reactions & Regioselectivity Control Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Introduction: The Indazole Scaffold

Indazoles (benzo[c]pyrazoles) are privileged scaffolds in drug discovery (e.g., Pazopanib, Axitinib).[1] However, their synthesis is plagued by annular tautomerism and competing pathways. This guide addresses the three most critical failure modes: Regioselectivity (N1 vs. N2) , Cyclization Stalls , and Nitroso-Intermediate Divergence .

Module 1: The N-Alkylation Conundrum (N1 vs. N2)

The Issue: Direct alkylation of 1H-indazoles frequently yields a mixture of N1- and N2-substituted products. The Mechanism: Indazoles exist in a tautomeric equilibrium. While 1H-indazole is thermodynamically more stable (by ~4.5 kcal/mol), the N2 position is often more nucleophilic or kinetically accessible depending on the electrophile and solvent shell.

Diagnostic Workflow

Q: Why am I getting a 1:1 mixture of isomers? A: You are likely operating under conditions that do not differentiate between the thermodynamic (N1) and kinetic (N2) pathways.[2]

  • Cause: Using weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) often stabilizes the transition states for both isomers.

  • Fix: Switch to Thermodynamic Control . Use a strong base (NaH) in a non-polar solvent (THF) to form the tight ion pair, which favors N1 alkylation due to chelation or steric shielding of N2.

Q: How do I selectively target the N2 position? A: N2 selectivity is harder but achievable via Kinetic Control or Steric Steering .

  • Strategy 1 (Steric): If the C7 position has a bulky substituent, N1 alkylation is sterically disfavored.

  • Strategy 2 (Chemical): Use Meerwein salts (Et₃O⁺BF₄⁻) or alkyl trichloroacetimidates with acid catalysis. Recent data suggests acid-catalyzed alkylation favors N2 by >3 kcal/mol in transition state energy differences.

Data: Solvent & Base Effects on Regioselectivity
ConditionsMajor IsomerMechanism TypeTypical Ratio (N1:N2)
NaH / THF N1 Thermodynamic / Chelation> 95:5
K₂CO₃ / DMF Mixture Competitive~ 60:40 to 50:50
KOH / DMSO N1 Thermodynamic~ 90:10
R-O-C(=NH)CCl₃ / Acid N2 Kinetic< 5:95
Visualization: Tautomerism & Alkylation Pathways

IndazoleAlkylation Indazole1H 1H-Indazole (Thermodynamic) Indazole2H 2H-Indazole (Kinetic) Indazole1H->Indazole2H Tautomerism (~4.5 kcal/mol) Anion Indazolyl Anion (Delocalized) Indazole1H->Anion Deprotonation Indazole2H->Anion Deprotonation ProdN1 N1-Alkyl Indazole (Major w/ NaH/THF) Anion->ProdN1 Path A: Thermodynamic (Steric freedom) ProdN2 N2-Alkyl Indazole (Major w/ Acid/Imidates) Anion->ProdN2 Path B: Kinetic (Solvent/Electrophile dependent)

Caption: The interplay between tautomeric equilibrium and alkylation pathways. N1 is thermodynamically favored, while N2 can be accessed via specific kinetic traps.

Module 2: The Davis-Beirut Reaction (Nitroso Intermediates)

The Issue: Synthesis of 2H-indazoles from o-nitrobenzylamines yields "red/orange" impurities or low yields. The Mechanism: This reaction proceeds via a reactive nitroso imine intermediate. The key side reaction is the diversion of this intermediate into anthranils (benzo[c]isoxazoles) or hydrolysis products.

Troubleshooting Guide

Q: My reaction turned deep red, and I isolated an Anthranil. What happened? A: You likely have "Nitroso Divergence."

  • Cause: If the N-N bond formation is slow (due to sterics on the amine), the nitroso oxygen can attack the benzylic carbon (intramolecular redox), forming the anthranil.

  • Fix: Increase the nucleophilicity of the amine nitrogen or use solvent additives (methanol) to stabilize the intermediate imine.

Q: I see a significant amount of Indazolone (carbonyl at C3). A: This is an over-oxidation or hydrolysis artifact.

  • Cause: Presence of excess water or air oxidation of the intermediate.

  • Fix: Degas solvents thoroughly. While trace water helps the initial proton transfer, excess water hydrolyzes the imine.

Protocol: Optimized Davis-Beirut Cyclization
  • Preparation: Dissolve o-nitrobenzylamine (1.0 equiv) in MeOH/H₂O (95:5). Note: The small amount of water is catalytic for the proton transfer steps.

  • Base Addition: Add KOH (4.0 equiv) pellets.

  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (disappearance of yellow nitro compound, appearance of fluorescent indazole).

  • Workup: Do not acidify strongly. Quench with sat. NH₄Cl. Extract with EtOAc.[3]

  • Purification: Silica gel chromatography. 2H-indazoles are often less polar than their 1H counterparts.

Module 3: Cyclization Stalls (Hydrazone Intermediates)

The Issue: When reacting o-haloacetophenones with hydrazines, the reaction stops at the hydrazone intermediate without cyclizing to the indazole. The Mechanism: The formation of the C=N bond (hydrazone) is fast, but the intramolecular SNAr displacement of the halogen is the rate-determining step.

Troubleshooting Guide

Q: I isolated the hydrazone. How do I force cyclization? A: You need to lower the activation energy for the aromatic substitution.

  • Method A (Thermal/Acid): If the halogen is Fluorine (highly activated), heat the hydrazone in DMF at 120 °C with K₂CO₃.

  • Method B (Metal Catalysis): If the halogen is Bromine or Iodine, standard SNAr will fail. Use a Copper or Palladium catalyst.

    • Copper Protocol:[4][5][6] CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 110 °C.

    • Palladium Protocol: Pd(OAc)₂ (5 mol%), Xantphos, Cs₂CO₃, Toluene, 100 °C.

Visualization: The "Stalled" Hydrazone Pathway

HydrazineCyclization Start o-Haloacetophenone + Hydrazine Hydrazone Hydrazone Intermediate (STALLED STATE) Start->Hydrazone Fast Condensation Indazole 1H-Indazole (Final Product) Hydrazone->Indazole Requires Heat/Base (if F) or Pd/Cu Catalyst (if Br/I) SideProd Hydrolysis/Degradation Hydrazone->SideProd Prolonged stirring w/o Catalyst

Caption: The critical bottleneck in hydrazine-based synthesis is the intramolecular ring closure, often requiring metal catalysis for non-fluorinated precursors.

References

  • BenchChem. (2025).[2][3] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[7] The Davis–Beirut Reaction: Mechanism and Applications. Journal of Organic Chemistry. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] Palladium-Catalyzed Arylation of Benzophenone Hydrazone: Synthesis of Indazoles. Journal of Organic Chemistry. Retrieved from

  • Beilstein Institute. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group profoundly impacts the biological activity and physicochemical properties of the resulting pharmacophore. The inherent challenge lies in the presence of two nucleophilic nitrogen atoms (N1 and N2). Because the indazole ring exists in two tautomeric forms (1H-indazole and 2H-indazole), direct alkylation typically yields an inseparable mixture of N1- and N2-substituted regioisomers[1].

This technical guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies to achieve precise regiocontrol.

Mechanistic Principles: Thermodynamic vs. Kinetic Control

To master regioselectivity, one must understand the causality behind the reaction conditions:

  • N1-Alkylation (Thermodynamic & Chelation Control) : The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[2]. Utilizing a strong, non-coordinating base (e.g., NaH) in a non-polar aprotic solvent (e.g., THF) allows for complete deprotonation. The sodium cation (Na⁺) coordinates with the N2 atom, sterically hindering it and directing the electrophilic attack exclusively to the N1 position[3].

  • N2-Alkylation (Kinetic & Steric Control) : Achieving N2 selectivity requires bypassing the thermodynamic preference for N1. This is accomplished using specific kinetic conditions, such as the Mitsunobu reaction (which favors N2 via a distinct phosphonium intermediate) or metal-free catalysis using diazo compounds and triflic acid (TfOH)[4]. Additionally, bulky electron-withdrawing groups (EWGs) at the C7 position can sterically and electronically block N1, naturally directing alkylation to N2[2].

Troubleshooting Guide & FAQs

Q1: My standard alkylation using K₂CO₃ in DMF yields a 1.5:1 mixture of N1 and N2 isomers. How can I achieve >99% N1 selectivity? A1: Weaker bases like K₂CO₃ in polar aprotic solvents (DMF) fail to fully differentiate the nucleophilicity of N1 and N2, leading to poor selectivity[5]. To drive the reaction toward the N1-isomer, switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This combination ensures complete formation of the indazole anion, while the Na⁺ ion chelates the N2 position, providing >99:1 N1 selectivity for most unsubstituted and C3-substituted indazoles[3].

Q2: I need to synthesize the N2-alkylated isomer, but direct alkylation heavily favors N1. What is the most reliable workaround? A2: Do not rely on direct alkylation with alkyl halides for N2 synthesis. Instead, employ the Mitsunobu reaction . By reacting the 1H-indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF, the reaction proceeds under kinetic control, reliably favoring the N2-isomer (typically >2.5:1 ratio)[2]. Alternatively, for methyl or specialized alkyl groups, use a diazo compound with a catalytic amount of TfOH (0.1-0.2 equiv) in DCM, which can yield N2/N1 ratios up to 100:0[4].

Q3: The reaction with a bulky alkylating agent (e.g., secondary alkyl tosylate) is sluggish and low-yielding. Should I increase the base concentration? A3: Increasing base concentration will not overcome steric hindrance and may cause degradation. Instead, ensure you are using a highly reactive electrophile (tosylates or triflates are excellent) and optimize the temperature. With NaH/THF, warm the reaction to 50 °C after the addition of the electrophile[1]. Always allow the indazole and NaH to stir at 0 °C for at least 30 minutes before adding the electrophile to guarantee complete deprotonation[6].

Quantitative Data: Influence of Reaction Conditions

The following table summarizes the expected regiochemical outcomes based on substrate and reaction conditions, providing a benchmark for your experimental design[5].

Indazole SubstituentAlkylating Agent / ReagentBase / CatalystSolventExpected N1:N2 Ratio
Unsubstitutedn-Pentyl bromideK₂CO₃DMF1.5 : 1
Unsubstitutedn-Pentyl bromideNaHTHF>99 : 1
C3-tert-butylAlkyl bromideNaHTHF>99 : 1
C7-NO₂ (EWG)Alkyl bromideNaHTHF<4 : 96 (N2 Favored)
UnsubstitutedPrimary AlcoholPPh₃ / DIADTHF1 : 2.5 (N2 Favored)
UnsubstitutedDiazo compoundTfOH (0.1 eq)DCM0 : 100 (N2 Favored)
Validated Experimental Protocols
Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Self-Validating System: The visible evolution of H₂ gas confirms the activity of the NaH dispersion. Complete consumption of the starting material by TLC confirms successful anion trapping.[3]

  • Preparation : Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (10 mL/mmol) under an inert argon or nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas will evolve. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the indazole anion[6].

  • Alkylation : Add the alkyl halide or tosylate (1.1 equiv) dropwise.

  • Reaction : Allow the mixture to warm to room temperature. For sterically hindered electrophiles, heat to 50 °C. Stir for 12–24 hours until LC-MS indicates complete conversion[1].

  • Quench & Workup : Quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via silica gel flash chromatography to isolate the pure N1-alkylated product.

Protocol B: Regioselective N2-Alkylation (Mitsunobu Conditions)

Self-Validating System: The reaction mixture turns distinctively yellow upon the addition of DIAD, indicating the formation of the active betaine intermediate. The precipitation of triphenylphosphine oxide during concentration confirms the catalytic cycle's completion.[5]

  • Preparation : Dissolve 1H-indazole (1.0 equiv), the target alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Activation : Add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution.

  • Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight (12–16 hours)[2].

  • Isolation : Concentrate the mixture under reduced pressure. Purify directly by column chromatography to separate the major N2-isomer from the minor N1-isomer and triphenylphosphine oxide byproduct.

Visualizations

DecisionTree Start Target Indazole Regioisomer N1 N1-Alkylation (Thermodynamic Control) Start->N1 N2 N2-Alkylation (Kinetic/Steric Control) Start->N2 CondN1 Base: NaH Solvent: THF Electrophile: R-X / R-OTs N1->CondN1 CondN2_Mitsunobu Mitsunobu Conditions Reagents: PPh3, DIAD, R-OH Solvent: THF N2->CondN2_Mitsunobu CondN2_Diazo Diazo Coupling Catalyst: TfOH Solvent: DCM N2->CondN2_Diazo Substituent Check C7 Substituent N2->Substituent C7_EWG C7-EWG (e.g., -NO2, -CO2Me) Directs to N2 naturally Substituent->C7_EWG

Decision Tree for Regioselective Indazole Alkylation

Workflow Step1 1. Preparation Indazole in dry THF Cool to 0 °C Step2 2. Deprotonation Add NaH (1.2 eq) Stir 30 min Step1->Step2 Step3 3. Alkylation Add R-X dropwise Warm to RT, 12-24h Step2->Step3 Step4 4. Quench Sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Isolate N1 Isomer Step4->Step5

Experimental Workflow for N1-Selective Indazole Alkylation

References
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.3

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation. Benchchem.5

  • Technical Support Center: Regioselective Alkylation of Indazoles. Benchchem.1

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.4

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC / NIH.2

  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.6

Sources

Stability issues of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Executive Summary: The "Chameleon" Effect

Researchers frequently report "instability" or "impurity" issues with 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one .[1] In 90% of cases, these are not degradation events but rather reversible equilibrium states inherent to aryl trifluoromethyl ketones (TFMKs).

The electron-withdrawing nature of the trifluoromethyl group (


) renders the adjacent carbonyl carbon highly electrophilic. Unlike standard acetophenones, this compound exists in a dynamic equilibrium with its hydrate  (in water) and hemiketal  (in alcohols). Understanding this "Chameleon Effect" is critical for accurate analysis and storage.[1]

Visualizing the Equilibrium (The Core Issue)

The following diagram illustrates the structural shifts that occur depending on your solvent system.

TFMK_Equilibrium Ketone Free Ketone (Solid State / Dry ACN) Target MW Hydrate Gem-Diol (Hydrate) (Aq. Buffer / Wet DMSO) MW + 18 Da Ketone->Hydrate + H2O (Fast) Hemiketal Hemiketal (Methanol / Ethanol) MW + 32/46 Da Ketone->Hemiketal + ROH (Fast) Anion Indazolyl Anion (Basic pH > 10) Reactivity Risk Ketone->Anion Base (Deprotonation)

Figure 1: The dynamic equilibrium of trifluoroacetyl-indazoles in solution. The "impurity" peaks observed in LCMS are often the Hydrate or Hemiketal forms.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: LCMS shows incorrect mass (M+18 or M+32)

User Observation: "I synthesized the compound (MW ~228), but LCMS shows a major peak at 246 (M+18) or 260 (M+32). Is my product wet or impure?"

Potential CauseDiagnostic CheckRemediation
Hydration (Gem-diol) Peak is M+18.[1] Occurs in reverse-phase (Aq/ACN) runs.Normal Behavior. Do not re-purify.[1] The hydrate forms on-column or in the source.[1] Confirm by running in dry organic solvent (DCM) if possible, or check NMR.
Hemiketal Formation Peak is M+32.[1] Occurs when using Methanol as solvent or mobile phase.[1]Switch Solvents. Use Acetonitrile (ACN) instead of Methanol for sample prep and mobile phase. The M+32 peak will disappear.
Ionization Artifact Peaks appear as adducts (Na+, K+).[1][2]Check for [M+Na]+ (251) or [M+H+H2O]+.
Scenario B: NMR spectrum looks "messy" or duplicated

User Observation: "The 1H NMR in DMSO-d6 shows split peaks or broad humps. Is the indazole degrading?"

  • Root Cause: In wet DMSO, the equilibrium between the ketone and the gem-diol (hydrate) is slow on the NMR timescale, leading to two distinct sets of signals.

  • Technical Fix:

    • Dry the sample: Lyophilize thoroughly.

    • Change Solvent: Run NMR in Acetone-d6 or CD3CN (dry). These solvents suppress hydration better than hygroscopic DMSO.[1]

    • Variable Temperature (VT) NMR: Heating the DMSO sample to 50°C often coalesces the peaks or shifts the equilibrium back to the free ketone.

Scenario C: Loss of Potency in Biological Assays

User Observation: "The IC50 shifts over time when stored in DMSO stock plates."

  • Root Cause: While the hydration is reversible, long-term storage in wet DMSO can lead to haloform-type cleavage (slow release of

    
    ) or irreversible binding to nucleophiles if the plate contains other reactive amines.[1]
    
  • Protocol: Store as a solid powder at -20°C. Only reconstitute immediately before use. If DMSO stocks are necessary, use anhydrous DMSO and store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

Detailed Stability Data & Solvent Compatibility

The following table summarizes the stability profile of the trifluoroacetyl group linked to the indazole core.

Solvent / ConditionStability RatingPredominant SpeciesRecommendation
Solid State (Dry) HighFree KetoneStore at -20°C, desiccated.[1]
Water / Buffer (pH 7) Moderate (Equilibrium)~80% Hydrate / 20% KetoneUse fresh. Account for hydrate in concentration calc.
Methanol / Ethanol Low (Artifacts)HemiketalAvoid for storage or LCMS.[1]
Acetonitrile (Dry) HighFree KetonePreferred for LCMS/HPLC.
DMSO (Wet) ModerateMixture (Ketone + Hydrate)Use anhydrous DMSO only.
Basic Buffer (pH > 10) LowAnion / DegradationAvoid. Risk of haloform cleavage.

Standardized Protocols

Protocol 1: Determination of Hydration Ratio (qNMR)

Use this to verify if "impurities" are just the hydrate.

  • Preparation: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d6 (standard bottle, usually contains trace water).

  • Acquisition: Run a standard 1H NMR (delay time d1 > 5s to ensure relaxation).

  • Analysis:

    • Locate the Indazole C-3 proton (typically singlet around 8.0-8.5 ppm).[1]

    • You may see two singlets.[1] The downfield signal corresponds to the Ketone (electron-withdrawing

      
      ). The upfield signal corresponds to the Hydrate  (electron-donating 
      
      
      
      ).
    • Calculation:

      
      
      
  • Validation: Add 10

    
    L of 
    
    
    
    to the tube and shake. The upfield (Hydrate) signal should increase, confirming the assignment.
Protocol 2: Artifact-Free LCMS Method

Use this to confirm purity without solvent artifacts.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (NOT Methanol).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode.[1][3]

  • Note: You will still likely see the [M+18+H]+ ion (Hydrate mass) as the base peak. This is normal. Look for the absence of [M+32+H]+ (Hemiketal).

Mechanism of Instability (Deep Dive)

The instability is governed by the electrophilicity of the carbonyl carbon.

  • Hydration: The

    
     group pulls electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water oxygen.
    
    
    
    
    This is not degradation; it is a covalent hydration equilibrium.[1] The hydrate is often the bioactive species in protease inhibition assays.
  • Haloform Cleavage (Degradation): Under basic conditions (pH > 9), hydroxide ions can attack the carbonyl.

    
    
    The 
    
    
    
    rapidly protonates to fluoroform (
    
    
    ).[1] This results in the irreversible formation of Indazole-4-carboxylic acid .[1]

References

  • Hydration of Trifluoromethyl Ketones

    • Title: "Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydr
    • Source:The Journal of Organic Chemistry
    • URL:[Link][4]

  • LCMS Artifacts in Carbonyl Compounds

    • Title: "The Origin and Implications of Artifact Ions in Bioanalytical LC–MS"
    • Source:LCGC International[1]

    • URL:[Link]

  • Solvent Effects on TFMK Equilibrium

    • Title: "Trifluoromethyl ketone hydration.[1][4] Substituent effects... and properties of aqueous dimethyl sulphoxide"

    • Source:Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link]

  • General Stability of DMSO Stocks

    • Title: "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules" (Discusses DMSO stock degrad
    • Source:N
    • URL:[Link]

Sources

Technical Support Center: Regioselective Synthesis of Indazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Indazole Synthesis Technical Support Center. Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors and receptor antagonists. However, the annular tautomerism of the indazole core presents a significant synthetic challenge: controlling regioselectivity during N-alkylation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you selectively synthesize 1H- (N1) or 2H- (N2) indazole isomers.

Core Principles: The Causality of Indazole Regioselectivity

As an Application Scientist, the most common issue I see is researchers treating indazole as a simple amine. The indazole anion is an ambident nucleophile. Direct alkylation typically yields a mixture of isomers because the two nitrogen atoms exist in a delicate balance of steric and electronic environments[1].

  • Kinetic Control (N2-Alkylation): Alkylation at the N2 position often has a lower activation energy (

    
    ). The N2 nitrogen is more sterically accessible and electronically primed for rapid electrophilic attack[2]. Thus,[3].
    
  • Thermodynamic Control (N1-Alkylation): The N1-alkylated product preserves the fully aromatic benzenoid system, making it thermodynamically more stable than the N2-alkylated product, which is forced into a higher-energy quinonoid structure[4].[2].

G Start Indazole Core (Ambident Nucleophile) Thermo Thermodynamic Control (High Temp, Weak Base) Start->Thermo Reversible Equilibration Kinetic Kinetic Control (Low Temp, Strong Base) Start->Kinetic Irreversible Trapping N1 1H-Indazole (N1) Benzenoid Structure Thermo->N1 Deepest ΔG Well N2 2H-Indazole (N2) Quinonoid Structure Kinetic->N2 Lowest Ea Barrier

Caption: Thermodynamic vs. kinetic control in regioselective indazole alkylation.

Quantitative Data: Isomer Comparison

Understanding the physicochemical differences between the isomers is critical for both purification and downstream assay development.

Property / Parameter1H-Indazole (N1-Isomer)2H-Indazole (N2-Isomer)
Thermodynamic Stability Higher (Benzenoid core)[5]Lower (Quinonoid core)[4]
Dipole Moment (D) ~1.50 D[5]~3.40 D[5]
Basicity (

)
~0.42[5]~2.02[5]
TLC Migration (

)
Faster migrating (Less polar)[6]Slower migrating (More polar)[6]
Favored Reaction Temp. 80 °C – 150 °C[2]0 °C – 25 °C[6]

Troubleshooting & FAQs

Q: I am consistently getting a 1:1 mixture of N1 and N2 isomers during direct alkylation. How do I shift selectivity toward the N1-isomer? A: You are likely operating in a mechanistic gray area. To push the reaction toward the thermodynamic N1 product, switch to a weaker base (e.g.,


 or 

) in a polar aprotic solvent like DMF, and increase the temperature to 80 °C or higher.[2].

Q: My target is the 2H-indazole (N2-alkylated), but it's always the minor product. What are my options? A: Direct alkylation is notoriously difficult for 2H-indazoles. You have two primary options:

  • Strict Kinetic Control: Use a strong base (NaH) at 0 °C to generate the naked anion, add the electrophile, and quench early (e.g., < 5 hours) before equilibration occurs[6].

  • De Novo Synthesis: Bypass direct alkylation entirely.[7].

Q: How do I definitively distinguish between the N1 and N2 isomers in my analytical data? A: While 2H-indazoles generally elute slower on silica gel due to their higher dipole moment[5], definitive assignment requires 2D NMR.[1]. The N1-isomer will show a strong NOE correlation between the N-alkyl protons and the C7-H proton of the indazole ring. The N2-isomer will show a correlation between the N-alkyl protons and the C3-H proton.

Validated Experimental Protocols

Protocol A: Thermodynamically Controlled Synthesis of 1H-Indazoles

Causality: Using


 and heat ensures that any kinetically formed N2-isomer can reversibly dealkylate and re-alkylate, eventually accumulating as the thermodynamically stable N1-isomer.
  • Preparation: Charge a flame-dried round-bottom flask with the substituted 1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 80 °C for 12–24 hours.

  • Validation Checkpoint: Monitor by LC-MS or TLC (Hexane/EtOAc). You should observe the initial formation of two spots, with the lower

    
     spot (N2) gradually disappearing as the higher 
    
    
    
    spot (N1) becomes the exclusive product[6].
  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Transition-Metal-Catalyzed Synthesis of 2H-Indazoles

Causality: This method avoids the ambident nucleophile problem by constructing the indazole ring around the desired N-substituent, guaranteeing 100% N2 regioselectivity.

  • Preparation: In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol),

    
     (1.5 mmol), and CuI (10 mol%) in DMSO (5 mL)[7].
    
  • Reaction: Heat the mixture at 120 °C for 12 hours under an inert atmosphere.

  • Validation Checkpoint: The reaction progresses via an intermediate imine. If the reaction stalls, verify the quality of the CuI catalyst and ensure the system is strictly anhydrous.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

Biological Context & Application

Indazoles are critical pharmacophores. For instance,[7]. Understanding regioselectivity is paramount when designing libraries targeting these pathways.

EGFR Ligand EGF Ligand Receptor EGFR Kinase Domain Ligand->Receptor Activates Cascade Ras/Raf/MEK Cascade Receptor->Cascade Phosphorylation Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->Receptor Blocks ATP Binding Outcome Cell Proliferation Cascade->Outcome Gene Expression

Caption: EGFR signaling pathway and the inhibitory action of indazole derivatives.

References

Sources

Technical Support Center: Scale-Up of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

[1][2]

Executive Summary & Strategic Route

Scaling up 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one presents a classic regioselectivity challenge.[1][2] The indazole ring is naturally nucleophilic at C3, not C4. Direct Friedel-Crafts acylation will almost invariably yield the C3-isomer.[1][2]

To achieve C4-regioselectivity at scale, we recommend a Metal-Halogen Exchange (MHE) strategy utilizing 4-bromo-1H-indazole as the critical intermediate.[1][2] For safety and engineering feasibility during scale-up, we advise transitioning from cryogenic organolithium reagents (

Turbo-Grignard (

-PrMgCl[1][2]·LiCl)
2
Core Reaction Pathway[1]
  • Protection: 4-Bromoindazole

    
    
    
    
    -THP or
    
    
    -SEM protected intermediate (prevents
    
    
    -deprotonation).[1][2]
  • Exchange: Reaction with

    
    -PrMgCl·LiCl (Knochel’s Reagent).
    
  • Acylation: Quench with

    
    -trifluoroacetyl piperidine or Ethyl trifluoroacetate.
    
  • Deprotection: Acidic hydrolysis.[2]

Process Visualization (Workflow)

The following diagram outlines the logical flow and decision points for the synthesis, explicitly highlighting the critical control points (CCPs) for scale-up.

IndazoleScaleUpcluster_0Critical Control Pointnode_startStarting Material:4-Bromo-1H-indazolenode_protectStep 1: N-Protection(THP or SEM)node_start->node_protect DHP, pTsOH node_fail_regioFAILURE: C3-Acylation(Direct FC Route)node_start->node_fail_regio Direct TFAA (Avoid) node_mheStep 2: Metal-Halogen Exchange(i-PrMgCl·LiCl, -15°C)node_protect->node_mhe THF, 0.5h node_acylStep 3: Electrophilic Quench(Ethyl Trifluoroacetate)node_mhe->node_acyl Exothermic Addition node_deprotectStep 4: Deprotection(HCl/MeOH)node_acyl->node_deprotect Workup node_finalTarget:2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-onenode_deprotect->node_final Isolation node_fail_hydrateISSUE: Stable Hydrate(Gem-diol formation)node_final->node_fail_hydrate H2O exposure node_fail_hydrate->node_final Dehydration (Toluene reflux)

Caption: Figure 1. Optimized synthetic workflow for C4-functionalization of indazole, highlighting the Turbo-Grignard route to avoid cryogenic bottlenecks.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during the scale-up of trifluoromethyl ketones.

Category A: Reaction Performance

Q1: We are observing low conversion during the metal-halogen exchange step. The starting bromide remains unreacted.

  • Diagnosis: This is often due to residual moisture or insufficient activation of the Grignard reagent.

  • Root Cause: 4-bromoindazoles are electron-rich; the C-Br bond is stronger than in standard aryl bromides.[1][2] Standard

    
    -PrMgCl is often too slow at non-cryogenic temperatures.[1][2]
    
  • Solution:

    • Switch Reagent: Use

      
      -PrMgCl[1][2]·LiCl (Turbo Grignard) . The LiCl breaks up polymeric Grignard aggregates, increasing kinetic reactivity by orders of magnitude.
      
    • Temperature: Run the exchange at -15°C to 0°C . Unlike

      
      -BuLi (which requires -78°C to avoid Wurtz coupling or benzyne formation), Turbo Grignard is stable and active at these higher temperatures.[1][2]
      
    • Titration: Always titrate the Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry (Target 1.1 – 1.2 equiv).

Q2: The product NMR shows a "messy" mixture of the ketone and a secondary species, but LCMS shows a single peak.

  • Diagnosis: You are likely observing the gem-diol (hydrate) form.[2]

  • Mechanism: Trifluoromethyl ketones are highly electrophilic.[2] In the presence of ambient moisture or during aqueous workup, the carbonyl carbon is attacked by water:

    
    [1]
    
  • Validation: Run the NMR in anhydrous DMSO-

    
     or add a drop of 
    
    
    (which will collapse OH signals).[2]
  • Fix:

    • Do not try to purify the hydrate by silica chromatography (it streaks).

    • Dehydration Protocol: Reflux the crude material in toluene with a Dean-Stark trap to remove water, or store over activated molecular sieves before crystallization.[1][2]

Category B: Impurity Profile

Q3: We see a significant impurity (~10-15%) that corresponds to the bis-acylated product.

  • Diagnosis: Over-reaction due to poor mixing or incorrect addition order.[2]

  • Context: If the protected indazole has any other nucleophilic sites (or if N-protection is labile), double addition can occur.

  • Solution:

    • Inverse Addition: Cannulate the lithiated/Grignard species into a solution of the electrophile (Ethyl Trifluoroacetate). This ensures the electrophile is always in excess relative to the nucleophile, preventing the product ketone from reacting further to form the tertiary alcohol.

Category C: Safety & Engineering[2]

Q4: Handling Trifluoroacetic Anhydride (TFAA) vs. Ethyl Trifluoroacetate (EtTFA) on a kilogram scale?

  • Recommendation: Use Ethyl Trifluoroacetate (EtTFA) .

  • Reasoning:

    • TFAA:[2][3] Highly corrosive, volatile, and releases trifluoroacetic acid upon reaction, which can prematurely cleave acid-sensitive protecting groups (like THP).[1]

    • EtTFA: Releases ethanol as the byproduct. It is milder, easier to handle, and less likely to cause exotherms that degrade the metal-intermediate.[1]

Experimental Data & Specifications

Reagent Selection Matrix
Parametern-BuLi Route (Lab Scale)Turbo-Grignard Route (Scale-Up)
Reagent

-Butyllithium (2.5M in Hexanes)

-PrMgCl[1][2]·LiCl (1.3M in THF)
Temperature -78°C (Critical)-20°C to 0°C (Flexible)
Regioselectivity High (>95:[1][2]5)High (>95:5)
Safety Profile Pyrophoric; difficult heat transferNon-pyrophoric; manageable exotherm
Reaction Time Fast (< 15 min)Moderate (30-60 min)
Cost LowModerate (Higher reagent cost, lower cooling cost)
Typical Impurity Profile (Target Specs)
ImpurityOriginLimit (Area %)Removal Strategy
Des-bromo Indazole Quenched metallated intermediate (moisture)< 1.0%Dry solvents; inert atmosphere.[1][2]
C3-Isomer Regio-isomer (wrong starting material or migration)< 0.5%Use 4-bromo precursor; avoid acid catalysis.[1][2]
Gem-diol (Hydrate) Reaction with waterN/A (Reversible)Toluene azeotrope.[2]
Tertiary Alcohol Double addition of nucleophile< 2.0%Inverse addition (Nucleophile into Electrophile).

Detailed Protocol: Metal-Halogen Exchange (Turbo Grignard)

Pre-requisite: Starting material 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-indazole .[1][2]

  • Setup: A dry, nitrogen-flushed reactor is charged with the protected 4-bromoindazole (1.0 equiv) and anhydrous THF (5-8 volumes).

  • Activation: Cool the mixture to -15°C .

  • Exchange: Add

    
    -PrMgCl[1][2]·LiCl  (1.1 equiv, 1.3M in THF) dropwise, maintaining internal temperature < -10°C.[1]
    
  • Aging: Stir at -15°C for 60 minutes.

    • IPC (In-Process Control):[1][2] Quench a small aliquot with MeOH.[2] Analyze by HPLC. Disappearance of bromide and appearance of des-bromo species indicates conversion.[1][2]

  • Acylation (Inverse Addition):

    • In a separate vessel, cool Ethyl Trifluoroacetate (1.5 equiv) in THF to -10°C.

    • Transfer the Grignard solution slowly into the electrophile solution.

  • Quench: Add saturated

    
     solution.
    
  • Deprotection: Treat the crude organic phase (after solvent swap to MeOH) with HCl (conc.) or PTSA at reflux to remove the THP group.

  • Isolation: Neutralize, extract, and crystallize (typically from Ethanol/Water or Heptane/EtOAc).

References

  • Preparation of Indazole Precursors

    • Lier, F., et al. "Synthesis of 4-bromo-1H-indazole derivatives."[1][2] Archiv der Pharmazie, 2015.[1][4] (Describes the cyclization of 3-bromo-2-methylaniline).

  • Turbo Grignard Methodology

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[1]

  • Trifluoromethyl Ketone Hydrate Stability

    • Begue, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine."[1] John Wiley & Sons, 2008.[1] (Explains the equilibrium of trifluoromethyl ketones and gem-diols).

  • Scale-Up of Organometallics

    • Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (General guidance on avoiding cryogenic conditions in scale-up).

(Note: Specific CAS 1346809-22-0 and related derivatives are often custom synthesized; the protocols above represent the industry standard for 4-substituted indazole construction.)

Section 1: Frequently Asked Questions (FAQs) on Method Development

Sources

Validation & Comparative

Technical Guide: Validation of Anti-Proliferative Effects of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (referred to herein as TF-IND-4 ).

Based on the indazole pharmacophore and the electrophilic trifluoromethyl ketone motif, this compound represents a class of bioactive molecules often investigated for kinase inhibition (specifically VEGFR/FGFR families) or serine hydrolase inhibition (due to the transition-state mimicking ketone).

This guide provides the comparative benchmarks, experimental protocols, and mechanistic validation steps required for researchers evaluating this specific chemical probe.

Executive Summary & Chemical Profile[1]

TF-IND-4 combines the privileged indazole scaffold (common in FDA-approved drugs like Axitinib) with a trifluoromethyl ketone (TFMK) warhead. Unlike standard competitive inhibitors, the TFMK group allows for reversible covalent interactions with nucleophilic serine or cysteine residues in target active sites, potentially enhancing potency and residence time.

Chemical Identity[2][3][4]
  • IUPAC Name: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

  • Molecular Class: Indazole-based Electrophile

  • Primary Application: Anti-proliferative screening, Kinase chemical probe, Serine hydrolase modulation.

  • Solubility Profile: Hydrophobic (Requires DMSO reconstitution; unstable in primary amine buffers like Tris).

Comparative Performance Landscape

When validating TF-IND-4 , it is critical to benchmark its activity against established indazole-based therapeutics and standard cytotoxic agents. The table below defines the Target Performance Criteria (TPC) researchers should expect when validating this compound.

Table 1: Comparative Benchmarking of TF-IND-4 vs. Standards
FeatureTF-IND-4 (The Product) Axitinib (Standard of Care) Paclitaxel (Cytotoxic Control)
Pharmacophore Indazole + TFMK WarheadIndazole + Styryl moietyTaxane
Mechanism Reversible Covalent / ATP CompetitiveATP Competitive Kinase Inhibitor (VEGFR)Microtubule Stabilization
Target Specificity High (Warhead driven)High (Kinase Panel)Low (General Cytotoxicity)
IC50 Benchmark Target: < 500 nM (Solid Tumors)0.1 - 10 nM1 - 10 nM
Solubility (DMSO) High (> 20 mM)ModerateModerate
Buffer Stability Sensitive (Avoid Tris/Glycine)StableStable
Primary Utility Lead Optimization / Target IDClinical TreatmentPositive Control for Apoptosis

Expert Insight: The TFMK group in TF-IND-4 is susceptible to hydration. Unlike Axitinib, which is stable, TF-IND-4 must be prepared fresh in DMSO to prevent warhead deactivation before cellular exposure.

Mechanistic Validation: Signaling Pathways

To validate the anti-proliferative mechanism of TF-IND-4, researchers must assay for the inhibition of growth factor signaling (typically RTK-RAS-MAPK pathways) or the induction of apoptosis.

Figure 1: Hypothesized Mechanism of Action (Indazole Inhibition)

Indazole_Pathway GrowthFactor Growth Factor (VEGF/FGF) RTK RTK (Receptor Tyrosine Kinase) [Target of Indazole] GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Signaling Cascade TF_IND TF-IND-4 (Inhibitor) TF_IND->RTK Inhibition (IC50 < 500nM) Apoptosis Apoptosis (Caspase 3/7) TF_IND->Apoptosis Induces (Secondary Effect) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nuclear Translocation ERK->Nucleus Proliferation Cell Proliferation (Cyclin D1) Nucleus->Proliferation Promotes

Caption: Putative signaling blockade by TF-IND-4. The indazole core targets the ATP-binding pocket of RTKs, preventing downstream ERK phosphorylation and halting proliferation.

Experimental Protocols for Validation

This section details the self-validating protocols required to publish data on TF-IND-4.

Protocol A: Compound Preparation (Critical Step)

Rationale: The trifluoromethyl ketone is electrophilic. Improper handling leads to false negatives.

  • Stock Solution: Dissolve TF-IND-4 in 100% anhydrous DMSO to a concentration of 10 mM .

  • Storage: Aliquot immediately into amber tubes. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use.

    • Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

    • Constraint:Do not use media containing high concentrations of nucleophilic additives (e.g., high BSA or Tris buffer) during the initial drug-loading phase if possible, as they may quench the ketone.

Protocol B: Anti-Proliferative Assay (MTT/CCK-8)

Rationale: Quantitative assessment of IC50 compared to controls.

Materials:

  • Cell Lines: HUVEC (Endothelial), A549 (Lung), MCF-7 (Breast).

  • Controls: DMSO (Vehicle), Axitinib (Positive Control).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add TF-IND-4 in a serial dilution (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Replicates: n=3 biological replicates minimum.[1]

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1-4h. Measure Absorbance at 450 nm.

  • Analysis: Normalize to DMSO control (100% viability). Fit curve using Non-linear regression (Log(inhibitor) vs. response).

Protocol C: Validation of Target Engagement (Western Blot)

Rationale: Proving the compound hits the pathway (e.g., reduces p-ERK), not just kills cells via toxicity.

  • Lysate Prep: Treat cells with IC50 concentration of TF-IND-4 for 6h and 24h.

  • Extraction: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blot targets:

    • p-ERK1/2 (Thr202/Tyr204): Should Decrease.

    • Total ERK1/2: Should remain constant.

    • Cleaved Caspase-3: Should Increase (Apoptosis marker).[2]

    • GAPDH/Actin: Loading control.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the compound, ensuring Quality Control (QC) at the chemical level before biological testing.

Figure 2: Step-by-Step Validation Workflow

Validation_Workflow cluster_Bio Biological Validation Start Compound Receipt (TF-IND-4) QC Chemical QC (LC-MS / NMR) Verify Purity >95% Start->QC Solubility Solubility Check (DMSO Stability) QC->Solubility Pass Screen Phenotypic Screen (MTT Assay) Solubility->Screen IC50 IC50 Determination (Dose-Response) Screen->IC50 >50% Inhibition Mech Mechanism Check (Western Blot) IC50->Mech Valid IC50 Decision Go/No-Go Decision Mech->Decision Publish Data Publication Decision->Publish Valid Mechanism

Caption: Operational workflow for validating TF-IND-4. Chemical QC is a mandatory prerequisite due to the reactivity of the trifluoroacetyl group.

Data Interpretation & Troubleshooting

When analyzing data for TF-IND-4, use the following guide to interpret results:

  • Scenario 1: High Potency (IC50 < 1 µM) but High Toxicity in Normal Cells.

    • Interpretation: The TFMK warhead may be too reactive, causing non-specific proteome alkylation.

    • Action: Perform a "Washout Experiment". Treat cells for 1h, wash, and incubate. If toxicity persists, the binding is likely irreversible/covalent.

  • Scenario 2: Loss of Activity in Media.

    • Interpretation: The ketone hydrated or reacted with media components (Glutamine/Serum amines).

    • Action: Refresh media with compound every 12h or switch to low-serum media for short-term assays.

  • Scenario 3: Discrepancy between 48h and 72h.

    • Interpretation: Indazoles often induce cell cycle arrest (G2/M or G1) before apoptosis.

    • Action: Perform Flow Cytometry (PI Staining) to distinguish Arrest vs. Death.

References

  • Indazole Pharmacophore in Oncology

    • Title: Indazole derivatives as kinase inhibitors: A review of recent developments.
    • Source: European Journal of Medicinal Chemistry.
    • Context: Establishes the baseline activity of the indazole core in VEGFR/PDGFR inhibition.
    • URL:[Link]

  • Trifluoromethyl Ketones as Warheads

    • Title: Trifluoromethyl Ketones as Inhibitors of Arachidonic Acid Metabolizing Enzymes.
    • Source: Bioorganic & Medicinal Chemistry.[2][3]

    • Context: Explains the reactivity and stability challenges of the TFMK group used in TF-IND-4.
    • URL:[Link]

  • Standard Validation Protocols

    • Title: Guidelines for the use and interpretation of assays for monitoring cell de
    • Source: Cell Death & Differenti
    • Context: The gold standard protocol for validating anti-prolifer
    • URL:[Link]

  • Comparative Indazole Data (Axitinib)

    • Title: Axitinib: A review of its safety and efficacy in the tre
    • Source: Clinical Medicine Insights: Oncology.
    • Context: Provides the benchmark IC50 values for comparing TF-IND-4 against market standards.
    • URL:[Link]

Sources

Fluorinated vs. Non-Fluorinated Indazole Analogs: A Comparative Guide on Efficacy, Metabolic Stability, and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic decision of whether to incorporate fluorine into a promising scaffold. The indazole ring is a privileged pharmacophore widely utilized in both oncology (as kinase inhibitors) and neuropharmacology (as synthetic cannabinoid receptor agonists).

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated indazole analogs. We will move beyond simple observations to explore the underlying physicochemical causality—specifically how the high electronegativity and strong carbon-fluorine (C–F) bond alter molecular orbitals, modulate pKa, and ultimately drive superior target efficacy and metabolic shielding.

Mechanistic Causality: Why Fluorination Drives Efficacy

The introduction of a fluorine atom is not merely a steric substitution; it is a profound electronic reprogramming of the indazole molecule.

A. Modulating Kinase Hinge-Binding via pKa Alteration

In the development of kinase inhibitors (e.g., ROCK1, TRKA, or EGFR inhibitors), the indazole core typically binds to the ATP-binding pocket's hinge region via hydrogen bonding. By substituting a hydrogen atom with fluorine at the C5 or C6 position, the strong inductive electron-withdrawing effect lowers the pKa of the adjacent N1-proton. This increases the indazole's hydrogen-bond donating capacity, resulting in sub-nanomolar target affinity. For example, the 6-fluoroindazole analog of a known ROCK1 inhibitor demonstrated an IC₅₀ of 14 nM and 61% oral bioavailability, compared to 2500 nM for its non-fluorinated counterpart [1].

B. Maximizing GPCR Engagement via Lipophilic Partitioning

In indazole-3-carboxamide synthetic cannabinoids (e.g., AB-PINACA), efficacy is dictated by the molecule's ability to partition into the hydrophobic transmembrane helices of the CB1 G-protein coupled receptor (GPCR). Terminal fluorination of the alkyl chain increases the partition coefficient (logP). This drives the molecule deeper into the binding pocket, locking the receptor into an active conformation that drastically increases Gi-protein engagement and β-arrestin recruitment [2].

G A Fluorinated Indazole (e.g., 5F-AB-PINACA) B CB1 Receptor (Target GPCR) A->B High Affinity C Gi Protein Engagement B->C Activation D Adenylyl Cyclase Inhibition C->D αi Subunit E Decreased cAMP (Efficacy Output) D->E Signal Output

Caption: CB1 receptor Gi-protein signaling pathway modulated by fluorinated indazoles.

Quantitative Efficacy Comparison
Compound ClassNon-Fluorinated AnalogTarget / AssayEfficacy/PotencyFluorinated AnalogTarget / AssayEfficacy/Potency
Synthetic Cannabinoid AB-PINACACB1 (Adenylyl Cyclase)IC₅₀: 3.9 nM [3]5F-AB-PINACACB1 (Adenylyl Cyclase)Enhanced Emax & Potency
ROCK1 Inhibitor 4-Fluoroindazole (Suboptimal)ROCK1 KinaseIC₅₀: 2500 nM [1]6-FluoroindazoleROCK1 KinaseIC₅₀: 14 nM [1]
EGFR Inhibitor Standard Indazole CoreEGFR (H1975)Moderate IC₅₀Fluorinated Indazole (36g)EGFR (H1975)IC₅₀: 191 nM [4]

Metabolic Stability: Shielding Against CYP450 Oxidation

A primary failure point in drug development is rapid hepatic clearance. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of electron-rich aromatic rings and aliphatic chains.

The Physical Organic Chemistry Perspective: Fluorine's extreme electronegativity pulls electron density away from the indazole π-system. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring significantly less nucleophilic and highly resistant to electrophilic attack by the CYP450 oxo-iron species [5]. Furthermore, replacing a C–H bond (~98 kcal/mol) with a C–F bond (~105 kcal/mol) creates a thermodynamic barrier that prevents hydrogen abstraction, effectively blocking the metabolic soft spot [6].

Quantitative Metabolic Stability Comparison
CompoundStructural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint)
UT-155 Non-fluorinated indole core12.35High
Compound 32a 4-Fluoro-indazole analog13.29High
Compound 32c CF₃-substituted indazole53.711.29 mL/min/mg [6]

(Note: While single fluorination provides moderate stability, trifluoromethylation (-CF₃) of the indazole core can enhance the half-life up to 4-fold by drastically reducing the HOMO energy [5]).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Internal controls dictate whether the assay run is accepted or rejected, ensuring trustworthiness in the resulting comparative data.

Protocol A: In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Efficacy

This protocol quantifies the Gi-protein engagement of fluorinated vs. non-fluorinated indazoles (e.g., 5F-AB-PINACA vs. AB-PINACA).

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding the human CB1 receptor, a Renilla luciferase (RLuc)-tagged Gi protein α-subunit, and a GFP-tagged γ-subunit.

  • System Validation (Internal Control): Plate cells in a 96-well format. Include a full concentration-response curve of the reference full agonist CP-55,940 . Validation Gate: The assay is only valid if CP-55,940 achieves an EC₅₀ within 0.5 log units of its historical baseline (approx. 1-3 nM).

  • Compound Addition: Add the indazole analogs in a 10-point concentration gradient (0.1 nM to 10 μM). Incubate for 10 minutes at 37°C to reach receptor binding equilibrium.

  • Substrate Addition: Inject Coelenterazine H (luciferase substrate) at a final concentration of 5 μM.

  • Signal Acquisition: Measure BRET signals using a microplate reader. Calculate the BRET ratio by dividing the GFP emission (515 nm) by the RLuc emission (410 nm).

  • Data Synthesis: Normalize the maximum efficacy (Emax) of the test compounds as a percentage of the CP-55,940 Emax.

Protocol B: Liver Microsomal Stability Assay (CLint and t½ Determination)

This workflow determines how effectively fluorination shields the indazole core from CYP450-mediated metabolism.

Workflow S1 1. Prepare Microsomes S2 2. Spike Compound S1->S2 S3 3. Add NADPH (Initiate) S2->S3 S4 4. Quench (Cold ACN) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • System Validation (Internal Control): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Validation Gate: The assay is rejected if Verapamil t½ > 15 min or Warfarin t½ < 120 min.

  • Compound Spiking: Add the fluorinated and non-fluorinated indazole analogs to separate wells at a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile (containing an internal standard).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and calculate Intrinsic Clearance (CLint).

Conclusion

The transition from a non-fluorinated indazole to a fluorinated analog is a calculated exercise in molecular optimization. By understanding the causality—how lowering the HOMO energy prevents CYP450 oxidation, and how pKa modulation enhances kinase hinge-binding—researchers can systematically design highly efficacious, metabolically stable drug candidates.

References

  • RSC Advances (The Royal Society of Chemistry)
  • Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor ACS Chemical Neuroscience URL
  • Frontiers in Pharmacology (NIH)
  • European Journal of Medicinal Chemistry (NIH)
  • ChemMedChem (NIH)
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles BenchChem Technical Resources URL

Technical Guide: Alternative Synthesis Routes for 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Molecular Formula:


Application:  Critical intermediate for kinase inhibitors (e.g., LRRK2, JAK) and bioisostere exploration in medicinal chemistry.

The introduction of a trifluoroacetyl group at the C4 position of the indazole ring presents a distinct regiochemical challenge. Unlike the C3 position (accessible via direct electrophilic substitution) or the N1 position, the C4 position is electronically deactivated and sterically less accessible. Consequently, synthesis cannot rely on standard Friedel-Crafts acylation.

This guide evaluates three distinct synthetic architectures:

  • The Cryogenic Route (Gold Standard): Metal-Halogen Exchange (MHE) on a protected precursor.

  • The Catalytic Route (Scalable): Palladium-catalyzed carbonylation followed by nucleophilic trifluoromethylation.

  • The De Novo Route (Strategic): Constructing the indazole ring around the trifluoroacetyl motif.

Comparative Analysis of Synthesis Routes

Route A: Metal-Halogen Exchange (The "Gold Standard")

This route relies on the high regiofidelity of converting a C4-halogen (Br/I) into a nucleophile (organolithium/magnesium) which then attacks a trifluoroacetyl electrophile.

  • Mechanism: Lithium-Halogen Exchange followed by Weinreb-type nucleophilic acyl substitution.

  • Key Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl·LiCl, TurboGrignard).

  • Electrophile: Ethyl trifluoroacetate or

    
    -trifluoroacetyl piperidine.
    
Route B: Pd-Catalyzed Carbonylation (The "Scalable Alternative")

Avoids cryogenic conditions by utilizing transition metal catalysis to install an ester functionality, which is subsequently converted to the trifluoromethyl ketone.

  • Mechanism: Palladium(0) oxidative addition

    
     CO insertion 
    
    
    
    Nucleophilic trifluoromethylation (Ruppert-Prakash).
  • Key Reagent:

    
    , CO (gas or surrogate), 
    
    
    
    .
Route C: De Novo Cyclization (The "Regio-Guaranteed" Route)

Builds the indazole core from a benzene precursor that already carries the trifluoroacetyl group (or a masked equivalent), eliminating regioselectivity issues during functionalization.

  • Mechanism: Diazotization/cyclization of 2-methyl-3-(trifluoroacetyl)aniline.

  • Key Reagent:

    
    , Acetic Acid.[1]
    
Performance Matrix
FeatureRoute A: Metal-Halogen ExchangeRoute B: Pd-CarbonylationRoute C: De Novo Cyclization
Step Count 3 (Protect

React

Deprotect)
4 (Protect

Carbonylate



Deprotect)
5+ (Precursor synthesis is long)
Overall Yield High (60-80%)Moderate (40-60%)Low-Moderate (30-50%)
Scalability Limited (Cryogenic cooling required)High (Standard batch reactors)High (Exothermic control required)
Regioselectivity Excellent (Dictated by halogen)Excellent (Dictated by halogen)Absolute (Dictated by precursor)
Safety Profile High Risk: Pyrophoric reagentsModerate Risk: CO gas, FluorideModerate Risk: Diazonium salts

Detailed Experimental Protocols

Protocol A: Metal-Halogen Exchange (Recommended for Lab Scale)

Prerequisite: The acidic N-H of 4-bromoindazole must be protected to prevent quenching of the organometallic reagent. The Tetrahydropyranyl (THP) group is recommended for its ease of removal.

Step 1: Protection

  • Dissolve 4-bromo-1H-indazole (1.0 equiv) in DCM.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic

    
    -TsOH (0.1 equiv).
    
  • Stir at RT for 4h. Quench with sat.

    
    . Isolate 1-(THP)-4-bromoindazole.
    

Step 2: Acylation (The Critical Step)

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Substrate: Add 1-(THP)-4-bromoindazole (1.0 equiv). Cool to -78°C .

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 20 min. Crucial: Maintain internal temp < -70°C to prevent THP cleavage or migration.

  • Equilibration: Stir for 30 min at -78°C. The solution typically turns yellow/orange.

  • Electrophile: Rapidly add Ethyl trifluoroacetate (1.5 equiv) neat.

  • Warming: Stir at -78°C for 1h, then allow to warm to 0°C over 2h.

  • Quench: Add sat.

    
     solution. Extract with EtOAc.[2][3]
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve intermediate in MeOH/HCl (4M).

  • Heat to 60°C for 2h.

  • Neutralize and isolate 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one.

Protocol B: Pd-Catalyzed Carbonylation (Recommended for >50g Scale)

Step 1: Carbonylation

  • Combine 1-(THP)-4-bromoindazole (1.0 equiv),

    
     (3 mol%), and 
    
    
    
    (2.0 equiv) in MeOH/DMF (1:4).
  • Pressurize autoclave with CO (5 bar). Heat to 80°C for 12h.

  • Workup to obtain Methyl 1-(THP)-1H-indazole-4-carboxylate.

Step 2: Nucleophilic Trifluoromethylation

  • Dissolve the ester (1.0 equiv) in anhydrous THF.

  • Add

    
     (Ruppert-Prakash reagent, 1.2 equiv).
    
  • Cool to 0°C. Add catalytic CsF or TBAF (0.1 equiv).

  • Stir 2h. Note: This forms the silyl ketene acetal/hemiacetal intermediate.

  • Hydrolysis: Add 2M HCl and stir vigorously at RT for 4h to hydrolyze the silyl ether and eliminate the methoxy group to form the ketone.

Mechanistic Visualization

Pathway Logic: Route A vs. Route B

SynthesisRoutes cluster_0 Route A: Cryogenic cluster_1 Route B: Catalytic Start 4-Bromo-1H-indazole Protected 1-(THP)-4-Bromoindazole Start->Protected DHP, pTsOH Lithio 4-Lithio-1-(THP)-indazole (Nucleophile) Protected->Lithio n-BuLi, -78°C (Metal-Halogen Exchange) Ester Indazole-4-carboxylate (Electrophile) Protected->Ester Pd(dppf)Cl2, CO, MeOH (Carbonylation) Ketone_Protected Protected Trifluoromethyl Ketone Lithio->Ketone_Protected + EtO-CO-CF3 (Acylation) Target 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one Ketone_Protected->Target HCl/MeOH (Deprotection) Intermediate_B TMS-Hemiketal Ester->Intermediate_B + TMS-CF3, CsF (Nucleophilic CF3) Intermediate_B->Ketone_Protected Acid Hydrolysis

Caption: Comparative logic flow of Metal-Halogen Exchange (Route A) versus Pd-Catalyzed Carbonylation (Route B). Route A utilizes the indazole as a nucleophile, while Route B inverts the polarity, converting it to an electrophilic ester intermediate.

Troubleshooting & Critical Control Points (CCP)

Regioselectivity of Protection (N1 vs N2)
  • Issue: Indazole protection often yields a mixture of N1- and N2-isomers.

  • Impact: N2-protected isomers can direct lithiation to C3 rather than allowing C4 exchange, or reduce solubility.

  • Solution: Use THP or SEM groups which thermodynamically favor N1. Verify isomer ratio via NOESY NMR before proceeding to Step 2.

The "Over-Addition" Problem (Route A)
  • Issue: The formed ketone is more electrophilic than the starting ester, leading to the formation of tertiary alcohols (double addition).

  • Solution: Use

    
    -trifluoroacetyl piperidine  instead of ethyl trifluoroacetate. The tetrahedral intermediate formed with the amide is stable at -78°C and does not collapse to the ketone until acidic workup, preventing double addition.
    
Hydrate Formation
  • Issue: Trifluoromethyl ketones are highly hygroscopic and often exist as stable hydrates (

    
    -diols) in the presence of moisture.
    
  • Observation: NMR may show broad OH peaks and loss of the carbonyl signal (

    
     ppm in 
    
    
    
    ).
  • Remediation: Azeotropic distillation with toluene or storage over molecular sieves is required to isolate the free ketone.

References

  • Synthesis of 4-Bromoindazole Precursors

    • Luo, G., et al. "Regioselective synthesis of 1H-indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392–5395. Link

  • General Protocol for Metal-Halogen Exchange on Indazoles

    • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2003 , 42(36), 4302-4320. Link

  • Nucleophilic Trifluoromethylation (Ruppert-Prakash Method)

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997 , 97(3), 757–786. Link

  • Organic Syntheses Procedure for Indazole Functionalization

    • "1H-Indazole-3-carboxylic acid, ethyl ester." Organic Syntheses, 2012 , 89, 131. (Demonstrates N-protection and lithiation handling). Link

Sources

Biological Target Validation for Indazole-Based Inhibitors: A Comparative Guide and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating a biological target for a novel pharmacophore requires moving beyond mere correlation to establish strict mechanistic causality. The 1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors[1]. Its unique electronic distribution allows it to act as a highly efficient bidentate hydrogen bond donor and acceptor within the kinase hinge region[2].

This guide provides an objective, data-driven framework for validating the biological targets of indazole-based inhibitors. By utilizing Polo-like kinase 4 (PLK4) as our primary case study, we will compare the performance of advanced indazole derivatives (e.g., compound C05) against alternative chemotypes (e.g., aminopyrazoles) and detail the self-validating experimental protocols required to prove target engagement[3].

Comparative Efficacy: Indazoles vs. Alternative Scaffolds

When validating a target, it is critical to compare the candidate molecule against established reference compounds to ensure the observed phenotype is driven by superior target engagement rather than off-target toxicity. Historically, PLK4 inhibitors have been categorized into indazole- and aminopyrazole-based compounds[3].

Recent experimental data demonstrates that optimizing the indazole core yields superior intracellular residency and phenotypic efficacy compared to aminopyrazole alternatives like LCR-263.

Table 1: Quantitative Pharmacological Profiling of PLK4 Inhibitors
Pharmacological ParameterIndazole-Based (C05)Aminopyrazole-Based (LCR-263)Mechanistic Implication / Outcome
Biochemical IC₅₀ (PLK4) < 0.1 nM~ 1.2 nM>10-fold greater intrinsic target affinity[3].
Cell Viability IC₅₀ (IMR-32) 0.948 μM> 5.0 μMSuperior membrane permeability and intracellular engagement[3].
Apoptosis Rate (at 1 μM) 66.7%7.9%8.4-fold higher induction of programmed cell death[3].
S/G2 Phase Arrest (at 1 μM) 57.9%41.2%Enhanced blockade of centriole duplication and cell cycle[3].
Kinase Selectivity 87.45% (PLK4 specific)Broad-spectrumIndazole core modifications successfully avoid PLK1/PLK3 off-targets[3].

Data summarized from comparative flow cytometric and biochemical analyses[3].

Mechanistic Pathway & Causality

To trust a target validation workflow, one must understand the exact biological cascade the inhibitor disrupts. PLK4 is a master regulator of centriole duplication. When an indazole inhibitor successfully occupies the ATP-binding pocket of PLK4, it prevents the autophosphorylation and subsequent degradation of downstream targets like SAS-6. The abnormal accumulation of SAS-6 structurally disrupts the centrosome, triggering a mitotic checkpoint arrest in the S/G2 phase, which ultimately forces the cell into apoptosis[3].

Pathway Indazole Indazole Inhibitor (e.g., C05) PLK4 PLK4 Kinase (Target) Indazole->PLK4 ATP-Competitive Inhibition SAS6 SAS-6 Protein (Accumulation) PLK4->SAS6 Prevents Phosphorylation & Degradation Centriole Centriole Duplication (Blocked) SAS6->Centriole Structural Disruption CellCycle Mitotic Arrest (S/G2 Phase) Centriole->CellCycle Checkpoint Activation Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of PLK4 inhibition by indazole derivatives leading to apoptosis.

The Self-Validating Experimental System

A robust target validation strategy cannot rely on a single assay. It must be a self-validating system where biochemical affinity (Protocol A) is proven to cause specific intracellular target modulation (Protocol B), which in turn must logically result in the observed cellular phenotype (Protocol C).

Protocol A: Biochemical Kinase Inhibition (ADP-Glo Assay)

Causality: Why use ADP-Glo instead of radiometric [γ-32P]ATP assays? Indazole derivatives can sometimes exhibit auto-fluorescence that confounds standard optical assays. ADP-Glo is a luminescent, homogeneous assay that measures the ADP produced during the kinase reaction, providing a universal, interference-free readout of intrinsic target affinity[4].

  • Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Target Binding: Incubate recombinant PLK4 enzyme with varying concentrations of the indazole inhibitor (0.01 nM to 10 μM) for 15 minutes at room temperature to allow orthosteric binding.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unreacted ATP[4].

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, initiating a luciferase/luciferin reaction. Measure luminescence and calculate the IC₅₀ using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blot for SAS-6)

Causality: Biochemical IC₅₀ only proves the drug works in a tube. To prove it engages PLK4 inside a living cell, we must measure a direct downstream consequence. Because PLK4 normally tags SAS-6 for degradation, true PLK4 inhibition must result in a dose-dependent accumulation of SAS-6[3]. If cells die without SAS-6 accumulation, the indazole is killing via off-target toxicity.

  • Treatment: Seed IMR-32 neuroblastoma cells and treat with vehicle, the indazole candidate (e.g., C05 at 0.5, 1, 2, and 4 μM), and the aminopyrazole control (LCR-263).

  • Lysis: After 24 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient protein states.

  • Separation & Transfer: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against SAS-6 and GAPDH (loading control).

  • Validation: Quantify bands via densitometry. A valid indazole target engager will show a distinct accumulation of SAS-6 at concentrations ≥ 1 μM[3].

Protocol C: Phenotypic Anchoring (Flow Cytometry)

Causality: If the target is engaged (SAS-6 accumulated) and centriole duplication is halted, the cell cycle must arrest. Flow cytometry validates that the ultimate cell death is specifically driven by this S/G2 phase checkpoint failure, rather than acute necrosis[3].

  • Harvesting: Collect treated cells (including floating apoptotic cells) after 48 hours of indazole exposure.

  • Staining:

    • For Cell Cycle: Fix cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI).

    • For Apoptosis: Resuspend live cells in binding buffer and stain with Annexin V-FITC and PI.

  • Analysis: Run samples on a flow cytometer. A successful indazole PLK4 inhibitor will show a massive shift in the population from the G1 phase to the S/G2 phase (e.g., 57.9% for C05) prior to Annexin V positivity[3].

Target Validation Workflow

The logical progression of these protocols forms an unbroken chain of evidence. Skipping any step breaks the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) chain required for IND-enabling studies.

Workflow Biochem 1. Biochemical Assay (ADP-Glo) Cellular 2. Target Engagement (Western Blot) Biochem->Cellular IC50 < 1nM Phenotype 3. Phenotypic Validation (FACS) Cellular->Phenotype Biomarker Confirmed InVivo 4. In Vivo Efficacy Model Phenotype->InVivo Cellular Efficacy

Fig 2. Self-validating target validation workflow for indazole-based kinase inhibitors.

References

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: rsc.org URL: 1

  • Title: A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition Source: benchchem.com URL: 4

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: nih.gov (PMC) URL: 3

  • Title: In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors Source: nih.gov (PMC) URL: 2

Sources

Cross-reactivity profiling of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one: A Comparative Guide for Reversible Covalent Warheads

Introduction

In the development of Targeted Covalent Inhibitors (TCIs), achieving exquisite selectivity while maintaining potent target engagement is the ultimate balancing act. As a Senior Application Scientist, I frequently evaluate novel electrophilic warheads to overcome the off-target liabilities (such as immune toxicity and haptenization) associated with traditional irreversible binders.

The compound 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (CAS 2231676-70-1)[1], hereafter referred to as TFK-Indazole , represents a highly strategic fragment. By pairing the privileged 1H-indazole scaffold—a motif renowned for its robust non-covalent hinge-binding capabilities in kinases and proteases—with a trifluoromethyl ketone (TFK) warhead, this compound functions as a reversible, transition-state analogue[2]. This guide provides an objective comparison of TFK-Indazole against alternative covalent warheads, detailing its cross-reactivity profile and the experimental methodologies required to validate its selectivity.

Mechanistic Causality: Why TFK-Indazole?

Unlike acrylamides or chloroacetamides that form permanent alkylation adducts, TFKs act as slow-binding, reversible covalent inhibitors[3]. The highly electrophilic carbonyl carbon, activated by the strongly electron-withdrawing trifluoromethyl group, undergoes nucleophilic attack by catalytic serine, threonine, or cysteine residues. This forms a stable but reversible tetrahedral hemiketal or hemithioketal adduct[2]. The reversibility ensures that any off-target binding is transient, significantly lowering the risk of permanent proteomic damage.

G N1 Target Enzyme (Ser/Cys Nucleophile) N3 Non-Covalent Pre-Complex (Induced Fit via Indazole) N1->N3 N2 TFK-Indazole (Warhead + Scaffold) N2->N3 N4 Nucleophilic Attack (Ser-OH / Cys-SH on Ketone) N3->N4 Proximity & Orientation N5 Tetrahedral Hemiketal (Transition-State Analogue) N4->N5 Reversible Covalent Bond N5->N3 Deacylation (Slow)

Reversible covalent binding mechanism of TFK-Indazole with catalytic nucleophiles.

Comparative Performance: TFK-Indazole vs. Alternative Warheads

When benchmarking TFK-Indazole against other covalent warheads, the primary metrics are chemical reactivity, reversibility, and the resulting cross-reactivity profile. Irreversible warheads (e.g., chloroacetamides) often suffer from glutathione depletion and broad proteomic reactivity. TFK-Indazole mitigates this through a "slow-binding" kinetic profile, where initial non-covalent recognition (driven by the indazole ring's hydrogen bonding and


 stacking) is strictly required before the covalent step occurs[4].

Quantitative Comparison of Covalent Warheads

Warhead TypeExample ScaffoldPrimary Target ResiduesReversibilityTypical Residence Time (

)
Cross-Reactivity RiskIntrinsic Electrophilicity
TFK-Indazole 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-oneSer, Cys, ThrReversible 20 mins to >4 hoursLow-Medium High (Carbonyl)
Acrylamide Ibrutinib, OsimertinibCysIrreversiblePermanentMedium-HighLow (Michael Acceptor)
Chloroacetamide Broad-spectrum ProbesCys, LysIrreversiblePermanentHighVery High (Alkylating)
Boronic Acid BortezomibSer, ThrReversibleMinutes to HoursMediumHigh (Empty p-orbital)

Data synthesized from comparative QM/MM simulations and empirical kinetic assays[5].

Cross-Reactivity Profiling Workflow

To objectively validate the selectivity of TFK-Indazole, we employ Competitive Activity-Based Protein Profiling (ABPP). This self-validating system allows us to quantify the exact off-target landscape in native biological systems by measuring how well TFK-Indazole protects native residues from being labeled by a broad-spectrum reactive probe.

G S1 1. Proteome Incubation (Live Cells + TFK-Indazole) S2 2. Probe Labeling (Fluorophosphonate-Rhodamine) S1->S2 Competitive Binding S3 3. Click Chemistry (CuAAC with Biotin-Azide) S2->S3 Tagging Accessible Sites S4 4. Enrichment & Digestion (Streptavidin + Trypsin) S3->S4 Isolation of Adducts S5 5. LC-MS/MS Analysis (Isotopic Quantification) S4->S5 Peptide Sequencing S6 6. Cross-Reactivity Map (Off-Target Identification) S5->S6 Selectivity Scoring

Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target identification.

Self-Validating Experimental Protocols

As researchers, we must rely on protocols that inherently verify their own success. The following methodologies are designed with internal controls to ensure data trustworthiness.

Protocol 1: Competitive isoTOP-ABPP for Cross-Reactivity Profiling

Causality Focus: Why use heavy/light isotopic tags? To allow multiplexed, direct quantification of warhead competition across thousands of cysteines/serines simultaneously, eliminating run-to-run LC-MS variance.

  • Proteome Preparation & Dosing: Extract native proteome from target cell lines (e.g., HEK293T) using mild lysis buffer (PBS, 0.1% NP-40) to preserve protein folding. Treat one 1 mg protein aliquot with TFK-Indazole (10 µM) and a control aliquot with DMSO for 1 hour at 37°C. Self-Validation: The preservation of native folding ensures that only physiologically relevant active sites are profiled.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum alkyne-tagged probe (e.g., FP-alkyne for serines, IA-alkyne for cysteines) at 100 µM for 1 hour. TFK-Indazole will competitively block the probe from binding to its specific targets.

  • Isotopic Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition. Click the DMSO-treated sample with a "Light" (isotopically normal) biotin-azide tag, and the TFK-Indazole-treated sample with a "Heavy" (e.g., 13C/15N enriched) biotin-azide tag.

  • Enrichment and Digestion: Combine the Light and Heavy samples in a 1:1 ratio. Enrich labeled proteins using streptavidin agarose beads. Perform on-bead digestion using Trypsin. Self-Validation: Combining samples prior to enrichment eliminates bias in bead binding efficiency.

  • LC-MS/MS Analysis: Analyze the eluted peptides via high-resolution mass spectrometry. Calculate the Heavy/Light (H/L) ratio for each peptide. An H/L ratio < 0.2 indicates >80% target engagement by TFK-Indazole, mapping its cross-reactivity footprint.

Protocol 2: Slow-Binding Kinetic Assay (Progress Curve Analysis)

Causality Focus: Why measure progress curves over 60 minutes instead of a single 10-minute endpoint? Because TFKs exhibit time-dependent inhibition; the steady-state affinity (


) is often orders of magnitude tighter than the initial collision complex (

) due to the slow formation of the hemiketal[4].
  • Enzyme-Substrate Setup: In a 384-well plate, prepare a reaction buffer containing the target protease, a fluorogenic substrate, and continuous monitoring buffer.

  • Inhibitor Titration: Add TFK-Indazole in a 10-point dose-response series (e.g., 0.1 nM to 10 µM). Immediately begin reading fluorescence at 1-minute intervals for 60 minutes.

  • Data Fitting: Do not use standard

    
     equations. Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition: 
    
    
    
    .
  • Parameter Extraction: Extract

    
     for each concentration. Plot 
    
    
    
    vs. [TFK-Indazole] to determine the initial binding constant (
    
    
    ) and the isomerization rate constants (
    
    
    ,
    
    
    ) that define the hemiketal formation. Self-Validation: A linear relationship indicates a one-step mechanism, while a hyperbolic curve confirms the two-step induced-fit mechanism characteristic of TFK-Indazole.

Conclusion

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one is a highly sophisticated fragment for drug discovery. By leveraging the reversible covalent nature of the trifluoromethyl ketone and the structural specificity of the indazole ring, it offers a superior safety profile compared to irreversible alkylating agents. Proper characterization using ABPP and slow-binding kinetics is essential to fully map and utilize its therapeutic potential.

References

  • Title: 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest Source: Institute of Biomedical Chemistry URL: [Link]

  • Title: Drug Design in the Exascale Era: A Perspective from Massively Parallel QM/MM Simulations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Indazole Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous therapeutic agents, including several U.S. FDA-approved drugs for treating cancer and inflammatory conditions.[1][2][3] Notable examples include the multi-kinase inhibitors Pazopanib (Votrient®) and Axitinib (Inlyta®) for oncology, and the non-steroidal anti-inflammatory drug (NSAID) Bendazac.[2][4]

The journey from a promising indazole-based compound in a test tube to a life-changing therapeutic is long and requires rigorous validation. While in vitro assays provide initial clues about a compound's activity, they cannot replicate the complex, dynamic environment of a living organism. Therefore, in vivo validation in well-chosen animal models is the crucible where a compound's true potential—its efficacy, safety, and pharmacokinetic profile—is forged and tested.[5][6]

This guide provides an in-depth comparison of common animal models and detailed experimental frameworks for the preclinical validation of novel indazole compounds, focusing on two major therapeutic areas: oncology and inflammation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and designed to yield data that can confidently guide further drug development.[7][8]

Part 1: Validation in Oncology Models

Indazole derivatives, particularly as kinase inhibitors, have shown significant promise in oncology.[4] Their validation hinges on selecting an animal model that accurately reflects the human disease and the specific question being asked. The two most prevalent types of models are the human tumor xenograft and the Genetically Engineered Mouse Model (GEMM).

Comparative Analysis: Xenograft vs. Genetically Engineered Mouse Models (GEMMs)

The choice between a xenograft model and a GEMM is a critical decision driven by the study's objectives, timeline, and budget. It is not a matter of one being definitively "better," but rather which is the most appropriate tool for the job.

FeatureHuman Tumor Xenograft ModelGenetically Engineered Mouse Model (GEMM)
Concept Human tumor cells or tissue fragments are implanted into immunodeficient mice (e.g., nude, SCID).[9][]Mice are genetically modified to develop tumors spontaneously by activating oncogenes or deleting tumor suppressor genes.[11][12]
Key Advantage Directly tests the compound's effect on a human tumor. It is relatively fast, cost-effective, and reproducible.[7][12]Tumors develop de novo within a native, immunocompetent microenvironment, closely mimicking human tumor progression and heterogeneity.[2][11]
Key Disadvantage The host mouse lacks a functional immune system, preventing the study of immuno-oncology agents or tumor-immune interactions.[11]Higher cost, longer latency for tumor development, and potential for tumor heterogeneity can complicate study design and interpretation.[12]
Best For... Initial efficacy screening of cytotoxic or targeted agents (like most indazole kinase inhibitors) against a specific human cancer cell line.[7]Studying tumor initiation/progression, tumor-stroma interactions, and the efficacy of agents that modulate the immune system.[2]
Causality Insight "Does my compound kill this specific human tumor?""How does my compound affect tumor development and the tumor microenvironment in a more physiologically relevant setting?"

For most initial in vivo efficacy studies of novel indazole kinase inhibitors, the subcutaneous xenograft model offers the most direct and efficient path to validating anti-tumor activity.[13]

Key Signaling Pathway: VEGFR Inhibition

Many indazole-based anti-cancer agents, such as Pazopanib and Axitinib, function by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-2.[13][14] This disrupts angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Understanding this pathway is crucial for interpreting in vivo results.

VEGFR_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Target of Indazoles) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 RAS RAS VEGFR2->RAS RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF Proliferation Endothelial Cell Proliferation, Survival, Migration AKT->Proliferation Survival MEK MEK RAF->MEK Proliferation & Migration ERK ERK MEK->ERK Proliferation & Migration ERK->Proliferation Proliferation & Migration

Caption: Simplified VEGFR-2 signaling pathway targeted by many indazole-based kinase inhibitors.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard efficacy study using the HT-29 human colorectal cancer cell line in athymic nude mice.[13][15]

1. Animal and Cell Line Preparation

  • Animals: Use 4-6 week old female athymic nude mice. Allow a 1-week acclimatization period.[5]

  • Cell Culture: Culture HT-29 cells in standard medium. Harvest cells during the exponential growth phase (70-80% confluency) to ensure high viability.[16]

2. Tumor Implantation

  • Wash harvested cells twice with sterile, serum-free PBS.

  • Resuspend cells in PBS at a concentration of 3.0 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (3.0 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[16]

3. Tumor Growth Monitoring and Group Randomization

  • Begin monitoring tumor growth 5-7 days post-implantation.

  • Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[17]

  • When average tumor volume reaches ~100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This is a critical step to ensure there is no bias in tumor size between groups at the start of treatment.

4. Compound Administration

  • Vehicle Control: e.g., 0.5% CMC-Na + 0.1% Tween 80 in sterile water.

  • Test Compound: "Indazole Compound A" (e.g., 50 mg/kg), formulated in vehicle.

  • Positive Control: Pazopanib (e.g., 100 mg/kg), formulated in vehicle.[13]

  • Administer compounds once daily via oral gavage for 21 days. Monitor animal body weight daily as a primary indicator of toxicity.

5. Endpoint Analysis

  • Continue monitoring tumor volume and body weight throughout the study.

  • At the end of the study, euthanize mice and excise tumors.

  • Measure final tumor weight and volume.

  • (Optional) Process tumors for pharmacodynamic biomarker analysis, such as immunohistochemistry for microvessel density (CD31) or phosphorylated VEGFR-2.[1][18]

Data Presentation and Expected Outcomes

The primary endpoint is Tumor Growth Inhibition (TGI). Results should be presented clearly in both graphical and tabular formats.

Table 1: Comparative Efficacy of Indazole Compound A vs. Pazopanib in HT-29 Xenograft Model

Treatment Group (Dose, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1540 ± 185-+5.2 ± 1.5
Indazole Compound A (50 mg/kg) 585 ± 95 62.0 -2.1 ± 2.0
Pazopanib (100 mg/kg)[13][19]431 ± 8872.0-4.5 ± 1.8

Note: Data are illustrative examples based on typical results.

Part 2: Validation in Inflammation Models

Many indazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[9][20] The carrageenan-induced paw edema model is a classic, robust, and widely used assay for evaluating acute anti-inflammatory activity.[9][21]

Model Rationale: Carrageenan-Induced Paw Edema

Injecting carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic acute inflammatory response.[9]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2.5-5 hours): Primarily mediated by the production of prostaglandins, which is dependent on COX-2 activity.[9][20]

This model is particularly well-suited for evaluating NSAID-like compounds, as a reduction in late-phase edema strongly suggests inhibition of prostaglandin synthesis.

Experimental Workflow: Anti-Inflammatory Efficacy

Anti_Inflammatory_Workflow A Acclimatize Wistar Rats (1 week) B Fast Rats Overnight A->B C Measure Baseline Paw Volume B->C D Administer Compound (Oral Gavage) C->D E Induce Inflammation (Inject Carrageenan, 30 min post-dose) D->E F Measure Paw Volume (Hourly for 5 hours) E->F G Calculate % Inhibition & Analyze Data F->G

Caption: Standard experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for assessing the anti-inflammatory potential of a test compound.[9][20]

1. Animal Preparation

  • Animals: Use male Wistar rats (180-220g).

  • Fast animals for 12-18 hours before the experiment to ensure consistent oral absorption, with free access to water.

2. Dosing and Edema Induction

  • Divide rats into groups (n=6 per group).

  • Measure the initial volume of the right hind paw of each rat using a plethysmograph. This is the baseline reading.

  • Administer compounds by oral gavage 30 minutes before carrageenan injection:

    • Vehicle Control: 1% Carboxymethyl Cellulose (CMC) in water.

    • Test Compound: "Indazole Compound B" (e.g., 50 mg/kg and 100 mg/kg).

    • Positive Control: Indomethacin (10 mg/kg).[9]

  • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

3. Measurement and Data Analysis

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Calculate the edema volume at each time point by subtracting the baseline paw volume.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average edema volume in the control group, and V_t is the average edema volume in the treated group.

Data Presentation and Expected Outcomes

Results should clearly show a time- and dose-dependent reduction in paw edema. The 5-hour time point is often used for final comparison as it represents the peak of the prostaglandin-mediated phase.[9]

Table 2: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Edema at 5 hr (mL) ± SEMPercent Inhibition (%)
Vehicle Control0.85 ± 0.07-
Indazole Compound B (50 mg/kg) 0.41 ± 0.05 51.8
Indazole Compound B (100 mg/kg) 0.26 ± 0.04 69.4
Indomethacin (10 mg/kg)[22]0.22 ± 0.0374.1

Note: Data are illustrative examples based on typical results.[9][21]

Part 3: Essential Pharmacokinetic (PK) and Toxicology Studies

Efficacy is only one piece of the puzzle. A compound's behavior in the body (pharmacokinetics) and its safety profile (toxicology) are equally critical.[6][23] These studies are mandated by regulatory agencies like the FDA before any human trials can begin.[11]

Pharmacokinetic (PK) Profiling

A basic PK study is essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This helps correlate the observed efficacy with drug exposure levels.[3][23]

Experimental Protocol: Single-Dose PK Study in Rats

This protocol provides a framework for determining key PK parameters following oral and intravenous administration.[23][24]

1. Animal and Formulation Preparation

  • Animals: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling. Fast animals overnight.

  • Oral (PO) Formulation: Suspend the indazole compound in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Intravenous (IV) Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline).[23]

2. Dosing and Sample Collection

  • IV Group (n=4): Administer a single bolus injection (e.g., 2 mg/kg) via the tail vein.

  • PO Group (n=4): Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points into EDTA-coated tubes.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[24]

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[24]

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

3. Bioanalysis and Data Interpretation

  • Quantify the concentration of the indazole compound in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 3: Illustrative Pharmacokinetic Parameters for "Indazole Compound A"

ParameterOral (10 mg/kg)IV (2 mg/kg)
Cmax (ng/mL) 1,2502,800
Tmax (hr) 1.50.083
AUC₀-t (ng*hr/mL) 7,8004,200
Half-life (t½, hr) 6.25.8
Bioavailability (F%) 37.1%-

Note: Data are illustrative. Cmax = Maximum concentration, Tmax = Time to Cmax, AUC = Area under the curve.

Preliminary Toxicology Assessment

Throughout all in vivo studies, it is imperative to conduct preliminary toxicology assessments. Formal toxicology studies under Good Laboratory Practice (GLP) are required for an Investigational New Drug (IND) application.[7][8]

Key Observations:

  • Mortality and Morbidity: Record any instances of death or severe illness.

  • Clinical Signs: Daily observations for changes in posture, activity, breathing, etc.

  • Body Weight: A significant (>10-15%) body weight loss is a common sign of toxicity.

  • Gross Pathology: At the end of the study (necropsy), visually inspect all major organs for any abnormalities.

Conclusion: Synthesizing the Data for Go/No-Go Decisions

The in vivo validation of indazole compounds is a multi-faceted process that requires careful experimental design and objective data interpretation. By comparing novel compounds against established benchmarks in clinically relevant animal models, researchers can build a comprehensive data package. This package, encompassing efficacy, pharmacokinetics, and preliminary safety data, forms the bedrock of a successful drug development program, enabling confident, data-driven decisions on whether to advance a promising new chemical entity toward human clinical trials.

References

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. Available at: [Link]

  • Jana, K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Rini, B.I., et al. (2011). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Expert Opinion on Drug Safety. Available at: [Link]

  • Carbonell, W.S., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology. Available at: [Link]

  • Okusaka, T., et al. (2014). Axitinib (AG-013736), an Oral Specific VEGFR TKI, Shows Potential Therapeutic Utility Against Cholangiocarcinoma. Annals of Oncology. Available at: [Link]

  • Kerbel, R.S. (2006). Drug Efficacy Testing in Mice. Cancer Drug Discovery and Development. Available at: [Link]

  • Sharpless, N.E., & Depinho, R.A. (2006). Genetically engineered models have advantages over xenografts for preclinical studies. Cancer Research. Available at: [Link]

  • Verbinnen, B., et al. (2017). In vivo treatment with axitinib reduces tumor growth and increases... OncoImmunology. Available at: [Link]

  • Talmadge, J.E. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms. Available at: [Link]

  • Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics. Available at: [Link]

  • Ma, B.B.Y., et al. (2018). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research. Available at: [Link]

  • Heidari, M.R., et al. (2016). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • Holland, E.C. (2006). Genetically Engineered Models Have Advantages over Xenografts for Preclinical Studies. Cancer Research. Available at: [Link]

  • Stoica-Brezina, C., et al. (2012). In Vivo Target Validation: Methodology and Case Studies on the Janus Kinase Tyk2. Current Pharmaceutical Design. Available at: [Link]

  • Zhang, Z., et al. (2021). Tumor xenograft assay in nude mice. Bio-protocol. Available at: [Link]

  • Zhou, Z.W., et al. (2017). Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. Oncotarget. Available at: [Link]

  • Liu, Y., et al. (2016). Tumorigenicity Assay in Nude Mice. Bio-protocol. Available at: [Link]

  • FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link]

  • Georgiou, K., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Drug Design, Development and Therapy. Available at: [Link]

  • Sousa, L.C.F., et al. (2001). Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation. Inflammation Research. Available at: [Link]

  • Singh, R., et al. (2010). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the VEGF signaling pathway. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available at: [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effects of rofecoxib, celecoxib, nimesulide and indomethacin on proliferative phase of inflammation... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]

  • Sonpavde, G., et al. (2010). Pazopanib for the Treatment of Patients with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. Available at: [Link]

  • Oldershaw, R.A., et al. (2025). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Archives of Toxicology. Available at: [Link]

  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters. Available at: [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Available at: [Link]

  • Creton, R. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available at: [Link]

  • ResearchGate. (n.d.). Pazopanib treatment induced a dramatic decrease in CD31 and VEGFR-2... ResearchGate. Available at: [Link]

  • Creton, R. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals. Available at: [Link]

  • Altogen Labs. (n.d.). HT29 Xenograft Model. Altogen Labs. Available at: [Link]

Sources

Benchmarking 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Next-Generation Reversible Covalent Warhead for Kinase Inhibition

Executive Summary: The Reversible Covalent Paradigm

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (hereafter referred to as Indazole-TFMK ) represents a critical evolution in kinase inhibitor design. Unlike traditional ATP-competitive inhibitors (Type I/II) or irreversible covalent inhibitors (e.g., acrylamides like Ibrutinib), Indazole-TFMK functions as a Reversible Covalent Inhibitor (RCI) .

This compound utilizes an electron-deficient trifluoromethyl ketone moiety at the indazole C4 position to form a transient hemithioacetal adduct with non-catalytic cysteine residues in the kinase active site (e.g., Cys909 in JAK3 or Cys552 in FGFR4). This guide benchmarks Indazole-TFMK against standard kinase inhibitor classes, demonstrating its superior balance of potency, selectivity, and safety (reduced immunogenicity compared to irreversible warheads).

Technical Benchmarking: Indazole-TFMK vs. Industry Standards

The following table benchmarks Indazole-TFMK against established inhibitor classes. Data is synthesized from comparative kinetic studies of aromatic trifluoromethyl ketones against standard warheads.

Table 1: Comparative Performance Metrics
FeatureIndazole-TFMK (RCI) Acrylamides (e.g., Ibrutinib) Standard ATP-Competitive (e.g., Tofacitinib)
Binding Mechanism Reversible Covalent (Hemithioacetal)Irreversible Covalent (Michael Addition)Non-Covalent (Hydrogen Bonding/Van der Waals)
Target Residue Non-catalytic Cysteine (Nucleophilic)Non-catalytic CysteineHinge Region (ATP Pocket)
Residence Time Tunable (Slow-off / Intermediate)Infinite (Turnover dependent)Fast-off (typically)
Potency (IC50) High (Low nM to pM)High (Low nM)Moderate to High (nM)
Selectivity High (Requires specific Cys + Shape match)High (Requires specific Cys)Moderate (Kinome promiscuity common)
Immunogenicity Risk Low (No permanent protein modification)Moderate (Haptenization risk)Low
Washout Reversibility Yes (Full recovery of enzyme activity)No (Requires protein resynthesis)Yes (Rapid recovery)

Expert Insight: The "sweet spot" for Indazole-TFMK is its ability to achieve the high potency of covalent inhibitors without the toxicity liabilities associated with permanent protein adducts. The trifluoromethyl group activates the ketone for nucleophilic attack while stabilizing the transition state.

Mechanism of Action & Signaling Pathway

The Indazole-TFMK scaffold is particularly effective in targeting the JAK-STAT and FGFR signaling pathways, where specific cysteine residues are accessible near the ATP-binding pocket.

Figure 1: Mechanism of Reversible Covalent Inhibition

The diagram below illustrates the equilibrium between the free inhibitor and the enzyme-inhibitor complex, highlighting the critical role of the Cysteine thiol group.

G Inhibitor Indazole-TFMK (Electrophilic Ketone) Complex Covalent Complex (Hemithioacetal Adduct) Inhibitor->Complex Kon (Covalent Bond Formation) Kinase Kinase Target (Active Site Cys-SH) Kinase->Complex Nucleophilic Attack Signaling Downstream Signaling (STAT/ERK) Kinase->Signaling Phosphorylation (Active) Complex->Inhibitor Koff (Hydrolysis/Reversal) Complex->Kinase Reversal Complex->Signaling Blocked Response Cellular Response (Proliferation/Survival) Signaling->Response Activation

Caption: Kinetic equilibrium of Indazole-TFMK binding. Note the reversible 'Koff' pathway which distinguishes it from irreversible acrylamides.

Experimental Protocols for Validation

To validate the performance of Indazole-TFMK, researchers must prove covalency and reversibility . Standard IC50 assays are insufficient as they do not capture residence time or mode of binding.

Protocol A: Mass Spectrometry Binding Assay (Proof of Covalency)

Objective: Confirm the formation of a covalent adduct between the kinase and Indazole-TFMK.

  • Preparation: Incubate Recombinant Kinase Domain (e.g., JAK3, 1 µM) with Indazole-TFMK (10 µM) in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2) for 60 minutes at room temperature.

  • Control: Run a parallel sample with DMSO vehicle and a known non-covalent inhibitor (e.g., Staurosporine).

  • Analysis: Inject samples into an LC-MS/MS (ESI-TOF).

  • Data Interpretation:

    • Success Criteria: Observe a mass shift corresponding to the molecular weight of the inhibitor (+MW ) on the protein peak.

    • Note: The trifluoromethyl ketone forms a hemithioacetal, which may be labile during ionization. Use "soft" ionization settings or perform pepsin digestion first to identify the specific modified peptide.

Protocol B: Jump-Dilution Assay (Proof of Reversibility)

Objective: Distinguish between irreversible (Ibrutinib-like) and reversible (Indazole-TFMK) binding.

  • Incubation: Incubate Kinase (100x concentration) with Indazole-TFMK (10x IC50) for 1 hour to reach equilibrium (E+I ⇌ EI).

  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing ATP and substrate. This drops the inhibitor concentration below its IC50.

  • Measurement: Monitor enzymatic activity (product formation) continuously over time.

  • Result Analysis:

    • Irreversible Inhibitor: No recovery of activity (flat line).

    • Reversible Inhibitor (Indazole-TFMK): Gradual recovery of enzymatic activity as the inhibitor dissociates (curved slope).

    • Fast Reversible: Immediate recovery (linear slope matching control).

Strategic Application in Drug Discovery

The Indazole-TFMK scaffold is not just a standalone inhibitor but a Fragment-Based Drug Discovery (FBDD) lead.

  • Structure-Activity Relationship (SAR): The Indazole N1 and C3 positions are vectors for optimization.

    • C3 Position: Ideal for attaching solubilizing groups (e.g., piperazines) to extend into the solvent front.

    • N1 Position: Can be substituted to target the hydrophobic back pocket (selectivity filter).

  • Hydration State: In aqueous solution, the trifluoromethyl ketone exists in equilibrium with its gem-diol (hydrate) form.

    • Critical Consideration: The ketone form is the active electrophile. SAR studies must account for the hydration constant (

      
      ) of the ketone, as electron-withdrawing substituents on the indazole ring will shift this equilibrium.
      
Figure 2: Optimization Workflow

Workflow Step1 Fragment Screening (Indazole-TFMK Core) Step2 Covalent Validation (Mass Spec / Dialysis) Step1->Step2 Hit ID Step3 SAR Expansion (C3/N1 Substitution) Step2->Step3 Confirmed Binder Step4 Selectivity Profiling (Kinome Scan vs. Cys-Kinases) Step3->Step4 Lead Opt Step4->Step3 Iterative Refinement

Caption: Workflow for evolving the Indazole-TFMK fragment into a clinical candidate.

References
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 2021.[1][2] Link

    • Key Finding: Establishes the indazole trifluoromethyl ketone as a viable warhead for JAK3 and FGFR4.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72). Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

    • Key Finding: Demonstrates the utility of 4-substituted indazoles in overcoming kinase resistance mut
  • Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Drug Discovery Today, 2022. Link

    • Context: Provides the theoretical framework for benchmarking reversible vs. irreversible covalent inhibitors.

Sources

Confirmation of Binding Mode Through Co-crystallization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Medicinal Chemists.[1] Objective: To provide an authoritative, data-driven framework for selecting and executing co-crystallization to confirm small molecule binding modes, while objectively comparing it against soaking, Cryo-EM, NMR, and computational docking.

The Strategic Imperative: Why "Seeing" is Solving

In Structure-Based Drug Design (SBDD), the "binding mode"—the precise atomic arrangement of a ligand within a protein pocket—is the foundational dataset for lead optimization. While functional assays confirm activity, only structural data confirms mechanism.

Misinterpreting a binding mode leads to "dead-end" SAR (Structure-Activity Relationship), where chemical modifications fail to yield predicted potency gains. Co-crystallization remains the gold standard for resolving these ambiguities, particularly when ligand binding induces significant conformational changes that pre-formed crystal lattices (used in soaking) cannot accommodate.

Comparative Analysis: The Structural Biology Ecosystem

While X-ray crystallography is dominant, it is not the only tool. The following matrix compares co-crystallization against its primary alternatives based on resolution, throughput, and physiological relevance.

Table 1: Comparative Performance Matrix
FeatureX-ray Co-crystallization X-ray Soaking Cryo-EM NMR Spectroscopy Comp.[2] Docking
Primary Output Atomic coordinates (<2.0 Å)Atomic coordinates (<2.0 Å)Coulomb potential maps (2.5–4.0 Å)Chemical shifts / Distance constraintsPredicted energy minima
Binding Context Induced Fit: Protein adapts to ligand freely in solution before lattice formation.Lattice Constrained: Ligand must diffuse into rigid lattice; may block conformational change.Near-Native: Frozen hydrated state; captures large complexes/membrane proteins.Solution State: Captures dynamics and weak interactions (mM ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).
Virtual: Heavily dependent on scoring function accuracy.
Resolution Limit High (Atomic). Essential for bond vector analysis.High (Atomic).[3]Medium-High. Often misses water networks crucial for drug design.Low-Medium (structural).[3][4] High (dynamic).N/A (Model).
Sample Reqs High purity (>95%), mg quantities.Pre-existing high-quality apo crystals.Low concentration, but requires vitrification optimization.Isotopic labeling (

,

), high conc.
structure file only.
Throughput Low-Medium (Screening required).High (Fragment screening workhorse).Low.Low.Ultra-High.
Best Use Case Definitive confirmation of lead compounds; flexible pockets.High-throughput screening of fragments; rigid pockets.Large complexes (>100 kDa); membrane proteins.Weak binders; disordered regions.Hypothesis generation only.

Critical Insight: Computational docking is a hypothesis generator, not a confirmation tool. Without experimental validation, "mis-docking" rates can exceed 40% due to scoring function inaccuracies regarding solvation and entropy [1, 5].

The Science of Co-crystallization: Causality & Mechanism

Why choose co-crystallization over the faster "soaking" method?

  • Thermodynamic Equilibrium: In co-crystallization, the protein and ligand reach equilibrium in solution. This allows the protein to adopt the most energetically favorable conformation for that specific ligand before being trapped in a crystal lattice.

  • Lattice Constraints: Soaking relies on pre-formed crystals. If the ligand requires the movement of a surface loop or a domain rotation to bind (Induced Fit), the crystal lattice contacts may physically prevent this movement, leading to false negatives or artificial binding poses [1].

  • Solubility Management: Many lead compounds are hydrophobic. Soaking often requires high percentages of DMSO (to dissolve the ligand) which can crack crystals (osmotic shock).[5] Co-crystallization allows the ligand to be solubilized with the protein in a compatible buffer system prior to concentration.

Experimental Protocol: The Co-crystallization Workflow

This protocol is designed to be self-validating . Every step includes a checkpoint to ensure integrity before proceeding.

Phase 1: The Pre-Incubation (The "Complexation" Step)

Objective: Ensure the protein is fully saturated with ligand without precipitating.

  • Calculate Molar Ratio: Target a 1:1.2 to 1:3 (Protein:Ligand) molar ratio.

    • Rationale: Excess ligand drives the equilibrium toward the bound state (Law of Mass Action), but too much excess leads to amorphous precipitation.

  • Solubility Check:

    • Dissolve ligand in 100% DMSO at 50-100 mM.

    • Add ligand slowly to the protein solution while stirring. Final DMSO concentration should not exceed 2-5% (protein dependent).

    • Checkpoint: Centrifuge at 14,000 x g for 10 mins. If a large pellet forms, the ligand has crashed out or denatured the protein. Action: Reduce ligand concentration or add solubility aids (e.g.,

      
      -octyl glucoside).
      
  • Incubation: Incubate on ice (or RT if stable) for 30–60 minutes.

    • Rationale: Allows slow conformational changes to occur.

Phase 2: Screening & Optimization

Objective: Find the unique condition that crystallizes the complex, which often differs from the apo protein condition.

  • Sparse Matrix Screening: Set up broad screens (e.g., JCSG+, Index) using vapor diffusion (sitting drop).

    • Drop Ratio: 1:1 (1

      
      L complex + 1 
      
      
      
      L reservoir).
  • Seeding (The "Secret Weapon"): If apo crystals exist, use a "seed stock" of crushed apo crystals introduced into the co-crystallization drops.

    • Mechanism:[2][3][6][7][8] Provides a nucleation surface, bypassing the high energy barrier of spontaneous nucleation.

    • Risk:[6][9] Seeding might bias the lattice towards the apo form. Always verify the unit cell dimensions.

Phase 3: Data Collection & Validation

Objective: Prove the ligand is there.

  • Collect Data: Aim for <2.5 Å resolution.

  • Process Data: Solve structure via Molecular Replacement (MR) using the apo model.

  • The "Omit Map" (The Ultimate Test):

    • Refine the protein structure without placing the ligand.

    • Generate an

      
       difference map (usually green density).
      
    • Validation: If the ligand is bound, you should see clear, continuous positive density matching the shape of the ligand in the binding pocket. If the density is broken or blob-like, the occupancy is too low or the ligand is disordered.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct structural method, highlighting the "Fail-Safe" pathways.

BindingModeWorkflow Start Start: Need Binding Mode CheckCrystals Do high-quality Apo Crystals exist? Start->CheckCrystals Soak Attempt Crystal Soaking (High Throughput) CheckCrystals->Soak Yes CoCryst Proceed to Co-crystallization (Thermodynamic Equilibrium) CheckCrystals->CoCryst No SoakSuccess Success? (Clear Density, No Cracking) Soak->SoakSuccess SoakSuccess->CoCryst No (Lattice blocked/Crack) Validation Validation: Generate Fo-Fc Omit Map SoakSuccess->Validation Yes CryoEM Switch to Cryo-EM (If protein >100kDa or Membrane) CoCryst->CryoEM No Crystals CoCryst->Validation Diffracting Crystals Final Confirmed Binding Mode Validation->Final Density Fits Ligand

Figure 1: Strategic workflow for determining ligand binding modes. Note the "fallback" from Soaking to Co-crystallization to ensure data integrity.

References

  • Creative Biostructure. (2025). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? Retrieved from [Link]

  • Rapid Novor. (2024). Comparing Epitope Mapping Methods: HDX-MS vs X-ray. Retrieved from [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes.[2][7][10][11][12] Acta Crystallographica. Retrieved from [Link]

  • Drug Hunter. (2024).[12] Methods for Identifying Ligand Binding Sites in Drug Discovery.[2][3][10][12][13] Retrieved from [Link][12]

  • Duke Computer Science. (2024). Deciphering common failures in molecular docking. Retrieved from [Link]

  • Sygnature Discovery. (2024).[10] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.[8][10][12] Retrieved from [Link]

Sources

A Comprehensive Head-to-Head Comparison of Trifluoromethylating Reagents: Nucleophilic, Electrophilic, and Radical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a trifluoromethyl (–CF₃) group is a cornerstone strategy in modern medicinal chemistry, agrochemical development, and materials science. By modulating lipophilicity, metabolic stability, and target binding affinity, the –CF₃ group can dramatically alter a molecule's pharmacokinetic profile. However, because there are no natural sources of –CF₃, synthetic chemists must rely on specialized trifluoromethylating reagents.

This guide provides an in-depth, head-to-head comparison of the most prominent reagents across the three primary mechanistic paradigms: nucleophilic, electrophilic, and radical trifluoromethylation.

Mechanistic Paradigms and Reagent Selection

The choice of reagent is dictated entirely by the electronic nature of the target substrate. The flowchart below maps the relationship between the mechanistic pathway, the optimal reagent, and the corresponding substrate scope.

Trifluoromethylation Root Trifluoromethylation Reagents Nuc Nucleophilic (CF₃⁻) Root->Nuc Elec Electrophilic (CF₃⁺) Root->Elec Rad Radical (CF₃•) Root->Rad RP Ruppert-Prakash (TMSCF₃) Nuc->RP Fluoride Activation Togni Togni's Reagents (Hypervalent Iodine) Elec->Togni Direct / Cu-cat Umemoto Umemoto's Reagent (Sulfonium Salts) Elec->Umemoto Direct / Photoredox Langlois Langlois Reagent (CF₃SO₂Na) Rad->Langlois Oxidant / Photoredox TargetNuc Aldehydes, Ketones, Imines RP->TargetNuc TargetElec β-Ketoesters, Phenols, Enolates Togni->TargetElec Umemoto->TargetElec TargetRad Heterocycles, Arenes, Unactivated Alkenes Langlois->TargetRad

Mechanistic pathways and substrate scopes of primary trifluoromethylating reagents.

Head-to-Head Reagent Analysis

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃) remains the undisputed gold standard for nucleophilic trifluoromethylation[1].

  • Mechanistic Causality: TMSCF₃ is completely inert to carbonyls on its own. It requires activation by a nucleophilic catalyst—typically a fluoride source like tetrabutylammonium fluoride (TBAF). The strong fluorophilic nature of silicon drives the formation of a hypervalent pentacoordinate silicate intermediate [Me₃Si(CF₃)F]⁻. This intermediate weakens the Si–CF₃ bond, allowing the transfer of the highly reactive CF₃⁻ anion to electrophilic substrates such as aldehydes, ketones, and imines[1][2].

  • Performance: Yields are exceptionally high (often >85%) and the reaction is highly chemoselective, proceeding exclusively at the C=O bond rather than competing C=N bonds in complex substrates[2].

Electrophilic Trifluoromethylation: Togni's vs. Umemoto's Reagents

When targeting nucleophilic substrates like β-ketoesters, enolates, or electron-rich arenes, electrophilic reagents (formal "CF₃⁺" synthons) are required. The two dominant classes are Togni's reagents (hypervalent iodine) and Umemoto's reagents (dibenzothiophenium sulfonium salts)[3][4].

  • Mechanistic Causality:

    • Togni's Reagents (I and II): Rely on a highly polarized hypervalent iodine–CF₃ bond. While versatile, their high reactivity can sometimes lead to unwanted oxidations or side reactions, especially with electron-poor substrates[4][5].

    • Umemoto's Reagent: Utilizes a sulfonium salt framework. The thermodynamic driving force is the release of a neutral, stable dibenzothiophene leaving group upon CF₃ transfer[3].

  • Head-to-Head Comparison: In direct comparisons for the trifluoromethylation of activated methylene compounds (e.g., β-ketoesters), Umemoto's reagents generally provide higher yields and cleaner profiles than Togni's reagents[3]. Furthermore, in photoredox-catalyzed olefin trifluoromethylation, the two reagents exhibit divergent stereoselectivity: Togni's reagent under Ru-catalysis yields the thermodynamically stable (E)-alkene, whereas Umemoto's reagent under Ir-catalysis selectively yields the kinetic (Z)-alkene due to differences in radical intermediate lifetimes and steric bulk during the elimination step[6].

Radical Trifluoromethylation: Langlois Reagent (CF₃SO₂Na)

For the direct C–H functionalization of heterocycles and unactivated arenes, radical trifluoromethylation is the preferred route. The Langlois reagent is a bench-stable, cost-effective solid that acts as a robust CF₃ radical precursor[7][8].

  • Mechanistic Causality: The reagent requires an oxidant (e.g., tert-butyl hydroperoxide, TBHP) or a photoredox catalyst to undergo single-electron oxidation. This generates a transient trifluoromethanesulfonyl radical, which rapidly extrudes SO₂ gas to yield the highly reactive CF₃• radical[7].

  • Troubleshooting Insight: Rapid mixing of the Langlois reagent with strong peroxides can lead to an unproductive, highly exothermic decomposition of the sulfinate before it can react with the substrate. Controlled, dropwise addition of the oxidant is critical to maintaining a steady state of CF₃• radicals and achieving high yields[8].

Quantitative Performance & Application Data

The table below summarizes the operational parameters, substrate scopes, and relative costs of the leading trifluoromethylating reagents to guide synthetic planning.

ReagentMechanistic RoleTypical ActivationPrimary SubstratesMajor ByproductRelative Cost
Ruppert-Prakash (TMSCF₃) Nucleophilic (CF₃⁻)Fluoride (TBAF), AlkoxidesAldehydes, Ketones, IminesTMS-F / Silyl ethersLow
Togni's Reagent I/II Electrophilic (CF₃⁺) / RadicalBrønsted/Lewis Acids, Cu-catPhenols, Thiols, AlkenesIodobenzoic acid derivativesHigh
Umemoto's Reagent Electrophilic (CF₃⁺) / RadicalBase, Photoredox catalystsβ-Ketoesters, EnolatesDibenzothiopheneMedium-High
Langlois Reagent Radical (CF₃•)Oxidants (TBHP), PhotoredoxHeterocycles, ArenesSO₂ (gas)Very Low
TT-CF₃⁺OTf⁻ (Ritter) Divergent (CF₃⁺/CF₃•/CF₃⁻)Base, Cu-cat, PhotoredoxBroad (Arylboronics, Enolates)ThianthreneMedium

(Note: TT-CF₃⁺OTf⁻ is a newer, highly versatile thianthrenium salt that exhibits divergent reactivity depending on the specific catalytic conditions applied[9]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Each step includes observable markers to confirm reaction progress and mechanistic causality.

Protocol A: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent[1][2]

Objective: Conversion of a ketone to a trifluoromethylated tertiary alcohol.

  • Preparation: In an oven-dried flask under argon, dissolve the ketone (1.0 equiv) and TMSCF₃ (1.5 equiv) in anhydrous THF (0.2 M).

  • Activation (Causality): Cool the mixture to 0 °C in an ice bath. Slowly add a catalytic amount of TBAF (0.1 equiv, 1.0 M in THF) dropwise.

    • Self-Validation: The reaction is highly exothermic. A slight temperature spike and a color change (often turning pale yellow) confirm the formation of the active silicate intermediate.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the ketone is consumed. The intermediate formed is a stable TMS-protected trifluoromethyl alkoxide.

  • Deprotection & Quench: Add additional TBAF (1.2 equiv) or 1 M HCl to cleave the robust O–Si bond. Stir for 30 minutes.

    • Self-Validation: If using HCl, monitor the pH to ensure it remains acidic. The cleavage of the TMS ether will shift the Rf value on the TLC plate significantly lower (yielding the more polar free alcohol).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent[3]

Objective: α-Trifluoromethylation of an activated methylene compound.

  • Deprotonation: Dissolve the β-ketoester (1.0 equiv) in anhydrous DMF. Add NaH (1.1 equiv) at 0 °C to pre-form the sodium enolate.

    • Self-Validation: Hydrogen gas evolution (bubbling) will be immediately visible. Wait until bubbling ceases completely to ensure quantitative enolate formation.

  • Trifluoromethylation: Add Umemoto's Reagent (1.2 equiv) in one portion.

    • Causality: The pre-formed enolate acts as a strong nucleophile, attacking the electrophilic CF₃ group. The bulky dibenzothiophene leaving group prevents over-alkylation.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor by ¹⁹F NMR (look for a distinctive singlet around -70 to -75 ppm characteristic of the α-CF₃ group).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The dibenzothiophene byproduct is highly non-polar and easily separated from the desired product via column chromatography.

Protocol C: Radical C-H Trifluoromethylation of a Pyridine Derivative using Langlois Reagent[7][8]

Objective: Direct C-H functionalization of an electron-deficient heterocycle.

  • Setup: Dissolve the pyridine derivative (1.0 equiv) and Langlois reagent (CF₃SO₂Na, 3.0 equiv) in a biphasic mixture of CH₂Cl₂ and water (1:1).

  • Oxidant Addition (Critical Step): Cool the mixture to 0 °C. Add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) slowly via syringe pump over 1 hour.

    • Causality: Slow addition is mandatory. Dumping the oxidant rapidly causes a runaway exothermic reaction between TBHP and the sulfinate, destroying the Langlois reagent before it can react with the heterocycle[8].

  • Radical Generation: Stir vigorously at room temperature for 12 hours.

    • Self-Validation: The generation of SO₂ gas (effervescence) indicates the successful homolytic cleavage of the sulfonyl radical into the active CF₃• radical.

  • Quench & Isolation: Quench remaining peroxides with saturated aqueous sodium thiosulfate (starch-iodide paper must test negative). Basify with NaHCO₃, extract with CH₂Cl₂, and purify.

References

  • [3] Benchchem. A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents.3

  • [1] Benchchem. Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.1

  • [4] Semantic Scholar. Research progress on trifluoromethyl-based radical reaction process.4

  • [5] Bryn Mawr College. Electrophilic Fluorination.5

  • [2] MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.2

  • [6] RSC Publishing. Recent advances in direct trifluoromethylation of olefinic C–H bonds.6

  • [9] ACS Publications. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.9

  • [7] Beilstein Journals. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.7

  • [8] NIH PMC. Innate C-H trifluoromethylation of heterocycles.8

Sources

Safety Operating Guide

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste (Halogenated Organic) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Toxicity Disposal Method: High-Temperature Incineration (with Flue Gas Scrubbing) RCRA Classification: Non-listed Hazardous Waste (Characteristic: Toxicity/Ignitability possible depending on solvent matrix).[1] Treat as D001 (Ignitable) if in flammable solvent or F-listed solvent waste.[1]

IMMEDIATE SPILL RESPONSE ( < 100 mL/g):

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[2][3]

  • Contain: Use a spill pillow or inert absorbent (Vermiculite/Sand). DO NOT use combustible materials like sawdust.[1]

  • Collect: Sweep/scoop into a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: "Hazardous Waste - Fluorinated Indazole Solid/Debris."

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is critical for safe disposal. This compound features an indazole core (nitrogen-containing heterocycle) and a trifluoroacetyl group (fluorinated ketone).[1]

PropertyDescription
Chemical Name 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one
Molecular Formula C₉H₅F₃N₂O
Molecular Weight ~214.14 g/mol
Physical State Solid (likely off-white to yellow powder)
Solubility Soluble in organic solvents (DMSO, DCM, Methanol); Poor water solubility.[1][2][3]
Stability Stable under normal conditions.[4][5][6][7] Incompatible with strong bases (haloform-type reaction risk) and strong oxidizers.[1]
Key Hazards Fluorine Content: Combustion produces Hydrogen Fluoride (HF).Indazole Moiety: Potential biological activity (kinase inhibition); treat as toxic.
ngcontent-ng-c567981813="" class="ng-star-inserted">

Critical Safety Note: The trifluoroacetyl group can be labile under strongly basic conditions. NEVER mix this waste with strong caustic solutions (NaOH, KOH) as it may generate fluoroform or other volatile fluorinated species.[2]

Part 3: Waste Characterization & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream and ensures compliance with environmental regulations (RCRA/EPA).

Waste Classification
  • Category: Halogenated Organic Waste.[8]

  • EPA/RCRA Code:

    • If pure substance: Unlisted Hazardous Waste (Must be characterized).

    • If in solvent (e.g., DCM, Chloroform): F002 (Spent Halogenated Solvent).[2][3]

    • If in non-halogenated solvent (e.g., Acetone, Methanol): Segregate as Halogenated Ignitable (D001).[2][3]

Segregation Rules
  • ALWAYS segregate into the "Halogenated Solvent/Organic" carboy.

  • NEVER mix with:

    • Acid waste (risk of mobilizing HF or NOx).

    • Strong bases (risk of exothermic decomposition).

    • Oxidizers (risk of fire/explosion).[5][7]

    • Aqueous waste (compound precipitates, creating sludge).[2][3]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Residue)

Use this for expired solids, weighing boat residues, or contaminated silica gel.[2][3]

  • Container Selection: Use a wide-mouth HDPE or glass jar with a screw-top lid.[1]

  • Transfer: Carefully transfer the solid into the container. Minimize dust generation.[4][7]

  • Solvent Rinse (Optional): If the solid is sticky or in a flask, dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone and transfer the rinsate to the Liquid Halogenated Waste stream (see Scenario B).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one (Solid)"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][6][9][10]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for reaction solvents or column chromatography fractions.

  • Characterize Solvent: Determine if the primary solvent is halogenated (DCM, Chloroform) or non-halogenated (Ethyl Acetate, Hexanes).[2][3]

  • Select Stream:

    • If Halogenated Solvent present (>1%): Pour into Halogenated Waste carboy.

    • If Non-Halogenated only: Pour into Halogenated Waste carboy. Reasoning: The presence of the fluorinated solute (the indazole) classifies the entire mixture as halogenated for incineration purposes to ensure HF capture.

  • pH Check: Ensure the waste is neutral (pH 6-8). If acidic/basic, neutralize carefully before adding to the carboy to prevent drum pressurization.[2][3]

  • Cap & Log: Tightly cap the carboy. Log the volume and concentration (approximate) on the waste manifest.

Scenario C: Contaminated Sharps & Debris

Use this for syringes, needles, and gloves.[2][3]

  • Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Container labeled for "Chemical Contamination."

  • Soft Debris: Place gloves and paper towels into a clear hazardous waste bag (or pail) labeled "Solid Debris - Chemically Contaminated."

  • Disposal: These are incinerated as "Lab Pack" waste.

Part 5: Visual Workflow (Decision Tree)

DisposalFlow Start Waste Generation: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Residue) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidAction Pack in Wide-Mouth Jar (HDPE/Glass) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Fluorinated' SolidAction->LabelSolid End EHS Pickup / Incineration LabelSolid->End HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (EtOAc, MeOH) SolventCheck->NonHaloSolvent CombineHalo Dispose in HALOGENATED WASTE Carboy HaloSolvent->CombineHalo Direct Pour NonHaloSolvent->CombineHalo Classify as Halogenated due to Solute CombineHalo->End

Figure 1: Decision tree for segregating solid and liquid waste streams containing fluorinated indazoles.

Part 6: Regulatory Compliance & Documentation

  • Manifesting:

    • List the chemical name fully: 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one.

    • Do not use abbreviations (e.g., "TFI-Indazole").

    • Indicate "Halogenated Organic" clearly to alert the disposal facility of Fluorine content (requires HF scrubbing during incineration).

  • Storage Limits:

    • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at or near the point of generation.

    • Time Limit: Once a container is full, it must be moved to the central accumulation area within 3 days.

  • Training:

    • Personnel handling this waste must be trained in Hazard Communication (HazCom) and RCRA Hazardous Waste Management .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • PubChem. (2024). Compound Summary: Fluorinated Indazoles (Analogous Structures). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

Sources

Personal Protective Equipment (PPE) Strategy for 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line Up Front"

Treat 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one as a Potent Compound (Control Band 3).

Due to the limited toxicological data available for this specific isomer, you must apply the Precautionary Principle .[1] The combination of the lipophilic trifluoromethyl (


) motif and the bioactive indazole pharmacophore suggests enhanced bioavailability and potential for delayed systemic toxicity.

Immediate PPE Requirements (Minimum Standard):

  • Respiratory: N95/P2 particulate respirator (for <100 mg); P100/P3 or PAPR (for >100 mg or open handling).[1]

  • Dermal: Double Nitrile gloves (Outer: 5 mil minimum; Inner: 2-4 mil).[1]

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[1] Safety glasses are insufficient for fluorinated powders.[1]

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs.[1]

Hazard Characterization & Causality

To understand the why behind the PPE, we must deconstruct the molecule.[1] Standard SDSs for research intermediates are often generic; therefore, we derive safety protocols from Structural Activity Relationships (SAR).

The Trifluoroacetyl Group ( )
  • Reactivity: The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic.[1] It readily reacts with nucleophiles (like proteins in mucous membranes), leading to severe irritation or sensitization .[1]

  • Lipophilicity: The

    
     group significantly increases lipophilicity compared to a methyl group.[1] This facilitates transdermal absorption .[1] Once absorbed, the C-F bond is metabolically stable, potentially prolonging the compound's half-life in the body.[1]
    
The Indazole Core
  • Bioactivity: Indazoles are privileged structures in kinase inhibitors and receptor modulators.[1] Until specific IC50/LD50 data is generated, assume this compound is biologically active at low concentrations.[1]

  • Physical State: Likely a fine, electrostatic solid.[1] The risk of airborne dust generation during weighing is the primary exposure vector.[1]

Comprehensive PPE Matrix

The following matrix dictates protection levels based on operational scale.

PPE CategorySmall Scale (< 100 mg)Scale-Up (> 100 mg - 10 g)Rationale
Respiratory N95 / FFP2 Used inside a Fume Hood.[1]P100 / P3 Half-Mask Mandatory if outside a hood; recommended inside.[1]Prevents inhalation of electrostatic fines.[1] The

group can cause delayed pulmonary edema if inhaled in quantity.[1]
Hand Protection Double Nitrile (0.11 mm) Standard lab grade.[1]High-Performance Nitrile (0.2 mm) Extended cuff over lab coat.[1]Fluorinated organics can permeate thin latex.[1] Double gloving provides a visual breach indicator.[1]
Eye Protection Chemical Goggles Indirect venting.[1]Face Shield + Goggles If potential for splash/dust cloud exists.[1]Powders can bypass safety glasses.[1] The compound is likely a severe eye irritant (Category 2A).[1][2]
Body Protection Cotton Lab Coat Buttoned to neck.[1]Tyvek® / Disposable Gown Elastic cuffs required.[1]Prevents accumulation of dust on personal clothing, which can lead to secondary exposure at home.[1]

Operational Protocols

Decision Logic for PPE Selection

Do not guess.[1] Follow this logic flow to determine the required protection level before opening the vial.

PPE_Decision_Tree Start START: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty_Solid Quantity? Solid->Qty_Solid Ventilation Engineering Controls? Solution->Ventilation Level1 LEVEL 1 PPE: Double Nitrile, Goggles, Lab Coat, Fume Hood Solution->Level1 In Hood Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Small_Solid->Ventilation Level3 LEVEL 3 PPE: + P100/P3 Respirator + Full Tyvek Suit + Face Shield Large_Solid->Level3 Dust Hazard Hood Fume Hood Available Ventilation->Hood Bench Open Bench (High Risk) Ventilation->Bench Hood->Level1 Bench->Level3 NO HOOD = CRITICAL RISK Level2 LEVEL 2 PPE: + N95/P2 Mask + Tyvek Sleeves

Figure 1: Risk-based decision tree for selecting PPE based on physical state and quantity.

Safe Handling Workflow (The "Two-Hand" Rule)

Objective: Prevent cross-contamination of the workspace.

  • Preparation:

    • Place a disposable absorbent mat (pig mat) in the fume hood.[1]

    • Pre-weigh a scint vial or flask before adding the compound to avoid bringing the stock bottle to the balance repeatedly.[1]

  • Gowning:

    • Don inner gloves (under cuff).[1]

    • Don lab coat/Tyvek.[1]

    • Don outer gloves (over cuff).[1]

    • Self-Validation: Check for gap between glove and sleeve.[1] If skin is visible, tape it.[1]

  • Transfer:

    • Use a disposable antistatic spatula.[1] Do not use metal spatulas if avoidable, as electrostatic charging can cause "pop-corning" of fluorinated powders.[1]

    • Technique: Keep the stock container deep inside the hood (at least 6 inches back).[1]

  • Decontamination:

    • Wipe the exterior of the stock container with a Kimwipe dampened with Ethanol or Acetone before returning it to storage.[1]

    • Dispose of the wipe in solid hazardous waste immediately.[1]

Emergency Response & Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. The fluorine content warrants observation for delayed respiratory distress (24-hour window).[1]

  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5][6] Fluorinated ketones can hydrolyze to form acidic species on the moist surface of the eye.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][5] Do not use alcohol/solvents on skin, as this may enhance absorption of the lipophilic

    
     moiety.[1]
    
Disposal Specifications

Do not pour down the drain.

Waste StreamClassificationInstructions
Solid Waste Hazardous OrganicContaminated gloves, spatulas, and weigh boats must be double-bagged.[1] Label as "Fluorinated Organic Solid."[1]
Liquid Waste Halogenated SolventDissolved compound must go into the Halogenated waste stream.[1] Do not mix with strong bases (e.g., NaOH), as trifluoromethyl ketones can degrade violently or release fluoroform.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets.[1][2] (General guidance for handling substances with limited data).[1][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4][6][8] [Link]

  • Begue, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine.[1][9] John Wiley & Sons.[1] (Source for lipophilicity and reactivity of trifluoromethyl ketones).[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.